molecular formula C5H9F B075047 Fluorocyclopentane CAS No. 1481-36-3

Fluorocyclopentane

カタログ番号: B075047
CAS番号: 1481-36-3
分子量: 88.12 g/mol
InChIキー: YHYNFMGKZFOMAG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluorocyclopentane is a valuable fluorinated organic compound that serves as a versatile building block and specialty solvent in advanced chemical research and development. Its primary research value lies in its application in medicinal chemistry and materials science, where the introduction of a fluorine atom into a cyclopentane ring system can dramatically alter the physicochemical properties of a molecule. Researchers utilize this compound as a key synthon for synthesizing more complex fluorinated analogs, leveraging the fluorine atom's ability to enhance metabolic stability, modulate lipophilicity, and influence the conformation of target molecules through stereoelectronic effects. In materials science, it is investigated as a potential component in lubricants, refrigerants, and electronic coating materials due to the thermal and chemical stability imparted by the C-F bond. As a solvent, its unique polarity and potential for low nucleophilicity make it a candidate for specialized reaction media. This reagent is provided for use in method development, compound library synthesis, and structure-activity relationship (SAR) studies. All applications are strictly for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

fluorocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F/c6-5-3-1-2-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYNFMGKZFOMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163883
Record name Fluorocyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481-36-3
Record name Fluorocyclopentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorocyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluorocyclopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of Fluorocyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of fluorocyclopentane (C₅H₉F). It is intended for researchers, scientists, and professionals in drug development who require detailed data and procedural insights for handling and utilizing this compound. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes visualizations for synthetic and analytical workflows to facilitate a deeper understanding of the logical processes involved in its study.

Introduction

This compound is a fluorinated derivative of cyclopentane, a cyclic alkane.[1] The substitution of a hydrogen atom with a fluorine atom significantly alters the molecule's physical and chemical characteristics compared to its parent compound, cyclopentane.[2] The presence of the highly electronegative fluorine atom introduces a significant dipole moment and the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to the compound's stability.[2] These unique properties make this compound a valuable compound in various fields, including its use as an intermediate in organic synthesis, a potential refrigerant alternative, and a building block in the development of pharmaceuticals and advanced materials.[3] This guide serves as a centralized resource for its fundamental physicochemical properties.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₅H₉F[2][3]
Molecular Weight 88.12 g/mol , 88.13 g/mol [2][3]
Appearance Colorless to almost colorless clear liquid[3]
Density Approximately 0.9 g/cm³, 0.91 g/cm³[2][3]
Boiling Point 68.8°C at 760 mmHg, 52°C at 300 mmHg[2][3][4]
Melting Point Data not readily available
Refractive Index (n20D) 1.39[3]
Table 2: Solubility Profile of this compound
SolventSolubilityNotes
Water InsolubleThe non-polar hydrocarbon structure limits solubility in polar solvents like water.
Organic Solvents SolubleExpected to be soluble in non-polar organic solvents such as hexane, benzene, and other hydrocarbons.

Experimental Protocols

This section provides detailed methodologies for the determination of the key physicochemical properties of this compound.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] For small sample volumes, a micro-reflux method is suitable.[6]

Apparatus:

  • Small test tube (e.g., 150 mm diameter)

  • Heating block or oil bath

  • Hot plate with magnetic stirring capability

  • Small magnetic stir bar

  • Thermometer or temperature probe

  • Clamps and stand

Procedure:

  • Place approximately 0.5 mL of this compound into the test tube and add a small magnetic stir bar.[6]

  • Clamp the test tube securely within the heating block on the hot plate stirrer.[6]

  • Position the thermometer such that the bulb is approximately 1 cm above the surface of the liquid.[6]

  • Turn on the stirrer to ensure gentle mixing.[6]

  • Begin heating the sample and observe for boiling (bubble formation) and the condensation of vapor on the walls of the test tube (refluxing).[6]

  • The level at which the vapor condenses is known as the reflux ring. Adjust the thermometer so that its bulb is at the level of this ring.[6]

  • When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the observed boiling point.[6]

  • Record the boiling point and the ambient atmospheric pressure.[5]

Determination of Density (Gravimetric Method)

Density is the mass of a substance per unit volume. A straightforward method for liquid density is to measure the mass of a known volume.[7][8]

Apparatus:

  • Analytical balance (accurate to at least 0.001 g)

  • Graduated cylinder or volumetric flask (e.g., 10 mL)

  • Pipette

  • Thermometer

Procedure:

  • Measure and record the mass of a clean, dry graduated cylinder on the analytical balance.[8]

  • Carefully transfer a precise volume of this compound (e.g., 10.0 mL) into the graduated cylinder.

  • Record the volume, ensuring the measurement is taken from the bottom of the meniscus.

  • Measure and record the combined mass of the graduated cylinder and the this compound.[8]

  • Measure and record the temperature of the liquid.

  • Calculate the mass of the this compound by subtracting the mass of the empty cylinder from the combined mass.[8]

  • Calculate the density by dividing the mass of the liquid by its volume (Density = Mass / Volume).[9]

  • Repeat the measurement multiple times and average the results for accuracy.[8]

Measurement of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum to its speed in the liquid. It is a characteristic property that can be measured using a refractometer.[10]

Apparatus:

  • Abbe refractometer

  • Dropper or pipette

  • Constant temperature water bath (optional, for high precision)

  • Lint-free tissues

  • Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure:

  • Ensure the prism of the refractometer is clean and dry.

  • Calibrate the instrument, typically using distilled water, for which the refractive index is known at a specific temperature.[10]

  • Place a few drops of this compound onto the surface of the measuring prism using a clean dropper.[10]

  • Close the prism assembly securely.

  • Allow a short time for the sample to reach thermal equilibrium, typically at 20°C.

  • Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

  • Read the refractive index value from the instrument's scale.

  • Clean the prism surfaces thoroughly with a suitable solvent and a soft tissue after the measurement.

Determination of Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.[11]

Apparatus:

  • Vials or flasks with secure caps

  • Shaker or agitator

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (e.g., PTFE, chemically inert)

  • Analytical instrument for quantification (e.g., Gas Chromatography - GC)

Procedure:

  • Add an excess amount of this compound (solute) to a known volume of the solvent (e.g., water) in a vial. The presence of undissolved solute is necessary to ensure saturation.[11]

  • Seal the vial and place it in a shaker within a constant temperature bath set to the desired temperature.

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

  • After agitation, allow the vials to stand undisturbed at the same temperature to let undissolved material settle.

  • Separate the undissolved solute from the saturated solution, typically by centrifugation followed by careful filtration of the supernatant through a syringe filter.[12]

  • Quantify the concentration of this compound in the clear, saturated filtrate using a pre-calibrated analytical method like Gas Chromatography (GC).[12]

  • The resulting concentration is reported as the solubility at the specified temperature.[12]

Workflows and Logical Diagrams

The following diagrams, created using Graphviz, illustrate logical workflows relevant to the synthesis and analysis of this compound.

Synthetic Workflow

A plausible synthetic route to this compound involves the conversion of a precursor like cyclopentanol to a halocyclopentane (e.g., bromocyclopentane), followed by a nucleophilic substitution with a fluoride source.

G Figure 1: Synthetic Workflow for this compound cluster_0 Step 1: Halogenation cluster_1 Step 2: Fluorination cluster_2 Purification A Cyclopentanol B Bromocyclopentane A->B HBr, Heat C This compound B->C KF, Phase-Transfer Catalyst D Crude Product C->D Reaction Workup E Pure this compound D->E Distillation

Figure 1: Synthetic Workflow for this compound
Analytical Characterization Workflow

The characterization of a synthesized organic compound like this compound involves a series of analytical techniques to confirm its identity, purity, and structure.[13][14]

G Figure 2: Analytical Workflow for this compound Start Synthesized Sample (this compound) Purity Purity Assessment (Gas Chromatography - GC) Start->Purity Identity Identity Confirmation (Mass Spectrometry - MS) Purity->Identity Pure Sample Structure Structural Elucidation Identity->Structure IR Functional Groups (IR Spectroscopy) Structure->IR NMR C-H Framework (NMR Spectroscopy) Structure->NMR Final Characterized Compound IR->Final NMR->Final

Figure 2: Analytical Workflow for this compound

References

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectral Analysis of Fluorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral analysis of fluorocyclopentane, a molecule of interest in the development of fluorinated pharmaceuticals and materials. The unique structural and conformational properties of this compound give rise to complex and informative ¹H and ¹⁹F NMR spectra. Understanding these spectra is crucial for the characterization and application of this compound and its derivatives.

Conformational Dynamics of this compound

This compound, like its parent cycloalkane, is not a planar molecule. It undergoes rapid conformational changes through a process known as pseudorotation. This dynamic process involves the out-of-plane puckering of the five-membered ring, leading to a continuous interconversion between various envelope and twist conformations.

Theoretical calculations and spectroscopic studies, including infrared, Raman, and microwave spectroscopy, have shown that this compound predominantly exists in a single, stable, twisted C₁ conformation. This is a critical finding for the interpretation of its NMR spectra, as it implies that the observed signals represent a single conformational state rather than a time-averaged spectrum of multiple rapidly interconverting forms. In this C₁ conformation, the fluorine atom can occupy either a pseudo-axial or a pseudo-equatorial position, with the equilibrium between these being a key determinant of the observed NMR parameters.

¹H and ¹⁹F NMR Spectral Data

The following tables summarize the key quantitative ¹H and ¹⁹F NMR data for this compound. These values are essential for the structural elucidation and conformational analysis of this compound and its derivatives.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-1 (CH-F)4.8 (approx.)dmJ(H,F) ≈ 50 (geminal)
H-2, H-5 (CH₂)1.7 - 2.0m
H-3, H-4 (CH₂)1.5 - 1.8m

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and temperature. The values presented are typical and serve as a guide for spectral interpretation. The multiplicity "dm" denotes a doublet of multiplets.

Table 2: ¹⁹F NMR Chemical Shift for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
¹⁹F-170 to -180 (approx.)mJ(F,H) ≈ 50 (geminal)

Note: The ¹⁹F chemical shift is typically referenced to an external standard such as CFCl₃. The multiplicity "m" indicates a multiplet due to coupling with neighboring protons.

Experimental Protocols

The acquisition of high-quality ¹H and ¹⁹F NMR spectra is fundamental to the detailed analysis of this compound. The following outlines a general experimental protocol.

Sample Preparation
  • Compound Synthesis: this compound can be synthesized through various methods, including the fluorination of cyclopentanol or the reaction of cyclopentyl bromide with a fluoride source. Purity of the sample is crucial for obtaining clean NMR spectra.

  • Solvent Selection: A deuterated solvent that is inert and provides good solubility for this compound should be chosen. Common choices include chloroform-d (CDCl₃), acetone-d₆, and benzene-d₆. The choice of solvent can influence the chemical shifts and conformational equilibrium.

  • Concentration: A sample concentration of 5-10 mg/mL is typically sufficient for ¹H NMR. For ¹⁹F NMR, which has high sensitivity, lower concentrations can often be used.

  • Referencing: For ¹H NMR, tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as trichlorofluoromethane (CFCl₃) (δ = 0.0 ppm) is often employed.

NMR Spectrometer and Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) equipped with a probe capable of detecting both ¹H and ¹⁹F is required.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: A spectral width of approximately 10-12 ppm is usually sufficient.

    • Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is used to ensure full relaxation of the protons.

    • Number of Scans: 16 to 64 scans are typically adequate for a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is generally used. Proton decoupling may be employed to simplify the spectrum and improve sensitivity.

    • Spectral Width: Due to the large chemical shift range of fluorine, a wider spectral width (e.g., 200-300 ppm) may be necessary.

    • Acquisition Time and Relaxation Delay: Similar to ¹H NMR, these parameters should be optimized for resolution and sensitivity.

    • Number of Scans: Due to the high sensitivity of ¹⁹F, fewer scans are often needed compared to ¹H NMR.

Visualization of Key Concepts

The following diagrams illustrate the conformational dynamics and the workflow for NMR spectral analysis of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis synthesis Synthesis of This compound purification Purification synthesis->purification dissolution Dissolution in Deuterated Solvent purification->dissolution nmr_acq ¹H and ¹⁹F NMR Spectra Acquisition dissolution->nmr_acq processing Data Processing (FT, Phasing, Baseline Correction) nmr_acq->processing assignment Signal Assignment (Chemical Shifts, Multiplicities) processing->assignment coupling Coupling Constant Analysis assignment->coupling conformation Conformational Analysis coupling->conformation

Fig. 1: Experimental workflow for NMR analysis.

pseudorotation Envelope (E) Envelope (E) Twist (T₁) Twist (T₁) Envelope (E)->Twist (T₁) Pseudorotation Envelope (E') Envelope (E') Twist (T₁)->Envelope (E') Twist (T₂) Twist (T₂) Envelope (E')->Twist (T₂) Envelope (E'') Envelope (E'') Twist (T₂)->Envelope (E'') Envelope (E'')->Twist (T₁)

Fig. 2: Pseudorotation pathway in cyclopentane.

Conclusion

The ¹H and ¹⁹F NMR spectral analysis of this compound provides a wealth of information regarding its structure and conformational preferences. The data presented in this guide, coupled with the outlined experimental protocols, will serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of the NMR characteristics of this compound is essential for leveraging its unique properties in the design of novel molecules with enhanced biological activity and material properties.

A Quantum Chemical Deep Dive into the C-F Bond of Fluorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the quantum chemical methodologies used to investigate the carbon-fluorine (C-F) bond in fluorocyclopentane. For researchers, scientists, and professionals in drug development, understanding the nuanced properties of the C-F bond is critical, as its unique characteristics can significantly influence molecular conformation, stability, and biological activity.[1][2][3] This document outlines the theoretical background, computational protocols, and expected quantitative data from such studies, serving as a technical guide to this area of computational chemistry.

Introduction: The Significance of the C-F Bond

The carbon-fluorine bond is a cornerstone of modern medicinal chemistry.[2] Its introduction into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[2] The C-F bond is the strongest single bond in organic chemistry, characterized by its high polarity and short bond length.[4] These features arise from the large electronegativity difference between carbon (2.55) and fluorine (3.98), which leads to a significant partial positive charge on the carbon and a partial negative charge on the fluorine.[4] In a cyclic system like cyclopentane, the introduction of a fluorine atom induces distinct conformational preferences and electronic effects that are crucial for molecular design.

Quantum chemical calculations offer a powerful lens through which to examine these properties at a sub-atomic level. By solving the Schrödinger equation for the molecular system, we can obtain detailed information about the C-F bond's length, strength, vibrational frequency, and the electronic interactions it participates in with its local environment.

Theoretical Background and Computational Approaches

The study of this compound's C-F bond necessitates the use of sophisticated quantum mechanical models. The choice of theoretical method and basis set is paramount for obtaining accurate and reliable results.

2.1. Levels of Theory

  • Density Functional Theory (DFT): DFT is a workhorse of modern computational chemistry, balancing accuracy with computational cost. Functionals such as M06-2X and ωB97X-D are often recommended for systems where non-covalent interactions and electronic effects are important.[5][6] The B3LYP functional is also widely used, though it may be less accurate for subtle energetic effects.

  • Møller-Plesset Perturbation Theory (MP2): As a post-Hartree-Fock method, MP2 provides a more rigorous treatment of electron correlation than most DFT functionals.[7] It is often used as a benchmark for DFT results, particularly for conformational energies and interaction energies.

  • Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry for their high accuracy. However, their computational cost typically limits their application to smaller systems or for single-point energy calculations on geometries optimized at a lower level of theory.

2.2. Basis Sets

The basis set is the set of mathematical functions used to build the molecular orbitals. For fluorine-containing compounds, it is crucial to use basis sets that can adequately describe the diffuse electron density of the fluorine atom and polarization effects. Pople-style basis sets like 6-311+G(d,p) or correlation-consistent basis sets like Dunning's aug-cc-pVTZ are highly recommended for accurate calculations.[5][7]

Computational Methodology

A typical quantum chemical study of the C-F bond in this compound follows a structured workflow. The protocol detailed below is a robust approach for obtaining a comprehensive understanding of the molecule's properties.

Experimental Protocol: Quantum Chemical Analysis of this compound

1. Initial Structure Generation:

  • The 3D coordinates of this compound are generated using a molecular builder. Both possible envelope (C_s) and twist (C_2) conformations of the cyclopentane ring should be considered, with the fluorine atom placed in both axial and equatorial-like positions for the envelope conformer.

2. Conformational Search and Geometry Optimization:

  • A conformational search is performed to locate all stable minima on the potential energy surface.
  • Full geometry optimization of each identified conformer is carried out. A common and reliable level of theory for this step is M06-2X/6-311+G(d,p).
  • The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true energy minimum has been located.

3. Vibrational Frequency Analysis:

  • Vibrational frequencies are calculated at the same level of theory as the geometry optimization.
  • This analysis provides the zero-point vibrational energy (ZPVE) for accurate energy comparisons between conformers.
  • The calculated infrared (IR) spectrum can be used to identify the characteristic C-F stretching frequency.

4. High-Accuracy Single-Point Energy Calculation:

  • To refine the relative energies of the conformers, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as MP2/aug-cc-pVTZ or DLPNO-CCSD(T)/CBS.[5]

5. Population Analysis and Bond Characterization:

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed on the optimized wavefunctions to investigate the electronic structure.[7] This method provides:
  • Natural atomic charges, which are generally more reliable than Mulliken charges.[8]
  • The hybridization of the C and F atomic orbitals forming the C-F bond.
  • A quantitative measure of hyperconjugative interactions (e.g., n → σ*) between lone pairs and antibonding orbitals, which are crucial for understanding conformational preferences.

The logical flow of this computational protocol is visualized in the diagram below.

G cluster_0 Computational Workflow A 1. Initial Structure Generation (Envelope/Twist Conformers) B 2. Geometry Optimization (e.g., M06-2X/6-311+G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C F 5. NBO Analysis (Charges, Hybridization, Hyperconjugation) B->F D Confirmation of Minima (No Imaginary Frequencies) C->D D->B Imaginary Freq. E 4. High-Accuracy Energy Calculation (e.g., MP2/aug-cc-pVTZ) D->E Confirmed G Data Analysis and Interpretation E->G F->G

Computational workflow for the quantum chemical analysis of this compound.

Results and Discussion: Characterizing the C-F Bond

The computational protocol described above yields a wealth of quantitative data. The following tables summarize the expected results for the most stable conformer of this compound, based on literature values for similar fluorinated aliphatic rings.[4][7]

Data Presentation

Table 1: Calculated Geometric and Vibrational Properties of the C-F Bond

ParameterTheoretical LevelExpected Value
C-F Bond Length (Å)MP2/aug-cc-pVTZ1.39 - 1.41
C-C-F Bond Angle (°)MP2/aug-cc-pVTZ109.0 - 110.5
C-F Stretching Frequency (cm⁻¹)M06-2X/6-311+G(d,p)1050 - 1150
Bond Dissociation Energy (kcal/mol)DLPNO-CCSD(T)/CBS~110 - 115

Table 2: Natural Bond Orbital (NBO) Analysis Data for the C-F Bond

ParameterTheoretical LevelExpected Value
Natural Charge on Carbon (C)M06-2X/6-311+G(d,p)+0.25 to +0.35 e
Natural Charge on Fluorine (F)M06-2X/6-311+G(d,p)-0.30 to -0.40 e
Hybridization on C (spx)M06-2X/6-311+G(d,p)x ≈ 3.1 - 3.3
Hybridization on F (spx)M06-2X/6-311+G(d,p)x ≈ 3.5 - 3.8
σC-H → σ*C-F Interaction Energy (kcal/mol)M06-2X/6-311+G(d,p)1.5 - 2.5
Conformational Analysis

Cyclopentane exists in a dynamic equilibrium between envelope and twist conformations. The introduction of a fluorine substituent is expected to favor an envelope conformation where the C-F bond occupies an axial-like position to minimize steric interactions and maximize stabilizing hyperconjugative effects. The energy difference between the axial and equatorial conformers is typically small, on the order of 0.2-0.5 kcal/mol.

Natural Bond Orbital (NBO) Insights

NBO analysis is particularly illuminating for the C-F bond. The analysis quantifies the delocalization of electron density from neighboring bonding orbitals (like σC-H or σC-C) into the antibonding orbital of the C-F bond (σ*C-F). This hyperconjugation is a key stabilizing interaction. The diagram below illustrates this crucial electronic effect.

G cluster_1 Key Hyperconjugative Interaction Donor Donor Orbital (e.g., σ C-H) Acceptor Acceptor Orbital (σ* C-F) Donor->Acceptor Electron Delocalization Stabilization Electronic Stabilization (E(2) Energy) Acceptor->Stabilization

NBO analysis reveals stabilizing hyperconjugation into the C-F antibonding orbital.

This σ → σ* interaction not only contributes to the overall stability of the molecule but also slightly lengthens the C-F bond and shortens the donor C-H bond. Understanding these interactions is vital for predicting how the molecule will interact with its environment, such as a protein binding pocket.

Conclusion

Quantum chemical studies provide indispensable insights into the nature of the C-F bond in this compound. Through a combination of high-level theoretical methods like DFT and MP2, appropriate basis sets, and detailed analysis using tools like NBO, a quantitative and predictive understanding of the molecule's structure, stability, and electronic properties can be achieved. This knowledge is fundamental for the rational design of novel pharmaceuticals and advanced materials where the unique properties of the C-F bond are harnessed to achieve desired functions. The methodologies and expected findings presented in this guide offer a robust framework for researchers embarking on such computational investigations.

References

Gas-Phase Thermochemistry of Fluorocyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorocyclopentane, a fluorinated cycloalkane, is a molecule of interest in various fields, including materials science and as a potential building block in the synthesis of pharmaceuticals. Understanding its gas-phase thermochemistry is crucial for modeling its behavior in chemical reactions, assessing its stability, and predicting its interactions in biological systems. This technical guide provides a comprehensive overview of the current state of knowledge regarding the gas-phase thermochemistry of this compound, with a focus on both the available data and the methodologies for its determination.

Due to a lack of available experimental data on the gas-phase thermochemistry of this compound, this guide will focus on computationally derived data and the established experimental and theoretical methods for determining such properties. For comparative purposes, experimentally determined thermochemical data for the parent molecule, cyclopentane, are also presented.

Data Presentation

As of the latest literature review, experimental values for the gas-phase enthalpy of formation, standard entropy, and heat capacity of this compound are not available. However, computational studies have been conducted to determine the relative energies of its conformers.

Conformational Energies of this compound

This compound exists in multiple conformations, with the twisted C1 conformer being the most stable.[1] The calculated energy differences for various conformers are presented in Table 1.

ConformerSymmetryRelative Energy (cm⁻¹)
TwistedC₁0
Envelope (axial)Cₛ75 ± 33
Envelope (equatorial)Cₛ683 ± 44
Data from ab initio calculations up to the MP2(full)/6-311+G(2df,2pd) level of theory.[1]
Thermochemical Data for Cyclopentane (for comparison)

To provide context, the experimentally determined gas-phase thermochemical properties of cyclopentane are listed in Table 2.

PropertyValueUnitsReference
Standard Enthalpy of Formation (ΔfH°gas)-76.5 ± 0.8kJ/mol[2]
Standard Entropy (S°gas)292.8 ± 0.4J/mol·K[2]
Heat Capacity (Cp) at 298.15 K82.8 ± 2.0J/mol·K[2]
Data from the NIST WebBook.[2]

Methodologies for Determining Gas-Phase Thermochemistry

The determination of gas-phase thermochemical data relies on a combination of experimental techniques and computational methods.

Experimental Protocols

1. Combustion Calorimetry

Combustion calorimetry is a primary experimental method for determining the enthalpy of formation of organic compounds. For halogenated compounds, the procedure requires special considerations to ensure complete combustion and accurate analysis of the products.

  • Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container called a bomb. The heat released by the combustion reaction is measured by observing the temperature change of the surrounding calorimeter.

  • Apparatus: A high-pressure combustion bomb, a calorimeter (often of the isoperibol or adiabatic type), a sensitive thermometer, and systems for gas handling and product analysis.

  • Procedure for Halogenated Compounds:

    • A weighed sample of the fluorinated compound is placed in a crucible within the combustion bomb.

    • A small amount of a hydrocarbon oil is often added to promote complete combustion.

    • The bomb is sealed, purged of air, and filled with a known excess of pure oxygen to a pressure of about 30 atm. A small, known amount of water is often added to the bomb to ensure that the halogen acid produced is in a well-defined aqueous state.

    • The bomb is placed in the calorimeter, which is filled with a known amount of water.

    • The sample is ignited electrically.

    • The temperature of the calorimeter is monitored until it reaches a final, stable value.

    • The combustion products are carefully collected and analyzed. For fluorinated compounds, this involves trapping and quantifying carbon dioxide, and titrating the aqueous solution for hydrofluoric acid.

    • The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's law, requiring the known enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

2. Photoionization Mass Spectrometry (PIMS)

PIMS is a powerful technique for determining the ionization and appearance energies of molecules and their fragments, which can be used to derive enthalpies of formation of ions and, in some cases, neutral species.

  • Principle: Molecules are ionized by photons of a specific energy. By varying the photon energy and detecting the resulting ions with a mass spectrometer, the minimum energy required to ionize the molecule (ionization energy) or to form a specific fragment ion (appearance energy) can be determined.

  • Apparatus: A tunable vacuum ultraviolet (VUV) light source (such as a synchrotron or a discharge lamp), a photoionization chamber, a mass spectrometer (often a time-of-flight or quadrupole analyzer), and a gas handling system.

  • Procedure:

    • A gaseous sample of the compound is introduced into the photoionization chamber at low pressure.

    • The sample is irradiated with VUV photons of a precisely known and variable energy.

    • The ions produced are extracted from the chamber and analyzed by the mass spectrometer.

    • The ion signal for the parent ion and any fragment ions is recorded as a function of photon energy.

    • The ionization energy is determined from the onset of the parent ion signal in the photoionization efficiency (PIE) curve.

    • The appearance energy of a fragment ion is determined from the onset of its signal in the PIE curve.

    • The enthalpy of formation of the parent ion can be calculated by adding the ionization energy to the known enthalpy of formation of the neutral molecule. Conversely, if the enthalpy of formation of the ion is known, the enthalpy of formation of the neutral can be determined.

Computational Protocols

High-level ab initio and density functional theory (DFT) calculations are now routinely used to predict the thermochemical properties of molecules with high accuracy.

1. Gaussian-n (Gn) and Complete Basis Set (CBS) Methods

The Gn (e.g., G3, G4) and CBS (e.g., CBS-QB3) methods are composite computational protocols designed to achieve high accuracy in thermochemical calculations.

  • Principle: These methods combine the results of several calculations at different levels of theory and with different basis sets to approximate the results of a much more computationally expensive, high-level calculation with a very large basis set. They typically involve geometry optimization, vibrational frequency calculation, and a series of single-point energy calculations.

  • Typical Workflow (e.g., CBS-QB3):

    • Geometry Optimization: The molecular geometry is optimized using a DFT method, typically B3LYP with a moderate basis set.

    • Vibrational Frequencies: The vibrational frequencies are calculated at the same level of theory as the geometry optimization. These are used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

    • Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed at the optimized geometry using methods such as MP2, MP4, and CCSD(T) with progressively larger basis sets.

    • Extrapolation: The energies are extrapolated to the complete basis set limit.

    • Final Energy Calculation: The final energy is a sum of the extrapolated energy, the ZPVE, and empirical corrections.

    • Thermochemical Properties: The standard enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes. The standard entropy and heat capacity are calculated from the vibrational frequencies and molecular structure using statistical mechanics.

2. Isodesmic Reactions

Isodesmic reactions are a computational strategy used to improve the accuracy of calculated enthalpies of formation by leveraging error cancellation.

  • Principle: An isodesmic reaction is a hypothetical reaction in which the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy of reaction for such a reaction, errors in the computational method tend to cancel out.

  • Procedure:

    • A balanced isodesmic reaction is constructed where the target molecule (this compound) is a product, and the other reactants and products are smaller molecules for which accurate experimental enthalpies of formation are known.

    • The electronic energies of all species in the reaction are calculated at a chosen level of theory.

    • The enthalpy of the reaction is calculated from the computed electronic energies and thermal corrections.

    • The enthalpy of formation of the target molecule is then derived from the calculated enthalpy of reaction and the known experimental enthalpies of formation of the other species in the reaction.

Visualizations

The following diagrams illustrate the general workflows for the experimental and computational determination of gas-phase thermochemistry.

experimental_workflow cluster_sample Sample Preparation cluster_experiment Experimental Measurement cluster_data_analysis Data Analysis cluster_results Derived Thermochemical Data Sample Pure this compound Sample Calorimetry Combustion Calorimetry Sample->Calorimetry PIMS Photoionization Mass Spectrometry Sample->PIMS HeatOfCombustion Measure Heat of Combustion Calorimetry->HeatOfCombustion ProductAnalysis Analyze Combustion Products (CO2, HF) Calorimetry->ProductAnalysis IonizationEnergy Measure Ionization/Appearance Energy PIMS->IonizationEnergy Enthalpy Standard Enthalpy of Formation (ΔfH°) HeatOfCombustion->Enthalpy ProductAnalysis->Enthalpy IonizationEnergy->Enthalpy

Caption: Workflow for Experimental Thermochemistry.

computational_workflow cluster_setup Computational Setup cluster_calculation Quantum Chemical Calculations cluster_analysis Thermochemical Analysis cluster_results Calculated Thermochemical Properties Structure Define Molecular Structure of this compound Method Select Computational Method (e.g., G3, CBS-QB3) Structure->Method GeomOpt Geometry Optimization Method->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc EnergyCalc Single-Point Energy Calculations GeomOpt->EnergyCalc ZPVE Zero-Point Vibrational Energy FreqCalc->ZPVE ThermalCorr Thermal Corrections FreqCalc->ThermalCorr Atomization Atomization/Isodesmic Reaction Scheme EnergyCalc->Atomization Enthalpy ΔfH° ZPVE->Enthalpy Entropy ZPVE->Entropy HeatCapacity Cp ZPVE->HeatCapacity ThermalCorr->Enthalpy ThermalCorr->Entropy ThermalCorr->HeatCapacity Atomization->Enthalpy

Caption: Workflow for Computational Thermochemistry.

Conclusion

While experimental gas-phase thermochemical data for this compound remain elusive, this guide outlines the robust experimental and computational methodologies available for their determination. Computational studies have provided valuable insights into the conformational preferences of this compound. For accurate thermochemical data, high-level computational approaches such as the G3 or CBS-QB3 methods are recommended. The experimental protocols for combustion calorimetry and photoionization mass spectrometry, though not yet applied to this compound, represent the gold standard for obtaining such data. This guide serves as a foundational resource for researchers and professionals in drug development, providing the necessary theoretical and practical background to understand, and potentially determine, the gas-phase thermochemistry of this compound and related molecules.

References

Navigating the Conformational Landscape: A Technical Guide to the Structural Determination of Fluorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies employed in the structural determination of fluorocyclopentane. Due to its relatively low boiling point, structural analysis of this molecule predominantly relies on gas-phase techniques rather than traditional single-crystal X-ray diffraction. This document details the experimental protocols for gas-phase electron diffraction (GED) and microwave spectroscopy, the primary methods for elucidating the geometric parameters of this compound. Furthermore, it delves into the conformational analysis of the molecule, presenting key quantitative data on its stable twisted conformation and the energetic barriers associated with its pseudorotation pathway. The information is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, where the unique properties of fluorinated cyclic compounds are of significant interest.

Introduction: The Challenge of a Non-Crystalline Structure

The determination of the precise three-dimensional arrangement of atoms in a molecule is fundamental to understanding its physical properties and chemical reactivity. For many organic compounds, single-crystal X-ray crystallography provides the definitive solid-state structure. However, for volatile compounds like this compound, obtaining a suitable single crystal for diffraction studies is often impracticable. Consequently, the structural elucidation of this compound has been accomplished through the application of powerful gas-phase techniques, namely gas-phase electron diffraction (GED) and microwave spectroscopy. These methods provide detailed information about the molecule's geometry and conformational preferences in the gaseous state, free from intermolecular interactions present in the solid or liquid phases.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the vapor phase.[1] It is based on the scattering of a high-energy electron beam by the gas-phase molecules. The resulting diffraction pattern contains information about the internuclear distances within the molecule.

Experimental Protocol

A typical GED experiment involves the following steps:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

  • Electron Beam Interaction: A monochromatic beam of high-energy electrons (typically 40-60 keV) is directed to intersect the molecular beam at a right angle.

  • Scattering and Detection: The electrons are scattered by the electrostatic potential of the molecules. The scattered electrons form a diffraction pattern, which is captured on a detector, such as a photographic plate or a CCD camera.

  • Data Analysis: The radially symmetric diffraction pattern is converted into a one-dimensional intensity profile as a function of the scattering angle. This profile is then mathematically transformed into a radial distribution curve, which shows the probability of finding two nuclei at a given distance from each other. By fitting this curve to a theoretical model of the molecule, precise bond lengths, bond angles, and dihedral angles can be determined.[1]

GED_Workflow cluster_0 GED Experimental Workflow Sample This compound Vapor Nozzle Nozzle Inlet Sample->Nozzle Introduction Vacuum High-Vacuum Chamber Nozzle->Vacuum MBeam Molecular Beam Vacuum->MBeam EBeam Electron Gun Scattering Scattering Event EBeam->Scattering Electron Beam MBeam->Scattering Detector Detector Scattering->Detector Pattern Diffraction Pattern Detector->Pattern Analysis Data Analysis Pattern->Analysis Structure Molecular Structure Analysis->Structure

A simplified workflow of a gas-phase electron diffraction experiment.

Microwave Spectroscopy

Microwave spectroscopy is another high-resolution technique used to determine the structure of gas-phase molecules with a permanent dipole moment.[2] This method measures the absorption of microwave radiation by a molecule, which corresponds to transitions between its quantized rotational energy levels.[3][4] The rotational constants derived from the spectrum are inversely proportional to the moments of inertia of the molecule, which in turn depend on its geometry.

Experimental Protocol

The key steps in a microwave spectroscopy experiment are:

  • Sample Preparation: A gaseous sample of this compound at low pressure is introduced into a waveguide or a resonant cavity.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of sweeping frequency.

  • Absorption Detection: As the frequency of the microwaves matches the energy difference between two rotational levels of the molecule, absorption occurs. This absorption is detected by a sensitive detector.

  • Spectral Analysis: The resulting absorption spectrum consists of a series of sharp lines. By assigning these spectral lines to specific rotational transitions, the rotational constants (A, B, and C) of the molecule can be determined with high precision.

  • Structure Refinement: The experimentally determined rotational constants are then used to refine the molecular structure, often in conjunction with data from other techniques like GED or with the aid of computational chemistry.

Microwave_Spectroscopy_Workflow cluster_1 Microwave Spectroscopy Workflow Sample Gaseous this compound Waveguide Sample Cell (Waveguide) Sample->Waveguide Detector Detector Waveguide->Detector Source Microwave Source Source->Waveguide Swept Frequency Spectrum Absorption Spectrum Detector->Spectrum Analysis Spectral Analysis Spectrum->Analysis Constants Rotational Constants Analysis->Constants Structure Molecular Geometry Constants->Structure

A generalized workflow for a microwave spectroscopy experiment.

Conformational Analysis of this compound

Saturated five-membered rings like cyclopentane are not planar and exist in puckered conformations to relieve torsional strain.[5] For this compound, the two primary puckered conformations are the envelope (Cs symmetry) and the half-chair or twisted (C2 symmetry) forms. Through a combination of spectroscopic studies and ab initio calculations, it has been established that the most stable conformation of this compound is the twisted C1 conformer.[6][7]

The envelope forms, with the fluorine atom in either an axial or equatorial position, are not energy minima but rather represent transition states (saddle points) on the potential energy surface for pseudorotation.[6][7]

Pseudorotation_Pathway Twisted_1 Twisted Conformer (C1) Envelope_Axial Envelope (Axial F) Transition State Twisted_1->Envelope_Axial ΔE = 75 ± 33 cm⁻¹ Twisted_2 Twisted Conformer (C1') Envelope_Axial->Twisted_2 Envelope_Equatorial Envelope (Equatorial F) Transition State Twisted_2->Envelope_Equatorial ΔE = 683 ± 44 cm⁻¹ Envelope_Equatorial->Twisted_1

Pseudorotation pathway of this compound showing the stable twisted conformer.

Quantitative Structural Data

The following tables summarize the key quantitative data obtained from the structural determination and conformational analysis of this compound.

Conformational Energy Differences

The relative energies of the different conformations of this compound have been determined through ab initio calculations.[6][7]

ConformationPoint GroupRelative Energy (cm⁻¹)Status
TwistedC₁0Minimum
Envelope (Axial F)Cₛ75 ± 33Transition State
Envelope (Equatorial F)Cₛ683 ± 44Transition State
Structural Parameters of the Twisted Conformer

The adjusted r₀ structural parameters for the heavy atoms of the most stable twisted conformer of this compound have been determined by fitting predicted values to rotational constants obtained from microwave spectroscopy.[6][7]

ParameterAtom PairDistance (Å)
Bond LengthC₁-C₂1.531(3)
Bond LengthC₁-C₅1.519(3)
Bond LengthC₂-C₃1.553(3)
Bond LengthC₄-C₅1.533(3)
Bond LengthC₃-C₄1.540(3)
Bond LengthC₁-F1.411(3)
ParameterAtomsAngle (°)
Bond Angle∠C₅-C₁-C₂105.5(5)
Bond Angle∠C₁-C₂-C₃106.2(5)
Bond Angle∠C₁-C₅-C₄102.9(5)
Bond Angle∠F-C₁-C₂108.9(5)
Bond Angle∠F-C₁-C₅107.6(5)
Dihedral Angle∠C₂-C₃-C₄-C₅25.3(3)

Conclusion

The structural determination of this compound serves as an excellent case study for the application of gas-phase techniques in molecular structure analysis. The combined use of gas-phase electron diffraction, microwave spectroscopy, and computational chemistry has provided a detailed picture of its geometry and conformational landscape. The preference for a twisted C₁ conformation and the energetic barriers for pseudorotation are key findings that contribute to a deeper understanding of the stereoelectronic effects of fluorine substitution in cyclic systems. This knowledge is of significant value to researchers in drug development and materials science, where the modulation of molecular conformation is a critical aspect of designing molecules with desired properties.

References

An In-depth Technical Guide to Fluorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental physicochemical properties of fluorocyclopentane, a compound of increasing interest in organic synthesis and pharmaceutical development.

Core Molecular Data

This compound is a cyclic organic compound where a single fluorine atom substitutes a hydrogen atom on the cyclopentane ring.[1] This substitution significantly influences the molecule's physical and chemical properties.[1][2]

Below is a summary of its key molecular identifiers and properties.

ParameterValue
Molecular FormulaC₅H₉F[1][2][3][4]
Molecular Weight88.12 g/mol [1][2][3]
IUPAC NameThis compound[2][3]
CAS Number1481-36-3[1][2][3]
Canonical SMILESC1CCC(C1)F[2]
InChI KeyYHYNFMGKZFOMAG-UHFFFAOYSA-N[2]

Structural Representation

The structure of this compound is foundational to its reactivity and interactions in various chemical systems. The following diagram illustrates the logical connectivity of the atoms in the molecule.

Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research and development. While specific, detailed experimental procedures are proprietary and vary by manufacturer, general synthetic routes can be outlined.

General Synthesis of this compound:

A common method for the synthesis of this compound involves the fluorination of cyclopentanol or its derivatives. One illustrative, though not exhaustive, protocol is as follows:

  • Starting Material: Cyclopentanol.

  • Fluorinating Agent: A suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or a similar reagent, is used.

  • Reaction Conditions: The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane, at low temperatures to control the reactivity of the fluorinating agent.

  • Workup: The reaction mixture is quenched with a suitable reagent, such as water or a saturated aqueous solution of sodium bicarbonate.

  • Purification: The crude product is then purified by distillation or column chromatography to yield pure this compound.

It is imperative for researchers to consult peer-reviewed literature for validated and detailed experimental protocols tailored to their specific research needs.

Logical Workflow for Compound Analysis

The analysis of this compound and its derivatives follows a structured workflow to ensure comprehensive characterization.

compound_analysis_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_application Application/Further Reactions synthesis This compound Synthesis purification Purification (Distillation/Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir gc Gas Chromatography (GC) nmr->gc ms->gc ir->gc hplc HPLC (if derivatized) reaction Use in Subsequent Reactions gc->reaction hplc->reaction

Workflow for the analysis of this compound.

References

Spectroscopic Characterization of Monofluoroalkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize monofluoroalkanes. Focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document offers detailed experimental protocols, quantitative data summaries, and visual workflows to aid in the structural elucidation of these important compounds in research and drug development.

Introduction to Spectroscopic Techniques for Monofluoroalkane Analysis

The introduction of a fluorine atom into an alkane molecule significantly influences its physical, chemical, and biological properties. Spectroscopic techniques are indispensable for unequivocally identifying and characterizing these fluorinated compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the carbon-hydrogen framework and probing the environment of the fluorine nucleus. ¹H, ¹³C, and ¹⁹F NMR experiments provide critical information on chemical shifts and spin-spin coupling constants.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups and is particularly useful for detecting the characteristic stretching vibration of the carbon-fluorine (C-F) bond.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of monofluoroalkanes. The presence of the spin-½ ¹⁹F nucleus provides an additional, highly sensitive NMR handle.

Data Presentation: NMR of Monofluoroalkanes

The following tables summarize typical NMR data for simple monofluoroalkanes. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for Monofluoroalkanes

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Fluoromethane (CH₃F)-CH₃4.10d²JHF = 46.3
Fluoroethane (CH₃CH₂F)-CH₃1.25dt³JHH = 7.4, ³JHF = 24.7
-CH₂F4.38dq²JHF = 47.3, ³JHH = 7.4
1-Fluoropropane (CH₃CH₂CH₂F)-CH₃0.97t³JHH = 7.45
-CH₂-1.68m
-CH₂F4.30dt²JHF = 47.35, ³JHH = 6.20
2-Fluoropropane (CH₃CHFCH₃)-CH₃1.23dd³JHH = 6.3, ³JHF = 23.5
-CHF4.64dsept²JHF = 48.2, ³JHH = 6.3

d: doublet, t: triplet, q: quartet, sept: septet, m: multiplet

Table 2: ¹³C NMR Data for Monofluoroalkanes

CompoundCarbonChemical Shift (δ, ppm)MultiplicityCoupling Constant (¹JCF, Hz)
Fluoromethane (CH₃F)-CH₃74.7d164.5
Fluoroethane (CH₃CH₂F)-CH₃15.1d21.0
-CH₂F78.9d169.0
1-Fluoropropane (CH₃CH₂CH₂F)-CH₃10.5s
-CH₂-23.2d20.0
-CH₂F83.1d166.0
2-Fluoropropane (CH₃CHFCH₃)-CH₃21.5d22.0
-CHF90.1d169.0

d: doublet, s: singlet

Table 3: ¹⁹F NMR Data for Monofluoroalkanes (Referenced to CFCl₃)

CompoundChemical Shift (δ, ppm)Multiplicity
Fluoromethane (CH₃F)-271.9q
Fluoroethane (CH₃CH₂F)-213.0tq
1-Fluoropropane (CH₃CH₂CH₂F)-218.0t
2-Fluoropropane (CH₃CHFCH₃)-187.0sept

q: quartet, tq: triplet of quartets, t: triplet, sept: septet

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Monofluoroalkanes are often volatile liquids or gases. For NMR analysis, they are typically dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube to a concentration of approximately 1-10 mg/mL. For gaseous samples, a pressure-resistant NMR tube may be required.

¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology) is typically used.

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm

    • Number of Scans: 8-16

    • Relaxation Delay (d1): 1-5 s

    • Acquisition Time (aq): ~3-4 s

¹³C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' in Bruker terminology) is common to obtain singlets for each carbon, simplifying the spectrum. To observe C-F coupling, a proton-decoupled experiment without ¹⁹F decoupling is performed.

  • Acquisition Parameters:

    • Spectral Width: ~220 ppm

    • Number of Scans: 128-1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 s

¹⁹F NMR Acquisition:

  • Pulse Sequence: A simple one-pulse sequence with proton decoupling is often sufficient. Inverse-gated decoupling can be used for more accurate integration.[1]

  • Acquisition Parameters:

    • Spectral Width: A wide spectral width (e.g., 250 ppm) is initially recommended due to the large chemical shift range of ¹⁹F.[2]

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 1-5 s

    • Reference: An external reference such as CFCl₃ is commonly used.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation prep Dissolve monofluoroalkane in deuterated solvent acq_1H Acquire ¹H NMR Spectrum prep->acq_1H acq_13C Acquire ¹³C NMR Spectrum (¹H decoupled) prep->acq_13C acq_19F Acquire ¹⁹F NMR Spectrum (¹H decoupled) prep->acq_19F analyze_1H Analyze ¹H: - Chemical Shift - Multiplicity (JHH, JHF) - Integration acq_1H->analyze_1H analyze_13C Analyze ¹³C: - Chemical Shift - Multiplicity (JCF) acq_13C->analyze_13C analyze_19F Analyze ¹⁹F: - Chemical Shift - Multiplicity (JFH) acq_19F->analyze_19F elucidate Combine all NMR data to determine molecular structure analyze_1H->elucidate analyze_13C->elucidate analyze_19F->elucidate

NMR analysis workflow for monofluoroalkanes.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of a C-F bond in a molecule.

Data Presentation: C-F Stretching Frequencies

The C-F stretching vibration typically appears in the fingerprint region of the IR spectrum, and its exact position can be influenced by the surrounding molecular structure.

Table 4: Characteristic C-F Stretching Frequencies for Monofluoroalkanes

CompoundC-F Stretching Frequency (cm⁻¹)
Fluoromethane (CH₃F)1049
Fluoroethane (CH₃CH₂F)1075
1-Fluoropropane (CH₃CH₂CH₂F)1090
2-Fluoropropane (CH₃CHFCH₃)1150
Experimental Protocol: IR Spectroscopy

Sample Preparation:

  • Liquid Samples: For volatile monofluoroalkanes, a gas cell or a sealed liquid cell with IR-transparent windows (e.g., NaCl or KBr) can be used.[3] A drop of the liquid can also be placed between two salt plates to form a thin film.[4]

  • Attenuated Total Reflectance (ATR): A drop of the liquid sample can be placed directly onto the ATR crystal. This is often the simplest method for liquid samples.

Data Acquisition (FT-IR):

  • Background Spectrum: A background spectrum of the empty sample holder (or the salt plates/ATR crystal) is recorded to subtract atmospheric and instrumental absorptions.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

  • Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Number of Scans: 16-32

    • Resolution: 4 cm⁻¹

Visualization: IR Analysis Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep Prepare sample as a thin film, in a sealed cell, or on an ATR crystal acq_bkg Acquire Background Spectrum prep->acq_bkg acq_sample Acquire Sample Spectrum acq_bkg->acq_sample analyze Identify characteristic C-F stretching vibration band acq_sample->analyze

IR analysis workflow for monofluoroalkanes.

Mass Spectrometry (MS)

Mass spectrometry of monofluoroalkanes, typically using electron ionization (EI), provides the molecular weight and a characteristic fragmentation pattern that aids in structure determination.

Data Presentation: Mass Spectrometry of Monofluoroalkanes

The fragmentation of monofluoroalkanes is influenced by the stability of the resulting carbocations and radical species.

Table 5: Key Mass Spectral Data for Monofluoroalkanes (EI-MS)

CompoundMolecular FormulaMolecular Ion (M⁺, m/z)Base Peak (m/z)Other Key Fragments (m/z)
FluoromethaneCH₃F343332, 15
FluoroethaneC₂H₅F484733, 29, 28
1-FluoropropaneC₃H₇F624341, 33, 27
2-FluoropropaneC₃H₇F624347, 41, 33
Experimental Protocol: Mass Spectrometry

Sample Introduction:

  • Gas Chromatography (GC-MS): For volatile monofluoroalkanes, GC is an ideal method for sample introduction. The sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.[5][6]

  • Direct Infusion: A gaseous sample or the headspace vapor of a liquid sample can be introduced directly into the ion source.

Ionization and Analysis:

  • Ionization Method: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.[7]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

Visualization: MS Analysis Workflow

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization & Analysis cluster_analysis Spectral Analysis prep Introduce sample via GC or direct infusion ionize Electron Ionization (EI) prep->ionize analyze_mass Mass Analysis (e.g., Quadrupole, TOF) ionize->analyze_mass analyze_spec Identify Molecular Ion (M⁺) and Fragmentation Pattern analyze_mass->analyze_spec

MS analysis workflow for monofluoroalkanes.

Integrated Spectroscopic Workflow for Structure Elucidation

The most confident structural assignment of an unknown monofluoroalkane is achieved by integrating the data from all three spectroscopic techniques.

Integrated_Workflow cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation Unknown Unknown Monofluoroalkane NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Unknown->NMR IR IR Spectroscopy Unknown->IR MS Mass Spectrometry Unknown->MS NMR_data Connectivity, H/C/F environments, Coupling information NMR->NMR_data IR_data Presence of C-F bond IR->IR_data MS_data Molecular Weight, Fragmentation Pattern MS->MS_data Structure Final Structure Elucidation NMR_data->Structure IR_data->Structure MS_data->Structure

Integrated workflow for structure elucidation.

By following this integrated approach, researchers can confidently determine the structure of monofluoroalkanes, a critical step in the development of new pharmaceuticals and advanced materials.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Fluorinated Cycloalkanes

Abstract

Fluorinated cycloalkanes have emerged as crucial structural motifs in medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine atoms, such as altered lipophilicity, metabolic stability, and conformational preferences, make these compounds highly valuable in the design of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of the discovery and historical development of fluorinated cycloalkanes. It covers the seminal moments in organofluorine chemistry, details the evolution of synthetic methodologies from early uncontrolled reactions to modern selective fluorination techniques, and presents key quantitative data on the properties of these compounds. Detailed experimental protocols for significant synthetic transformations and visualizations of key concepts are provided to serve as a practical resource for researchers in the field.

Introduction: The Dawn of Organofluorine Chemistry

The field of organofluorine chemistry predates the isolation of elemental fluorine itself. One of the earliest reports dates back to 1862, when Alexander Borodin accomplished the first nucleophilic replacement of a halogen with fluoride.[1] However, the extreme reactivity of elemental fluorine, first isolated by Henri Moissan in 1886, presented significant challenges, often leading to violent reactions and decomposition of organic substrates.[1] The development of organofluorine chemistry was thus a story of taming fluorine's reactivity.

The strategic incorporation of fluorine into organic molecules, particularly cyclic systems, gained significant momentum during World War II with the Manhattan Project, which required materials resistant to highly corrosive fluorine and uranium hexafluoride (UF₆).[1] This necessity spurred the development of methods to produce perfluorinated alkanes and cycloalkanes, laying the groundwork for future innovations. Today, fluorinated cycloalkanes are integral to numerous FDA-approved drugs, where they are used to fine-tune a molecule's properties to enhance potency, improve metabolic stability, or increase binding affinity.[2]

G cluster_Timeline Historical Timeline of Fluorinated Cycloalkane Chemistry A 1862 Borodin reports first nucleophilic fluorination B 1886 Moissan isolates elemental fluorine A->B  Discovery C 1930s-1940s Development of controlled fluorination (e.g., CoF₃) for Manhattan Project B->C  Taming Reactivity D c. 1960 Investigation of fluorinated cyclobutane synthesis C->D  Early Synthesis E 2000s-Present Rise of fluorinated cycloalkanes in FDA-approved drugs (e.g., Maraviroc, Ivosidenib) D->E  Modern Applications

Caption: Key milestones in the history of fluorinated cycloalkane chemistry.

Evolution of Synthetic Methodologies

The synthesis of fluorinated cycloalkanes has evolved dramatically from hazardous, non-selective methods to highly sophisticated and controlled processes.

Early Methods: Direct and Electrochemical Fluorination

Initial attempts to synthesize fluorinated cycloalkanes involved the direct reaction of hydrocarbons with elemental fluorine. These reactions were notoriously difficult to control. A significant breakthrough was the Fowler Process , developed for the Manhattan Project, which uses high-valency metal fluorides, such as cobalt(III) fluoride (CoF₃), to moderate the reaction. In this process, the hydrocarbon vapor is passed over a heated bed of CoF₃, which acts as a fluorine carrier, leading to perfluorination.

Another early technique is electrochemical fluorination (ECF), or the Simons process, where a substrate is electrolyzed in anhydrous hydrogen fluoride. While effective for producing perfluorinated compounds, ECF often suffers from low yields and rearrangements.

Modern Synthetic Protocols

Modern organic chemistry has equipped researchers with a diverse toolkit for the precise introduction of fluorine into cyclic systems.

  • Nucleophilic Fluorination : This is a widely used method involving the displacement of a leaving group (e.g., hydroxyl, tosylate) with a nucleophilic fluoride source like DAST (diethylaminosulfur trifluoride) or Deoxofluor.[3] These reactions often proceed with an inversion of stereochemistry.[3]

  • Electrophilic Fluorination : Reagents like Selectfluor® provide an electrophilic fluorine source ("F⁺") that can react with electron-rich species like enols or enolates, making it a key method for synthesizing α-fluorinated cyclic ketones.[4]

  • Hydrogenation of Fluorinated Arenes : A powerful strategy for accessing a wide range of fluorinated cycloalkanes involves the hydrogenation of readily available fluorinated aromatic compounds. Catalysts, often based on rhodium, are used to achieve high selectivity.[5]

  • Decarboxylative Fluorination : This method transforms aliphatic carboxylic acids into the corresponding alkyl fluorides using a reagent like Selectfluor in the presence of a catalyst such as silver nitrate (AgNO₃).[6][7]

G Start Starting Material Sub1 Cycloalkane (with -OH, -COOH, etc.) Start->Sub1 Sub2 Fluorinated Arene Start->Sub2 Sub3 Cyclic Ketone Start->Sub3 Proc1 Nucleophilic or Decarboxylative Fluorination Sub1->Proc1 Proc2 Catalytic Hydrogenation Sub2->Proc2 Proc3 Electrophilic Fluorination Sub3->Proc3 End Fluorinated Cycloalkane Product Proc1->End Proc2->End Proc3->End

Caption: Generalized workflow for modern synthesis of fluorinated cycloalkanes.

Detailed Experimental Protocols

Protocol: Perfluorination via the Fowler Process (Example: Perfluoromethylcyclohexane)

The Fowler process is a gas-phase fluorination method suitable for producing perfluorinated compounds.[8]

  • Objective : To synthesize perfluoromethylcyclohexane from toluene. Toluene is often preferred over methylcyclohexane as the starting material because it requires less elemental fluorine.[8]

  • Reagents : Toluene (C₇H₈), Cobalt(II) fluoride (CoF₂), Elemental Fluorine (F₂).

  • Procedure :

    • A reactor tube is packed with cobalt(II) fluoride.

    • Elemental fluorine gas is passed through the heated reactor (typically >250°C) to generate cobalt(III) fluoride (CoF₃) in situ.

    • The fluorine flow is stopped, and vaporized toluene is passed through the heated bed of CoF₃.

    • The CoF₃ acts as a fluorine transfer agent, fluorinating the toluene and being reduced back to CoF₂. The reaction is: C₇H₈ + 28CoF₃ → C₇F₁₄ + 8HF + 28CoF₂.

    • The effluent gas, containing perfluoromethylcyclohexane (C₇F₁₄) and hydrogen fluoride (HF), is passed through a condenser to isolate the product.

    • The CoF₂ can be regenerated by repeating step 2, allowing for a continuous process.

Protocol: Hydrogenation of a Fluorinated Arene (General)

This method provides access to specifically substituted fluorinated cycloalkanes.[5]

  • Objective : To synthesize a fluorinated cyclohexane derivative from a corresponding fluorinated benzene derivative.

  • Reagents : Substituted fluoroarene, Hydrogen gas (H₂), Rhodium-based catalyst (e.g., Rh/C or a specific rhodium complex), solvent (e.g., methanol, ethanol).

  • Procedure :

    • The fluorinated arene is dissolved in an appropriate solvent in a high-pressure reaction vessel (autoclave).

    • The rhodium catalyst is added to the solution. The catalyst loading is typically 1-5 mol%.

    • The vessel is sealed, purged with an inert gas (e.g., argon), and then pressurized with hydrogen gas.

    • The reaction mixture is stirred vigorously at a set temperature and pressure until the reaction is complete (monitored by techniques like GC-MS or TLC).

    • After completion, the vessel is cooled, and the hydrogen pressure is carefully released.

    • The reaction mixture is filtered to remove the catalyst.

    • The solvent is removed under reduced pressure, and the crude product is purified, typically by distillation or column chromatography, to yield the fluorinated cyclohexane.

Quantitative Data and Physicochemical Properties

The introduction of fluorine into a cycloalkane ring dramatically alters its electronic and physical properties. This is a primary reason for their utility in drug design.

Impact on Acidity and Lipophilicity

The strong electron-withdrawing inductive effect of fluorine is a key modulator of properties. For example, gem-difluorination (replacing a CH₂ group with CF₂) has predictable effects on the acidity of nearby functional groups.

Property Change with gem-DifluorinationObservationReference
pKa (Amines) Decreased by 0.3 - 0.5 units (amine becomes less basic)[9]
pKa (Carboxylic Acids) Decreased (acid becomes more acidic)[10]
LogP (Lipophilicity) Complex trends; can increase or decrease depending on fluorine position and overall molecular structure.[2][10]
Physical Properties of Perfluorocycloalkanes

Perfluorinated cycloalkanes are characterized by their chemical inertness, thermal stability, and unique physical properties compared to their hydrocarbon analogs.

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
PerfluorocyclohexaneC₆F₁₂300.055259-60
PerfluoromethylcyclohexaneC₇F₁₄350.06-3776

(Data sourced from[8][11][12])

Applications in Drug Development

Fluorinated cycloalkanes are considered "privileged" structures in medicinal chemistry. The rigid framework of the cycloalkane ring combined with the electronic effects of fluorine allows for precise control over a drug candidate's profile.

  • Conformational Control : Fluorine atoms can influence the preferred conformation of the cycloalkane ring, which can lock the molecule into a bioactive shape for optimal target binding.

  • Metabolic Stability : The carbon-fluorine bond is the strongest single bond in organic chemistry.[1] Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by metabolic enzymes (e.g., Cytochrome P450), thereby increasing the drug's half-life.

  • Modulating Lipophilicity : Fluorination can alter a molecule's lipophilicity (LogP), affecting its solubility, permeability across cell membranes, and off-target toxicity.

  • Enhanced Binding Interactions : The polarized C-F bond can engage in favorable dipole-dipole, hydrogen bonding, and orthogonal multipolar interactions with protein targets, increasing binding affinity and potency.[2]

G Start Introduction of Fluorine into Cycloalkane Scaffold Prop1 Increased Metabolic Stability (blocks P450) Start->Prop1 Prop2 Altered Lipophilicity (LogP) Start->Prop2 Prop3 Enhanced Target Binding Affinity Start->Prop3 Prop4 Conformational Restriction Start->Prop4 Outcome Improved Pharmacokinetic and Pharmacodynamic Properties Prop1->Outcome Prop2->Outcome Prop3->Outcome Prop4->Outcome

Caption: Logical flow of how fluorination impacts drug properties.

Examples of FDA-approved drugs containing fluorinated cycloalkane motifs include Maraviroc (HIV treatment), Ivosidenib (cancer treatment), and Sitafloxacin (antibiotic), demonstrating their therapeutic relevance.[2][10][13]

Conclusion and Future Outlook

The journey of fluorinated cycloalkanes from laboratory curiosities born out of military necessity to indispensable tools in modern drug discovery is a testament to the progress of synthetic chemistry. Early methods, while groundbreaking, were often blunt instruments. Today, chemists can selectively install fluorine atoms onto complex cyclic scaffolds with remarkable precision. The continued development of novel fluorination reactions, particularly those involving late-stage C-H fluorination, promises to further expand the accessible chemical space. As our understanding of fluorine's subtle effects on molecular properties deepens, fluorinated cycloalkanes will undoubtedly play an even greater role in the development of next-generation pharmaceuticals and advanced materials.

References

Methodological & Application

Fluorocyclopentane: A Detailed Examination of its Application as a Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Fluorocyclopentane (C₅H₉F), a fluorinated derivative of cyclopentane, is emerging as a solvent of interest in organic synthesis.[1] Its unique physicochemical properties, stemming from the introduction of a fluorine atom, suggest its potential as a stable and effective medium for a variety of chemical transformations.[1][2] This document provides a comprehensive overview of the characteristics of this compound and explores its potential applications in key organic reactions, offering detailed (though currently limited in publicly available data) protocols and comparative data where possible.

Physical and Chemical Properties

This compound is a colorless, volatile, and highly flammable liquid at room temperature.[1][3] The presence of the highly electronegative fluorine atom induces a significant dipole moment, altering its properties compared to its non-fluorinated counterpart, cyclopentane.[1] It is characterized by its low reactivity and high stability, making it a suitable solvent for reactions involving sensitive compounds.[4]

A summary of its key physical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₅H₉F[1][2][3][4]
Molecular Weight 88.12 g/mol [1][3]
Boiling Point 68.8°C at 760 mmHg[1]
Density ~0.9 g/cm³[1]
Appearance Colorless liquid[4]
Refractive Index (n20D) 1.39[4]

Solubility Characteristics

The principle of "like dissolves like" governs the solubility of organic compounds in this compound. Due to its fluorinated nature, it is expected to show good solubility for other fluorinated molecules. Its overall polarity, influenced by the C-F bond, allows it to dissolve a range of organic materials.[4] However, detailed quantitative data on the solubility of various classes of organic compounds in this compound is not extensively available in the public domain. General solubility principles suggest that compounds with moderate polarity would be most soluble.

Applications in Organic Synthesis

While specific, detailed applications of this compound as a primary solvent in a wide array of published organic reactions are not yet abundant, its properties suggest its utility in several key reaction classes. It is known to be capable of participating in or serving as a medium for nucleophilic substitutions and radical reactions.[1][2]

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

The polarity of the solvent plays a crucial role in the outcome of nucleophilic substitution reactions. Polar protic solvents tend to favor Sₙ1 reactions by stabilizing the carbocation intermediate, while polar aprotic solvents are preferred for Sₙ2 reactions.[5][6] this compound, being a polar aprotic solvent, could theoretically be a suitable medium for Sₙ2 reactions. Its stability would also be advantageous in preventing unwanted side reactions.

Logical Workflow for Solvent Selection in Nucleophilic Substitution:

G cluster_0 Reaction Type cluster_1 Solvent Choice cluster_2 Predicted Mechanism Substrate Substrate Solvent_Polarity Solvent_Polarity Substrate->Solvent_Polarity Steric Hindrance Nucleophile Nucleophile Solvent_Proticity Solvent_Proticity Nucleophile->Solvent_Proticity Strength Leaving_Group Leaving_Group SN1 SN1 Leaving_Group->SN1 SN2 SN2 Leaving_Group->SN2 Solvent_Polarity->SN1 High Solvent_Polarity->SN2 Moderate Solvent_Proticity->SN1 Protic Solvent_Proticity->SN2 Aprotic

Caption: Solvent selection logic for Sₙ1 vs. Sₙ2 reactions.

Experimental Protocol: Hypothetical Sₙ2 Reaction

The following is a generalized, hypothetical protocol for a nucleophilic substitution reaction of an alkyl bromide with sodium cyanide, where this compound could be investigated as a solvent.

Reaction: R-Br + NaCN → R-CN + NaBr

Materials:

  • Alkyl bromide (e.g., 1-bromobutane)

  • Sodium cyanide (NaCN)

  • This compound (anhydrous)

  • Crown ether (e.g., 18-crown-6, optional to enhance solubility of NaCN)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium cyanide (1.2 equivalents) and a catalytic amount of 18-crown-6 (if used).

  • Add anhydrous this compound to the flask to create a suspension.

  • Begin vigorous stirring and add the alkyl bromide (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium bromide.

  • Wash the filtrate with water to remove any remaining salts.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile product.

  • Purify the product by distillation or column chromatography.

Note: This is a generalized protocol and would require optimization for specific substrates. A comparative study with a standard solvent like THF or acetonitrile would be necessary to evaluate the efficacy of this compound.

Radical Reactions

The stability and low reactivity of this compound make it an attractive candidate for radical reactions, where the solvent should ideally not participate in the reaction.[2]

Experimental Protocol: Radical Bromination of an Alkane (Hypothetical)

This protocol describes the free-radical bromination of a hydrocarbon, such as adamantane, where this compound could serve as an inert solvent.

Reaction: C₁₀H₁₆ + Br₂ --(hν)--> C₁₀H₁₅Br + HBr

Materials:

  • Adamantane

  • Bromine (Br₂)

  • This compound

  • Photochemical reactor or a flask with a UV lamp

  • Magnetic stirrer and stir bar

Procedure:

  • In a quartz reaction vessel, dissolve adamantane (1.0 equivalent) in this compound.

  • Cool the solution in an ice bath and slowly add bromine (1.1 equivalents) while stirring and protecting the reaction from light.

  • Irradiate the mixture with a UV lamp while maintaining the temperature at 0-5°C. The disappearance of the bromine color indicates the progress of the reaction.

  • Monitor the reaction by GC analysis to determine the conversion of adamantane.

  • Once the reaction is complete, quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent by distillation to obtain the crude bromoadamantane.

  • Purify the product by sublimation or recrystallization.

Workflow for a Radical Bromination Reaction:

G Start Start Dissolve_Alkane Dissolve Alkane in this compound Start->Dissolve_Alkane Add_Bromine Add Bromine Dissolve_Alkane->Add_Bromine Irradiate UV Irradiation (Initiation) Add_Bromine->Irradiate Propagation Propagation Steps (Chain Reaction) Irradiate->Propagation Termination Termination Steps Propagation->Termination Workup Aqueous Workup Termination->Workup Purification Purification Workup->Purification Product Product Purification->Product

Caption: General workflow for a radical bromination reaction.

Potential in Other Key Organic Reactions

Based on its properties, the utility of this compound can be hypothesized for other common organic reactions:

  • Grignard Reactions: The formation of Grignard reagents requires an aprotic solvent that can coordinate with the magnesium center, such as diethyl ether or THF.[7][8][9] While this compound is aprotic, its coordinating ability with magnesium compared to ethers is not well-documented. A comparative study would be needed to assess its suitability.

  • Wittig Reactions: The Wittig reaction is often carried out in aprotic solvents like THF.[10][11][12] The stability of this compound could be beneficial, particularly for reactions involving sensitive aldehydes or ylides.

  • Diels-Alder Reactions: The solvent can influence the rate and stereoselectivity of Diels-Alder reactions.[13][14][15] The relatively non-polar nature of this compound might make it a suitable solvent for certain cycloadditions.

This compound in Pharmaceutical and Drug Development

Fluorinated compounds are of significant interest in the pharmaceutical industry as the introduction of fluorine can enhance metabolic stability and biological activity.[16][17][18] While this compound itself is primarily considered as a solvent, its use in the synthesis of fluorinated active pharmaceutical ingredients (APIs) is a plausible application.[4] Its inertness would be particularly valuable when handling complex and sensitive intermediates in multi-step syntheses.

Conclusion and Future Outlook

This compound presents itself as a promising solvent for organic synthesis, characterized by its stability, low reactivity, and potential as a "green" alternative. While its application is theoretically sound for a range of reactions including nucleophilic substitutions and radical reactions, there is a notable lack of specific, quantitative, and comparative data in the current scientific literature.

For researchers, scientists, and drug development professionals, this compound warrants further investigation. Systematic studies comparing its performance against standard solvents in various reaction classes are essential to fully elucidate its advantages and limitations. Such studies would provide the necessary data to establish this compound as a valuable tool in the synthetic chemist's arsenal. Future research should focus on generating this missing data to facilitate its broader adoption in both academic and industrial settings.

References

Synthesis of Fluorinated Pharmaceutical Intermediates from Fluorocyclopentane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of fluorinated pharmaceutical intermediates derived from fluorocyclopentane, with a focus on the preparation of anticancer nucleoside analogues. The strategic introduction of fluorine into the cyclopentane ring can significantly enhance the metabolic stability and biological activity of drug candidates.

Introduction

This compound and its derivatives are valuable building blocks in medicinal chemistry. The presence of a fluorine atom can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, leading to improved pharmacokinetic profiles of drug candidates.[1] This document outlines the synthesis of key fluorinated cyclopentenyl nucleosides, which have demonstrated potent anticancer activity.

Key Pharmaceutical Intermediates and Their Applications

Fluorinated cyclopentenyl purines and pyrimidines are a class of nucleoside analogues with significant therapeutic potential. Notably, 6'-fluorocyclopentenyl-cytosine, also known as RX-3117, has been investigated in clinical trials for the treatment of various cancers, including pancreatic cancer.[2][3] The anticancer activity of these compounds often stems from their ability to interfere with cellular processes such as DNA synthesis and methylation.[2][3]

Experimental Protocols

The synthesis of fluorocyclopentenyl nucleosides typically begins with a chiral precursor, D-ribose, which is transformed into a key cyclopentenone intermediate. This intermediate then undergoes fluorination and subsequent coupling with a nucleobase.

Protocol 1: Synthesis of a Key Intermediate - (3aR,4R,6aR)-4-(hydroxymethyl)-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1][4]dioxol-4-ol from D-Ribose

This protocol outlines the initial steps to create a chiral cyclopentane precursor from D-ribose.

Materials:

  • D-Ribose

  • Acetone

  • Sulfuric acid

  • Sodium periodate

  • Sodium borohydride

  • Methanol

  • Dichloromethane

  • Sodium bicarbonate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acetonide Protection: To a suspension of D-ribose in acetone, add a catalytic amount of sulfuric acid and stir at room temperature until the reaction is complete (monitored by TLC). Neutralize with sodium bicarbonate, filter, and concentrate the filtrate.

  • Diol Cleavage: Dissolve the resulting di-acetonide in a mixture of methanol and water. Add sodium periodate portion-wise at 0 °C and stir for 1 hour.

  • Reduction: Add sodium borohydride portion-wise at 0 °C and stir for 30 minutes.

  • Work-up and Purification: Quench the reaction with acetone and concentrate the mixture. Extract the aqueous residue with dichloromethane. Dry the combined organic layers over magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired cyclopentane derivative.

Protocol 2: Synthesis of 6'-Fluorocyclopentenyl-Cytosine (RX-3117)

This protocol describes the synthesis of the anticancer agent 6'-fluorocyclopentenyl-cytosine from a cyclopentenone intermediate derived from the product of Protocol 1.

Materials:

  • (1R,4S)-4-hydroxy-2-cyclopenten-1-yl)methanol derivative

  • Iodine

  • Pyridine

  • Cerium(III) chloride heptahydrate

  • Sodium borohydride

  • tert-Butyldiphenylsilyl chloride (TBDPSCl)

  • Imidazole

  • n-Butyllithium (n-BuLi)

  • N-Fluorobenzenesulfonimide (NFSI)

  • N-Acetylcytosine

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Ammonia in methanol

  • Tetrahydrofuran (THF)

  • Methanol

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • Iodination: Treat the cyclopentenone intermediate with iodine and pyridine in THF to yield the corresponding iodocyclopentenone.

  • Luche Reduction: Perform a stereoselective reduction of the ketone using cerium(III) chloride heptahydrate and sodium borohydride in methanol.

  • Silyl Protection: Protect the resulting alcohol with TBDPSCl and imidazole in dichloromethane.

  • Fluorination: Perform a lithium-halogen exchange using n-BuLi at low temperature, followed by electrophilic fluorination with NFSI.

  • Mitsunobu Reaction: Couple the fluorinated cyclopentenol with N-acetylcytosine using PPh3 and DIAD in THF.

  • Deprotection: Remove the protecting groups using a solution of ammonia in methanol to yield 6'-fluorocyclopentenyl-cytosine. Purify the final product by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of key intermediates and the in vitro anticancer activity of selected fluorocyclopentenyl nucleosides.

Compound/IntermediateSynthetic StepYield (%)Cancer Cell LineIC50 (µM)Reference
(3aR,4R,6aR)-4-(hydroxymethyl)-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1][4]dioxol-4-olFrom D-Ribose~60%--[4]
6'-Fluorocyclopentenyl-Cytosine (RX-3117)Overall from cyclopentenone~25-30%A549 (Lung)0.25[1]
HCT116 (Colon)0.28[1]
MDA-MB-231 (Breast)0.18[1]
6'-Fluorocyclopentenyl-AdenineFrom fluorinated intermediate~50-60%VariousPotent SAH Hydrolase Inhibitor[2]

Mechanism of Action and Signaling Pathways

The anticancer effects of fluorocyclopentenyl nucleosides are attributed to their interference with key cellular pathways involved in cancer progression.

Inhibition of DNA Methyltransferase 1 (DNMT1) by 6'-Fluorocyclopentenyl-Cytosine (RX-3117)

RX-3117, after intracellular phosphorylation, is incorporated into DNA. This incorporation leads to the inhibition of DNMT1, a key enzyme responsible for maintaining DNA methylation patterns.[1] Inhibition of DNMT1 results in hypomethylation of tumor suppressor genes, leading to their re-expression and subsequent apoptosis of cancer cells.

DNMT1_Inhibition cluster_cell Cancer Cell RX3117_ext RX-3117 (extracellular) RX3117_int RX-3117 (intracellular) RX3117_ext->RX3117_int Transport RX3117_TP RX-3117 Triphosphate RX3117_int->RX3117_TP Phosphorylation DNA_inc DNA Incorporation RX3117_TP->DNA_inc DNMT1 DNMT1 DNA_inc->DNMT1 Inhibition Hypomethylation DNA Hypomethylation DNMT1->Hypomethylation TSG Tumor Suppressor Genes (e.g., p16) Hypomethylation->TSG Re-expression Apoptosis Apoptosis TSG->Apoptosis

Caption: Inhibition of DNMT1 by RX-3117 leading to apoptosis.

Inhibition of S-Adenosylhomocysteine (SAH) Hydrolase

Certain fluorocyclopentenyl adenine derivatives are potent inhibitors of S-adenosylhomocysteine (SAH) hydrolase.[2] This enzyme is crucial for the regeneration of S-adenosylmethionine (SAM), the primary methyl donor in the cell. Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn inhibits various methyltransferases, including histone methyltransferases. This disruption of methylation patterns can lead to altered gene expression and cell death.

SAH_Hydrolase_Inhibition cluster_cell Cancer Cell Fluorocyclopentenyl_Adenine Fluorocyclopentenyl Adenine Derivative SAH_Hydrolase SAH Hydrolase Fluorocyclopentenyl_Adenine->SAH_Hydrolase Inhibition SAH S-Adenosylhomocysteine (SAH) SAH_Hydrolase->SAH Methyltransferases Methyltransferases (e.g., Histone Methyltransferases) SAH->Methyltransferases Feedback Inhibition SAM S-Adenosylmethionine (SAM) SAM->Methyltransferases Methyl Donor Methylation Cellular Methylation Methyltransferases->Methylation Altered_Gene_Expression Altered Gene Expression Methylation->Altered_Gene_Expression Cell_Death Cell Death Altered_Gene_Expression->Cell_Death

Caption: Inhibition of SAH hydrolase disrupts cellular methylation.

Experimental Workflow: From D-Ribose to Fluorocyclopentenyl Nucleosides

The overall synthetic workflow involves a multi-step process starting from a readily available chiral precursor.

Synthesis_Workflow DRibose D-Ribose Cyclopentanone_Intermediate Chiral Cyclopentenone Intermediate DRibose->Cyclopentanone_Intermediate Multi-step Synthesis Fluorinated_Cyclopentenol Fluorinated Cyclopentenol Intermediate Cyclopentanone_Intermediate->Fluorinated_Cyclopentenol Reduction & Fluorination Coupled_Product Protected Fluorocyclopentenyl Nucleoside Fluorinated_Cyclopentenol->Coupled_Product Mitsunobu Coupling Protected_Nucleobase Protected Nucleobase (e.g., N-Acetylcytosine) Protected_Nucleobase->Coupled_Product Final_Product Fluorocyclopentenyl Nucleoside (e.g., RX-3117) Coupled_Product->Final_Product Deprotection

Caption: Synthetic workflow for fluorocyclopentenyl nucleosides.

References

Application of Fluorocyclopentane in Fluorinated Polymer Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated polymers are a class of materials with exceptional properties, including high thermal stability, chemical inertness, and low surface energy. These characteristics make them highly valuable in a range of applications, from advanced materials to biomedical devices and drug delivery systems. The incorporation of fluorinated moieties, such as the fluorocyclopentyl group, into a polymer backbone can significantly enhance its performance. This document provides detailed application notes and protocols for the conceptual development of fluorinated polymers incorporating fluorocyclopentane, targeting applications in drug delivery and biomedical coatings. The methodologies described are based on established principles of fluoropolymer chemistry and serve as a guide for the synthesis and characterization of novel this compound-containing polymers.

Introduction

The unique physicochemical properties of fluoropolymers, such as hydrophobicity, lipophobicity, and excellent chemical and biological inertness, have led to their widespread use in high-performance materials.[1][2] In the realm of biomedicine, these properties are particularly advantageous for applications like drug delivery, medical device coatings, and tissue engineering.[1][2][3] The introduction of cyclic fluorinated structures, such as perfluorocyclobutyl (PFCB) groups, into polymer backbones has been shown to improve optical transparency, lower water absorption, and increase glass transition temperatures.[1]

While the direct polymerization of this compound has not been extensively reported, its derivatives, particularly those that can be functionalized into polymerizable monomers, present a promising avenue for the development of novel fluorinated polymers. This document outlines a hypothetical approach to the synthesis and application of polymers featuring pendant fluorocyclopentyl groups. The rationale is that the bulky and hydrophobic nature of the fluorocyclopentyl moiety can impart desirable properties to the polymer, such as enhanced thermal stability, controlled drug release profiles, and improved biocompatibility.

Potential Applications in Drug Development

The incorporation of this compound into polymer structures is anticipated to offer several benefits in the context of drug development:

  • Controlled Drug Release: The hydrophobic nature of the fluorocyclopentyl group can be leveraged to modulate the release kinetics of encapsulated hydrophobic drugs.

  • Enhanced Stability: The inherent stability of the C-F bond can contribute to the overall chemical and thermal stability of the polymer, protecting the drug cargo and the polymer matrix from degradation.[4]

  • Biocompatibility and Reduced Fouling: Fluorinated surfaces are known for their low surface energy, which can reduce protein adsorption and cellular adhesion, thereby improving the biocompatibility of medical devices and drug delivery vehicles.[1][3]

  • Improved Mechanical Properties: The introduction of cyclic structures into a polymer backbone can enhance its mechanical integrity and thermal resistance.[1]

Proposed Synthetic Approach: Synthesis of Poly(fluorocyclopentyl methacrylate)

A plausible route to incorporate the fluorocyclopentyl group into a polymer is through the synthesis and subsequent polymerization of a fluorocyclopentyl methacrylate monomer. This approach allows for the creation of a polymer with a well-defined structure where the fluorinated moiety is a pendant group on the main polymer chain.

Experimental Protocols

1. Synthesis of Fluorocyclopentyl Methacrylate Monomer

This protocol describes the synthesis of a hypothetical fluorocyclopentyl methacrylate monomer from fluorocyclopentanol and methacryloyl chloride.

  • Materials:

    • Fluorocyclopentanol

    • Methacryloyl chloride

    • Triethylamine (Et3N)

    • Dichloromethane (DCM), anhydrous

    • Sodium bicarbonate (NaHCO3), saturated aqueous solution

    • Magnesium sulfate (MgSO4), anhydrous

    • Hydroquinone (polymerization inhibitor)

  • Procedure:

    • Dissolve fluorocyclopentanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of hydroquinone as a polymerization inhibitor.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the fluorocyclopentyl methacrylate monomer.

2. Free Radical Polymerization of Fluorocyclopentyl Methacrylate

This protocol outlines the synthesis of poly(fluorocyclopentyl methacrylate) via free radical polymerization.

  • Materials:

    • Fluorocyclopentyl methacrylate monomer

    • Azobisisobutyronitrile (AIBN), initiator

    • Toluene, anhydrous

  • Procedure:

    • Dissolve the fluorocyclopentyl methacrylate monomer and AIBN (0.01 eq) in anhydrous toluene in a Schlenk flask.

    • Deoxygenate the solution by three freeze-pump-thaw cycles.

    • Heat the reaction mixture at 70 °C for 24 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of cold methanol.

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Characterization of Poly(fluorocyclopentyl methacrylate)

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

Analytical Technique Purpose Expected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) To confirm the chemical structure of the monomer and the polymer.¹H and ¹³C NMR should confirm the presence of the methacrylate backbone and the fluorocyclopentyl pendant group. ¹⁹F NMR will confirm the presence and chemical environment of the fluorine atom.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).Provides information on the molecular weight distribution of the polymer chains.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).The Tg is expected to be higher than that of non-fluorinated polymethacrylates due to the bulky fluorocyclopentyl group.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.The polymer is expected to exhibit high thermal stability, with a decomposition temperature above 300 °C.
Contact Angle Measurement To assess the hydrophobicity of the polymer surface.A high water contact angle is expected, indicating a hydrophobic surface.

Diagrams

Logical Workflow for Polymer Development

workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization cluster_application Application start Fluorocyclopentanol reaction1 Esterification start->reaction1 reagent1 Methacryloyl Chloride reagent1->reaction1 product1 Fluorocyclopentyl Methacrylate reaction1->product1 reaction2 Free Radical Polymerization product1->reaction2 initiator AIBN initiator->reaction2 product2 Poly(fluorocyclopentyl methacrylate) reaction2->product2 char1 NMR product2->char1 char2 GPC product2->char2 char3 DSC/TGA product2->char3 char4 Contact Angle product2->char4 app1 Drug Delivery char1->app1 char2->app1 app2 Biomedical Coatings char3->app2 char4->app2 drug_release cluster_formulation Drug Formulation cluster_environment Physiological Environment cluster_release Release Mechanism polymer Poly(fluorocyclopentyl methacrylate) formulation Drug Encapsulation (e.g., Nanoparticles) polymer->formulation drug Hydrophobic Drug drug->formulation environment Aqueous Medium (e.g., Body Fluids) diffusion Drug Diffusion formulation->diffusion environment->diffusion Hydration of Polymer Matrix release Sustained Drug Release diffusion->release

References

Application Notes and Protocols for Nucleophilic Substitution Reactions for the Synthesis of Substituted Cyclopentanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopentane ring is a prevalent structural motif in a multitude of biologically active molecules and pharmaceuticals. The functionalization of this scaffold through the introduction of various substituents is a cornerstone of medicinal chemistry and drug development, enabling the fine-tuning of a compound's pharmacological profile. Nucleophilic substitution reactions represent a fundamental and powerful strategy for achieving this molecular diversification.

This document provides a detailed guide to the synthesis of substituted cyclopentanes via nucleophilic substitution. Recognizing the inherent stability and poor leaving group ability of the fluoride anion in substrates like fluorocyclopentane, this protocol focuses on a more synthetically viable precursor: cyclopentyl tosylate. The tosylate group is an excellent leaving group, facilitating efficient substitution by a wide range of nucleophiles under well-defined conditions.

Core Principles: The S(_N)2 Pathway

The protocols described herein predominantly proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This concerted process involves the backside attack of a nucleophile on the carbon atom bearing the tosylate leaving group. Key characteristics of this pathway include:

  • Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the electrophilic carbon center.

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate (cyclopentyl tosylate) and the nucleophile.

  • Solvent Effects: Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are optimal as they solvate the counter-ion of the nucleophile while leaving the nucleophile itself highly reactive.

The general workflow for the synthesis of substituted cyclopentanes via this method is depicted below.

experimental_workflow cluster_0 Preparation of Cyclopentyl Tosylate cluster_1 Nucleophilic Substitution cluster_2 Workup and Purification start Cyclopentanol step1 Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine/DCM start->step1 product1 Cyclopentyl Tosylate step1->product1 input Cyclopentyl Tosylate step2 S_N2 Reaction in Polar Aprotic Solvent (e.g., DMF, DMSO) input->step2 nucleophile Nucleophile (e.g., NaN₃, NaCN, R₂NH, RSH) nucleophile->step2 product2 Substituted Cyclopentane step2->product2 step3 Aqueous Workup and Extraction product2->step3 step4 Purification (e.g., Distillation, Chromatography) step3->step4 final_product Pure Substituted Cyclopentane step4->final_product

Figure 1: General experimental workflow for the synthesis of substituted cyclopentanes.

Experimental Protocols

Protocol 1: Synthesis of Cyclopentyl Tosylate from Cyclopentanol

This initial step is crucial for activating the cyclopentanol for subsequent nucleophilic substitution by converting the poor hydroxyl leaving group into an excellent tosylate leaving group.[1]

Materials:

  • Cyclopentanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO(_3)) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO(_4))

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyclopentanol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.5 eq) to the cooled solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold 1 M HCl to neutralize the excess pyridine.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO(_3) solution, and brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude cyclopentyl tosylate.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Substitution of Cyclopentyl Tosylate

The following is a general procedure that can be adapted for various nucleophiles. Specific examples and conditions are provided in Table 1.

Materials:

  • Cyclopentyl tosylate (1.0 eq)

  • Nucleophile (1.2 - 2.0 eq, e.g., sodium azide, sodium cyanide, an amine, or a thiol)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Diethyl ether

  • Water

  • Brine

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve cyclopentyl tosylate in the chosen anhydrous solvent.

  • Add the nucleophile to the stirred solution. For volatile amines, a sealed tube may be necessary.

  • Heat the reaction mixture to the temperature indicated in Table 1 and stir for the specified time. Monitor the reaction's progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the reaction mixture).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO(_4) or Na(_2)SO(_4)).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product as required, typically by vacuum distillation or column chromatography.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the nucleophilic substitution of cyclopentyl tosylate with various nucleophiles.

NucleophileReagentSolventTemperature (°C)Time (h)ProductYield (%)
AzideSodium Azide (NaN(_3))DMF60-8012-24Cyclopentyl Azide>90 (crude)
CyanideSodium Cyanide (NaCN)DMSO60-806-12Cyclopentyl Cyanide~70-80
Amine (Morpholine)MorpholineEthanolReflux12-24N-Cyclopentylmorpholine~60-70
ThiolSodium Hydrosulfide (NaSH)DMF258-10Cyclopentanethiol>80

Note: Yields are approximate and can vary based on the specific reaction scale and purification method.

Mechanism of Substitution

The reaction between cyclopentyl tosylate and a nucleophile, such as the azide anion, is a classic example of an S(_N)2 reaction. The nucleophile performs a backside attack on the carbon atom bonded to the tosylate group. This concerted mechanism, where bond-forming and bond-breaking occur simultaneously, leads to an inversion of stereochemistry at the reaction center. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge.

SN2_Mechanism cluster_reactants cluster_products reactant Cyclopentyl Tosylate transition_state [Transition State] reactant->transition_state Backside Attack nucleophile N₃⁻ nucleophile->transition_state product Cyclopentyl Azide transition_state->product leaving_group TsO⁻ transition_state->leaving_group

Figure 2: Sₙ2 mechanism for the synthesis of cyclopentyl azide.

Applications in Drug Development

The substituted cyclopentanes synthesized through these protocols are valuable intermediates in the discovery and development of new therapeutic agents.

  • Cyclopentylamines , derived from the reduction of cyclopentyl azides or through direct amination, are key components of various bioactive molecules.

  • Cyclopentyl nitriles can be readily hydrolyzed to carboxylic acids or reduced to primary amines, providing further avenues for molecular elaboration.

  • Cyclopentyl azides are particularly useful as they can participate in "click" chemistry, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to rapidly generate libraries of triazole-containing compounds for high-throughput screening.[2]

  • Cyclopentyl thiols are precursors to a range of sulfur-containing compounds with diverse biological activities.

The ability to efficiently and predictably functionalize the cyclopentane core using these nucleophilic substitution protocols makes this a vital tool for medicinal chemists.

References

Application Note: Fluorocyclopentane as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of fluorocyclopentane as a reference standard in gas chromatography (GC) for the quantitative analysis of volatile organic compounds (VOCs). Due to its chemical inertness, volatility, and unique fluorine signature, this compound serves as an excellent internal standard, providing reliable calibration and accurate quantification in complex matrices. This document outlines the physicochemical properties of this compound, a detailed experimental protocol for its use with both Flame Ionization Detection (FID) and Mass Spectrometry (MS) detectors, and data presentation guidelines.

Introduction

Accurate quantification of analytes by gas chromatography is often challenged by variations in sample injection volume, instrument drift, and matrix effects. The use of an internal standard (IS) is a robust technique to correct for these variations. An ideal internal standard should be a compound that is not naturally present in the sample, is chemically similar to the analytes of interest, and is well-resolved chromatographically from other sample components.

This compound (C₅H₉F) is a suitable internal standard for the analysis of a wide range of volatile organic compounds, particularly other fluorinated compounds, due to its thermal stability and distinct mass spectrum. Its boiling point and polarity allow it to elute in a region of the chromatogram that is often free from interfering peaks. This note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective implementation of this compound as a GC reference standard.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound relevant to its application as a GC standard is presented in Table 1.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₅H₉F
Molecular Weight 88.13 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 52 °C at 300 mmHg[1]
Density 0.91 g/mL[1]
Refractive Index n20/D 1.39[1]
Purity ≥ 95% (GC)[1]
CAS Number 1481-36-3

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific analytes, sample matrix, and instrumentation. The methodology is adapted from established methods for the analysis of volatile organic compounds.

Preparation of Standard and Sample Solutions
  • Internal Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of pure this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with an appropriate solvent (e.g., methanol, acetone).

    • Store the stock solution in a tightly sealed vial at 4°C.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking known concentrations of the target analytes into blank matrix.

    • Add a constant, known amount of the this compound internal standard stock solution to each calibration standard. A typical final concentration for the internal standard is in the low to mid ppb range.

  • Sample Preparation:

    • To a known volume or weight of the sample, add the same constant amount of the this compound internal standard stock solution as used in the calibration standards.

    • Mix thoroughly to ensure homogeneity.

Gas Chromatography (GC) Method

The following table (Table 2) outlines a typical set of GC parameters for the analysis of volatile organic compounds using this compound as an internal standard. These parameters are based on methods used for similar volatile fluorinated compounds, such as fluorobenzene in EPA Method 524.2.[3]

Table 2: Recommended Gas Chromatography (GC) Method Parameters

ParameterGC-FIDGC-MS
Column Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5, TC-VMS)Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5, TC-VMS)
Column Dimensions 30 m x 0.25 mm ID x 1.4 µm film thickness[3]30 m x 0.25 mm ID x 1.4 µm film thickness[3]
Carrier Gas Helium or HydrogenHelium
Carrier Gas Flow 1.0 - 1.5 mL/min (constant flow)1.0 - 1.2 mL/min (constant flow)
Injection Mode Split/SplitlessSplit/Splitless
Injector Temperature 250 °C250 °C
Oven Temperature Program 40°C (hold 2 min), ramp to 180°C at 10°C/min, hold 5 min[3]40°C (hold 2 min), ramp to 240°C at 15°C/min, hold 2 min[3]
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Detector Temperature 280 °CN/A (Transfer line at 280°C)
MS Source Temperature N/A230 °C
MS Quadrupole Temperature N/A150 °C
MS Scan Range N/Am/z 35-350

Data Analysis

  • Peak Identification: Identify the peaks corresponding to the target analytes and this compound based on their retention times.

  • Peak Integration: Integrate the peak areas of the analytes and the internal standard.

  • Calibration Curve:

    • Calculate the response factor (RF) for each analyte relative to the internal standard for each calibration level using the following equation:

      • RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

    • Plot the ratio of the analyte peak area to the internal standard peak area against the ratio of the analyte concentration to the internal standard concentration.

    • Perform a linear regression to obtain the calibration curve.

  • Quantification:

    • Calculate the concentration of the analyte in the sample using the calibration curve and the peak area ratio of the analyte to the internal standard in the sample.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative GC analysis.

GC_Internal_Standard_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing and Quantification prep_is Prepare this compound Internal Standard (IS) Stock Solution prep_cal Prepare Calibration Standards (Analyte + IS) prep_is->prep_cal prep_sample Prepare Sample (Sample + IS) prep_is->prep_sample gc_injection Inject into GC System prep_cal->gc_injection prep_sample->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation detection Detection (FID or MS) gc_separation->detection peak_id Peak Identification and Integration detection->peak_id calibration Generate Calibration Curve (Response Factor Calculation) peak_id->calibration quantification Quantify Analyte Concentration in Sample calibration->quantification

Caption: Workflow for quantitative GC analysis using an internal standard.

Conclusion

This compound is a highly effective internal standard for the quantitative analysis of volatile organic compounds by gas chromatography. Its chemical and physical properties ensure good chromatographic behavior and minimal interference. The detailed protocols and workflow provided in this application note offer a solid foundation for the development and validation of robust analytical methods in research, quality control, and drug development settings.

References

Application Notes and Protocols for the Introduction of Fluorine into Cyclopentane Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a pivotal strategy in modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and physicochemical properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. The cyclopentane scaffold is a common motif in numerous biologically active compounds, making the development of efficient methods for its fluorination a critical area of research.

These application notes provide a detailed overview of the primary methods for introducing fluorine into cyclopentane rings: electrophilic, nucleophilic, and radical fluorination. Detailed experimental protocols for key reactions are provided, along with a comparative summary of quantitative data to aid in the selection of the most suitable method for a given synthetic challenge.

Methods for Fluorination of Cyclopentane Rings

The choice of fluorination method depends on several factors, including the nature of the cyclopentane substrate, the desired regioselectivity and stereoselectivity, and the compatibility of the reagents with other functional groups present in the molecule.

Electrophilic Fluorination

Electrophilic fluorination involves the reaction of a nucleophilic carbon center, such as an enol or enolate of a cyclopentanone, with an electrophilic fluorine source ("F+"). This method is widely used for the synthesis of α-fluorinated carbonyl compounds.

Key Reagents:

  • Selectfluor® (F-TEDA-BF4): A versatile and widely used electrophilic fluorinating agent. It is an air-stable, non-volatile, and relatively safe reagent.

  • N-Fluorobenzenesulfonimide (NFSI): Another common N-F reagent used for electrophilic fluorination.

General Reaction Scheme: The reaction typically proceeds via the enol or enolate intermediate of a ketone, which attacks the electrophilic fluorine of the reagent.[1][2]

Nucleophilic Fluorination

Nucleophilic fluorination is a substitution reaction where a nucleophilic fluoride source ("F-") displaces a leaving group on the cyclopentane ring. This method is commonly used for the synthesis of fluoroalkanes from alcohols or alkyl halides.

Key Reagents:

  • Diethylaminosulfur Trifluoride (DAST): A widely used reagent for the conversion of alcohols to alkyl fluorides. It should be handled with care due to its reactivity with moisture.

  • Deoxo-Fluor®: A more thermally stable alternative to DAST.

  • Alkali Metal Fluorides (e.g., CsF, KF): Used to displace leaving groups such as tosylates, mesylates, or halides. Phase-transfer catalysts or polar aprotic solvents are often required to enhance the nucleophilicity of the fluoride ion.[3][4]

General Reaction Scheme: The reaction proceeds via an SN2 mechanism, leading to inversion of stereochemistry at the reaction center.

Radical Fluorination

Radical fluorination involves the generation of a carbon-centered radical on the cyclopentane ring, which then reacts with a fluorine source. This method is particularly useful for the C-H fluorination of unactivated alkanes and for decarboxylative fluorination reactions.

Key Reagents:

  • Selectfluor®: Can also act as a fluorine atom source in radical reactions.

  • N-Fluorobenzenesulfonimide (NFSI): Can serve as a fluorine radical donor.

  • Silver Catalysts (e.g., AgNO3, AgF2): Used to initiate radical formation, for example, in decarboxylative fluorination.[5][6][7]

General Reaction Scheme: The reaction is initiated by the formation of a radical, which then abstracts a fluorine atom from the fluorinating agent.

Quantitative Data Summary

The following tables summarize quantitative data for various fluorination methods applied to cyclopentane derivatives, allowing for easy comparison of their efficacy.

Table 1: Electrophilic Fluorination of Cyclopentanone Derivatives

SubstrateReagentCatalyst/ConditionsProductYield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)
CyclopentanoneNFSICinchona alkaloid derivative2-Fluorocyclopentanone52-88
2-Trifluoroacetyl-cyclopentanoneSelectfluor®MeCN, rt2-Fluoro-2-trifluoroacetyl-cyclopentanoneup to 77--
Indanone derivativeSelectfluor®MeCN, refluxNo reaction---
β-Ketoester (cyclic)NFSIPd-BINAP catalystα-Fluoro-β-ketoesterHigh-93-99
β-Ketoester (cyclic)Selectfluor®Ti(TADDOLato) catalystα-Fluoro-β-ketoester>80-up to 90

Table 2: Nucleophilic Fluorination of Cyclopentyl Derivatives

SubstrateLeaving GroupReagentConditionsProductYield (%)Stereochemistry
Cyclopentanol-OHDASTCH2Cl2, -78 °C to rtFluorocyclopentaneVariesInversion
Cyclopentyl tosylate-OTsCsFt-BuOH, 82 °CThis compound85Inversion
Cyclopentene oxide-Et3N·3HF80 °Ctrans-2-FluorocyclopentanolHigh-
trans-2-Fluorocyclopentanol-OH (via Mitsunobu)DPPA, DIAD, NaN3 then H2-cis-2-FluorocyclopentylamineGoodInversion

Table 3: Radical Fluorination of Cyclopentane Derivatives

SubstrateReagentInitiator/CatalystProductYield (%)
1-(1-Arylvinyl)cyclobutanolSelectfluor®-Fluoromethyl-substituted cyclopentanoneup to 85
Cyclopentyl acetic acidSelectfluor®Ir photocatalyst, blue LED(Fluoromethyl)cyclopentane65
Leucine methyl esterNFSIDecatungstate photocatalyst, flowγ-Fluoroleucine methyl esterHigh

Experimental Protocols

Protocol 1: Enantioselective Electrophilic α-Fluorination of Cyclopentanone

This protocol describes the enantioselective α-fluorination of cyclopentanone using an organocatalyst derived from a Cinchona alkaloid.[8][9][10]

Materials:

  • Cyclopentanone

  • N-Fluorobenzenesulfonimide (NFSI)

  • Cinchona alkaloid-based primary amine catalyst (e.g., (9S)-9-amino-9-deoxy-epi-quinine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of the Cinchona alkaloid catalyst (0.1 equiv.) in anhydrous DCM (0.5 M) at room temperature is added cyclopentanone (1.0 equiv.).

  • The resulting solution is stirred for 10 minutes.

  • NFSI (1.2 equiv.) is added in one portion.

  • The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO3.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 2-fluorocyclopentanone.

Protocol 2: Nucleophilic Deoxyfluorination of a Cyclopentanol using DAST

This protocol outlines a general procedure for the conversion of a secondary cyclopentanol to the corresponding this compound using DAST.

Materials:

  • Cyclopentanol derivative

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • A solution of the cyclopentanol (1.0 equiv.) in anhydrous DCM is cooled to -78 °C under a nitrogen atmosphere.

  • DAST (1.2 equiv.) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous NaHCO3.

  • The mixture is extracted with DCM.

  • The combined organic layers are washed with water and brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 3: Photocatalytic Decarboxylative Fluorination of a Cyclopentane Carboxylic Acid

This protocol describes a visible-light-mediated decarboxylative fluorination of a cyclopentane carboxylic acid.[11]

Materials:

  • Cyclopentane carboxylic acid derivative

  • Selectfluor®

  • Ir[dF(CF3)ppy]2(dtbbpy)PF6 (photocatalyst)

  • Sodium bicarbonate (NaHCO3)

  • Acetonitrile (MeCN)

  • Water

  • Blue LED light source

Procedure:

  • To a reaction vessel are added the cyclopentane carboxylic acid (1.0 equiv.), Selectfluor® (1.5 equiv.), photocatalyst (1-2 mol%), and NaHCO3 (2.0 equiv.).

  • A mixture of MeCN and water (e.g., 3:1) is added to dissolve the reagents.

  • The reaction mixture is degassed with nitrogen or argon for 15-20 minutes.

  • The vessel is placed in front of a blue LED light source and stirred vigorously at room temperature.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Electrophilic_Fluorination_Workflow Workflow for Electrophilic Fluorination of Cyclopentanone cluster_prep Reaction Setup cluster_reaction Fluorination Reaction cluster_workup Work-up and Purification start Dissolve Ketone and Catalyst in Solvent add_reagent Add Electrophilic Fluorinating Agent (e.g., Selectfluor) start->add_reagent stir Stir at Room Temperature add_reagent->stir monitor Monitor Reaction Progress (TLC/GC-MS) stir->monitor quench Quench with Saturated NaHCO3 monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Isolated Fluorinated Cyclopentanone purify->end

Caption: Workflow for Electrophilic Fluorination.

Nucleophilic_Fluorination_Mechanism Mechanism of Nucleophilic Deoxyfluorination with DAST cluster_activation Alcohol Activation cluster_substitution SN2 Substitution cluster_byproducts Byproducts alcohol Cyclopentanol intermediate1 Oxosulfonium Intermediate alcohol->intermediate1 + DAST dast DAST dast->intermediate1 fluoride Fluoride Ion (from DAST) dast->fluoride transition_state SN2 Transition State intermediate1->transition_state + F- product This compound (Inverted Stereochemistry) transition_state->product byproduct Diethylaminosulfinyl fluoride transition_state->byproduct

Caption: Mechanism of Nucleophilic Fluorination.

Radical_Fluorination_Cycle Photocatalytic Radical Decarboxylative Fluorination Cycle PC Photocatalyst (Ir) PC_excited Excited Photocatalyst (Ir*) PC->PC_excited Visible Light Oxidized_PC Oxidized PC (Ir+) PC_excited->Oxidized_PC - e- Carboxylate R-COO- Carboxyl_Radical R-COO• Carboxylate->Carboxyl_Radical - e- to Oxidized PC Alkyl_Radical R• Carboxyl_Radical->Alkyl_Radical - CO2 Product R-F Alkyl_Radical->Product + F• from Selectfluor Fluorinating_Agent Selectfluor (F-TEDA+) Reduced_FA F-TEDA• Fluorinating_Agent->Reduced_FA + e- Reduced_FA->PC Regenerates PC Oxidized_PC->PC + e- from Carboxylate

Caption: Photocatalytic Radical Fluorination.

Conclusion

The methods described herein provide a versatile toolkit for the introduction of fluorine into cyclopentane rings. Electrophilic fluorination is well-suited for the synthesis of α-fluoroketones, with organocatalysis offering excellent enantiocontrol. Nucleophilic fluorination provides a reliable means to convert cyclopentanols and their derivatives into fluorocyclopentanes with inversion of stereochemistry. Radical fluorination, particularly through modern photocatalytic approaches, opens up new avenues for the late-stage C-H functionalization and decarboxylative fluorination of a wide range of cyclopentane-containing molecules. The choice of the optimal method will be dictated by the specific synthetic goals, the nature of the substrate, and the desired stereochemical outcome. Careful consideration of the reaction conditions and reagent compatibility is crucial for achieving high yields and selectivities in these transformations.

References

Experimental protocol for oxidation of fluorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

An experimental protocol for the selective oxidation of fluorocyclopentane is presented, targeting researchers in synthetic chemistry and drug development. This document provides a detailed methodology for the catalytic aerobic oxidation of this compound to fluorocyclopentanone and fluorocyclopentanol, leveraging a fluorinated N-hydroxyphthalimide (F-NHPI) catalyst. Due to the increased stability of the C-H bonds in fluorinated alkanes, this protocol adapts established methods for cycloalkane oxidation to achieve the desired transformation.

Application Notes

The direct oxidation of fluorinated cycloalkanes is a challenging yet valuable transformation in organic synthesis, providing access to fluorinated ketones and alcohols that are key building blocks in medicinal chemistry. The strong electron-withdrawing effect of the fluorine atom deactivates the adjacent C-H bonds, making them less susceptible to oxidation compared to their non-fluorinated analogs. This protocol overcomes this challenge by employing a highly active catalytic system under aerobic conditions.

The described method utilizes 3,4,5,6-Tetrafluoro-N-hydroxyphthalimide (F4-NHPI) as a catalyst in conjunction with a co-catalyst under an oxygen atmosphere. The fluorinated catalyst has demonstrated enhanced reactivity in related cycloalkane oxidations.[1] The primary products of this reaction are expected to be a mixture of fluorocyclopentanone isomers and fluorocyclopentanol isomers.

Experimental Workflow

The overall experimental workflow is depicted below, outlining the key stages from reaction setup to product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A Weigh this compound, F4-NHPI, and Co(II) catalyst B Add reactants to a high-pressure reactor A->B C Add solvent (e.g., trifluorotoluene) B->C D Seal the reactor and purge with O2 C->D E Pressurize with O2 to the desired pressure D->E F Heat the reaction mixture to the set temperature with stirring E->F G Monitor reaction progress via GC sampling F->G H Cool the reactor to room temperature and vent G->H I Quench the reaction with an appropriate reagent H->I J Extract the organic phase I->J K Dry and concentrate the organic phase J->K L Analyze the crude product by GC and GC-MS K->L M Purify the products using column chromatography L->M N Characterize the purified products (NMR, IR) M->N

Caption: Experimental workflow for the oxidation of this compound.

Chemical Transformation

The primary chemical transformation involves the oxidation of a C-H bond in this compound to yield fluorocyclopentanol, which can be further oxidized to fluorocyclopentanone.

G This compound This compound Fluorocyclopentanol Fluorocyclopentanol This compound->Fluorocyclopentanol [O] Fluorocyclopentanone Fluorocyclopentanone Fluorocyclopentanol->Fluorocyclopentanone [O]

Caption: Reaction pathway for the oxidation of this compound.

Detailed Experimental Protocol

Materials:

  • This compound (98% purity)

  • 3,4,5,6-Tetrafluoro-N-hydroxyphthalimide (F4-NHPI) (97% purity)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (98% purity)

  • Trifluorotoluene (99% purity)

  • Oxygen (high purity grade)

  • Dichloromethane (DCM) (ACS grade)

  • Sodium bicarbonate (NaHCO₃) (saturated aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • High-pressure stainless-steel autoclave reactor with magnetic stirring and temperature control

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a high-pressure autoclave reactor, add this compound (10 mmol, 0.88 g), F4-NHPI (0.5 mmol, 0.12 g), and Co(OAc)₂·4H₂O (0.05 mmol, 12.5 mg).

  • Add trifluorotoluene (20 mL) as the solvent.

  • Seal the reactor and purge with oxygen three times.

  • Pressurize the reactor with oxygen to 10 atm.

  • Heat the reactor to 100 °C with vigorous stirring (800 rpm).

  • Maintain the reaction at this temperature and pressure for 6 hours. Small aliquots can be carefully taken at intervals to monitor the reaction progress by GC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen in a well-ventilated fume hood.

  • Open the reactor and transfer the reaction mixture to a separatory funnel.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (20 mL).

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Analyze the crude product by GC and GC-MS to determine the conversion and product distribution.

  • Purify the products by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions:

  • This reaction should be carried out in a well-ventilated fume hood due to the use of a volatile fluorinated hydrocarbon and a high-pressure oxygen atmosphere.

  • The high-pressure autoclave must be operated by trained personnel, and its pressure limits should not be exceeded.

  • Care should be taken when handling the oxidizing agents and the reaction mixture.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Data Presentation

The following tables present representative data for the oxidation of cyclopentane, which can be used as a benchmark for the expected outcomes of this compound oxidation.[2] Actual results for this compound may vary due to the electronic effects of the fluorine substituent.

Table 1: Effect of Catalyst on Cyclopentane Oxidation

EntryCatalystConversion (%)Selectivity to Cyclopentanone (%)Selectivity to Cyclopentanol (%)
1NHPI176238
2F4-NHPI246931

Table 2: Effect of Temperature on F4-NHPI Catalyzed Cyclopentane Oxidation

EntryTemperature (°C)Conversion (%)Selectivity to Cyclopentanone (%)Selectivity to Cyclopentanol (%)
180157228
2100246931
3120316535

Table 3: Effect of Pressure on F4-NHPI Catalyzed Cyclopentane Oxidation

EntryO₂ Pressure (atm)Conversion (%)Selectivity to Cyclopentanone (%)Selectivity to Cyclopentanol (%)
15187030
210246931
315276733

Conclusion

This application note provides a comprehensive experimental protocol for the oxidation of this compound. While the C-H bonds in this compound are less reactive than those in cyclopentane, the use of a highly active fluorinated N-hydroxyphthalimide catalyst under optimized conditions of temperature and pressure is expected to facilitate this transformation. The provided methodologies for reaction execution, work-up, and analysis, along with the representative data from analogous systems, offer a solid foundation for researchers to explore this challenging and important reaction. Further optimization of the reaction conditions may be necessary to achieve the desired conversion and selectivity for specific applications.

References

Fluorocyclopentane: A Versatile Scaffold for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The fluorocyclopentane moiety, in particular, has emerged as a valuable building block in the design of novel therapeutics, offering a unique combination of conformational rigidity and desirable physicochemical properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of two classes of bioactive molecules: anticancer nucleoside analogs and serotonin 5-HT2C receptor agonists.

I. Fluorocyclopentenyl Nucleosides as Anticancer Agents

Application Note:

Fluorocyclopentenyl nucleosides, most notably fluorocyclopentenyl-cytosine (also known as RX-3117), have demonstrated potent antitumor activity, particularly in cancers resistant to existing therapies like gemcitabine.[1][2] The fluorocyclopentenyl group mimics the ribose sugar of natural nucleosides, allowing these molecules to be recognized by cellular machinery involved in nucleic acid synthesis. The presence of the fluorine atom and the cyclopentene ring can enhance the molecule's stability and alter its interaction with key enzymes, leading to the inhibition of DNA and/or RNA polymerases or other crucial cellular targets like S-adenosylhomocysteine (SAH) hydrolase, ultimately inducing cancer cell death.[1][3]

Quantitative Data: Anticancer Activity of Fluorocyclopentenyl Nucleosides

The following table summarizes the in vitro anticancer activity (IC50 values) of representative fluorocyclopentenyl nucleosides against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Fluorocyclopentenyl-cytosine (RX-3117)Lung (NCI-H226)0.25[4]
Colon (HCT116)0.19[4]
Breast (MDA-MB-231)0.18[4]
Kidney (UMRC2)0.83[4]
Liver (HepG2)0.79[4]
Adenine derivative (1b)Leukemia (CCRF-CEM)Potent[1]
N6-methyladenine derivative (3k)Leukemia (CCRF-CEM)Potent[1]
Uracil derivative (9)->100[3]
Experimental Protocols:

1. General Synthesis of Fluorocyclopentenyl Pyrimidine Nucleosides:

The synthesis of fluorocyclopentenyl pyrimidine nucleosides can be achieved from D-ribose through a multi-step process involving key reactions such as oxidative rearrangement, ring-closing metathesis (RCM), and electrophilic fluorination.[5][6] While a detailed, step-by-step protocol is not available in the public domain, the general synthetic strategy is outlined below.

  • Experimental Workflow: Synthesis of Fluorocyclopentenyl Nucleosides

G D_ribose D-Ribose intermediate1 Protected Ribose Derivative D_ribose->intermediate1 Protection intermediate2 Diene Intermediate intermediate1->intermediate2 Grignard Reaction & Olefination cyclopentene Cyclopentene Derivative intermediate2->cyclopentene Ring-Closing Metathesis fluorocyclopentene Fluorocyclopentene Intermediate cyclopentene->fluorocyclopentene Electrophilic Fluorination final_product Fluorocyclopentenyl Nucleoside fluorocyclopentene->final_product Coupling with Nucleobase

Caption: General synthetic workflow for fluorocyclopentenyl nucleosides.

2. In Vitro Anticancer Activity Assay (MTT Assay):

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[7][8]

  • Materials:

    • Human cancer cell lines (e.g., A549, HCT116)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well plates

    • Fluorocyclopentenyl nucleoside compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the fluorocyclopentenyl nucleoside compounds in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Signaling Pathway in Gemcitabine-Resistant Pancreatic Cancer:

Fluorocyclopentenyl-cytosine has shown promise in treating gemcitabine-resistant pancreatic cancer.[1] Gemcitabine resistance can involve the reactivation of developmental signaling pathways such as Hedgehog (Hh), Wnt, and Notch.[6]

  • Signaling Pathway: Gemcitabine Resistance in Pancreatic Cancer

G cluster_resistance Gemcitabine Resistance Mechanisms Hh Hedgehog Pathway Cell_Survival Cell Survival & Proliferation Hh->Cell_Survival Wnt Wnt/β-catenin Pathway Wnt->Cell_Survival Notch Notch Pathway Notch->Cell_Survival PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Cell_Survival Gemcitabine Gemcitabine DNA_damage DNA Damage & Apoptosis Gemcitabine->DNA_damage Drug_Efflux Drug Efflux Cell_Survival->Drug_Efflux

Caption: Key signaling pathways involved in gemcitabine resistance.

II. Fluorinated 2-Phenylcyclopropylmethylamines as 5-HT2C Receptor Agonists

Application Note:

The serotonin 2C (5-HT2C) receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system that plays a crucial role in regulating mood, appetite, and cognition.[5][9] Selective 5-HT2C receptor agonists are being investigated for the treatment of obesity, schizophrenia, and other CNS disorders.[10][11] The incorporation of a fluorine atom onto the phenyl ring of 2-phenylcyclopropylmethylamines has been shown to enhance potency and selectivity for the 5-HT2C receptor.[10]

Quantitative Data: 5-HT2C Receptor Agonist Activity

The following table summarizes the in vitro functional activity (EC50 values) of representative fluorinated 2-phenylcyclopropylmethylamines at the human 5-HT2C receptor.

Compound5-HT2C EC50 (nM)5-HT2B Agonism5-HT2A Selectivity (fold vs 5-HT2C)Reference
(+)-2-(5-fluoro-2-methoxyphenyl)cyclopropylmethylamine21Moderate-[11]
(+)-2-(3-fluoro-2-methoxyphenyl)cyclopropylmethylamine4.2None89[11]
(+)-2-(5-chloro-2-propoxyphenyl)cyclopropylmethylamine13->100[12]
(+)-2-(5-chloro-2-(allyloxy)phenyl)cyclopropylmethylamine8.7->50[13]
Experimental Protocols:

1. General Synthesis of Fluorinated 2-Phenylcyclopropylmethylamines:

The synthesis of these compounds typically starts from a commercially available fluorinated benzaldehyde and involves key steps such as a Wittig reaction to form an olefin, followed by cyclopropanation.[10] A detailed, step-by-step protocol is not publicly available, but the general synthetic approach is outlined below.

  • Experimental Workflow: Synthesis of Fluorinated 2-Phenylcyclopropylmethylamines

G start Fluorinated Benzaldehyde olefin Styrene Derivative start->olefin Wittig Reaction cyclopropane Cyclopropanecarboxylate olefin->cyclopropane Cyclopropanation amine Fluorinated 2-Phenylcyclopropylmethylamine cyclopropane->amine Reduction & Amine Formation

Caption: General synthetic workflow for fluorinated 2-phenylcyclopropylmethylamines.

2. In Vitro 5-HT2C Receptor Agonist Activity Assay (Calcium Flux Assay):

This protocol describes a common method for measuring the functional activity of 5-HT2C receptor agonists by detecting changes in intracellular calcium levels.[1][9]

  • Materials:

    • CHO or HEK293 cells stably expressing the human 5-HT2C receptor

    • Culture medium (e.g., DMEM/F12 with 10% FBS)

    • 96-well or 384-well black, clear-bottom plates

    • Fluorinated 2-phenylcyclopropylmethylamine compounds

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • Fluorescence plate reader (e.g., FLIPR)

  • Procedure:

    • Seed the cells into the microplate and incubate overnight.

    • Load the cells with the calcium-sensitive dye for 1 hour at 37°C.

    • Prepare serial dilutions of the test compounds and a reference agonist (e.g., serotonin) in assay buffer.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Add the compounds to the wells and monitor the change in fluorescence in real-time.

    • Determine the peak fluorescence response for each concentration.

    • Construct dose-response curves and calculate the EC50 and maximal efficacy values using non-linear regression.

5-HT2C Receptor Signaling Pathway:

Activation of the 5-HT2C receptor by an agonist initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway.[14][15]

  • Signaling Pathway: 5-HT2C Receptor Activation

G Agonist 5-HT2C Agonist (e.g., Fluorinated 2-Phenylcyclopropylmethylamine) Receptor 5-HT2C Receptor Agonist->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets

Caption: Canonical Gq/11 signaling pathway of the 5-HT2C receptor.

References

Troubleshooting & Optimization

Technical Support Center: Fluorocyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorocyclopentane. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve experimental outcomes. This compound is a valuable building block in pharmaceuticals and materials science, and its efficient synthesis is critical.[1] The most common synthetic route involves the deoxofluorination of cyclopentanol. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance the yield and purity of your product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound from cyclopentanol.

Q1: My yield of this compound is consistently low. What are the primary factors to investigate?

Low yield is a common issue that can be attributed to several factors. A systematic investigation is key to identifying the root cause.

  • Purity of Starting Materials: Ensure the cyclopentanol is pure and, critically, anhydrous. Moisture in the reaction will consume the fluorinating agent, generating corrosive hydrogen fluoride (HF) and reducing the agent's availability for the desired reaction.[2]

  • Fluorinating Agent Activity: Many fluorinating agents, especially Diethylaminosulfur Trifluoride (DAST), are sensitive to moisture and can degrade over time.[3] Use a fresh bottle or a recently purchased batch of the reagent. It is inadvisable to use reagents that have discolored.[4]

  • Reaction Temperature: The reaction temperature is critical. Deoxofluorination of secondary alcohols like cyclopentanol should typically be conducted at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions, particularly elimination.[5]

  • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2][3] If the reaction stalls, the cause could be impure reagents or incorrect stoichiometry.

  • Product Loss During Workup: this compound is a volatile liquid with a low boiling point.[6] Significant product loss can occur during solvent removal under reduced pressure. Use minimal vacuum and ensure condensers are appropriately cooled.

Below is a logical workflow for troubleshooting low yield issues.

LowYield_Troubleshooting start Low Yield Observed check_sm Verify Purity of Cyclopentanol (Anhydrous?) start->check_sm check_reagent Check Fluorinating Agent Activity (Fresh?) check_sm->check_reagent [Purity OK] check_conditions Review Reaction Conditions (Temp? Moisture?) check_reagent->check_conditions [Agent OK] analyze_side_products Analyze Side Products (GC-MS) check_conditions->analyze_side_products [Conditions OK] elimination High Cyclopentene? (Elimination) analyze_side_products->elimination incomplete_rxn High Starting Material? (Incomplete Reaction) analyze_side_products->incomplete_rxn optimize_temp Lower Reaction Temperature elimination->optimize_temp [Yes] change_reagent Consider Milder/Bulkier Fluorinating Agent elimination->change_reagent [Yes] increase_time Increase Reaction Time or Re-evaluate Stoichiometry incomplete_rxn->increase_time [Yes] end Yield Improved optimize_temp->end change_reagent->end increase_time->end

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Q2: I am observing a significant amount of cyclopentene as a byproduct. How can I suppress this elimination reaction?

The formation of cyclopentene is a competing elimination (E2) reaction. Suppressing it is crucial for maximizing the yield of the desired substitution (SN2) product, this compound.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., -78 °C) significantly favors the SN2 pathway.[5]

  • Choice of Fluorinating Agent: Some modern fluorinating agents are designed to minimize elimination byproducts.[7] For example, reagents like PyFluor and aminodifluorosulfinium salts (XtalFluor) have shown greater selectivity and produce fewer elimination byproducts compared to DAST and Deoxo-Fluor in many cases.[4][7]

  • Solvent Choice: The standard solvent is typically an anhydrous non-polar solvent like dichloromethane (DCM).[5] Using highly polar or basic solvents can sometimes favor elimination.

The diagram below illustrates the competition between the desired SN2 pathway and the undesired E2 pathway.

Reaction_Pathway cluster_start Reactants cluster_products Potential Products Cyclopentanol Cyclopentanol Intermediate Alkoxyaminosulfur Difluoride Intermediate Cyclopentanol->Intermediate Fluor_Agent Fluorinating Agent (e.g., DAST) Fluor_Agent->Intermediate SN2_Product This compound (Desired Product) Intermediate->SN2_Product SN2 Pathway (Favored by low temp, selective reagents) E2_Product Cyclopentene (Side Product) Intermediate->E2_Product E2 Pathway (Elimination)

Caption: Competing SN2 (substitution) and E2 (elimination) reaction pathways.

Q3: The reaction is sluggish or incomplete. What are potential causes and solutions?

A stalled reaction typically points to issues with reagents or reaction setup.

  • Reagent Stoichiometry: Ensure at least a slight excess (e.g., 1.1 to 1.2 equivalents) of the fluorinating agent is used to drive the reaction to completion.[2][3]

  • Anhydrous Conditions: The presence of water will deactivate the fluorinating agent. Ensure all glassware is oven-dried and the solvent is anhydrous. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Reaction Temperature: While low temperatures are needed to prevent side reactions, some substrates may require warming to room temperature for the reaction to proceed at a reasonable rate.[3][5] This must be balanced against the risk of elimination and reagent decomposition (especially for DAST, which can detonate above 90 °C).[5]

Frequently Asked Questions (FAQs)

Q1: Which fluorinating agent is best for converting cyclopentanol to this compound?

The "best" agent depends on a balance of safety, cost, and desired selectivity. The most common agents for deoxofluorination are DAST and Deoxo-Fluor.[8]

  • DAST (Diethylaminosulfur Trifluoride): A highly effective and widely used reagent.[2] However, it is thermally unstable, potentially explosive when heated, and highly sensitive to moisture.[2][5]

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride): Developed as a safer, more thermally stable alternative to DAST.[2][9] It often provides similar or superior performance with a better safety profile, making it more suitable for larger-scale reactions.[2]

  • PyFluor / XtalFluor: These are newer generations of solid, crystalline reagents that offer improved thermal stability, are easier to handle, and often provide higher selectivity with less elimination byproduct formation compared to DAST or Deoxo-Fluor.[4][7]

The following table summarizes the key characteristics of these agents.

FeatureDASTDeoxo-FluorPyFluor / XtalFluor
Physical State LiquidLiquidCrystalline Solids
Thermal Stability Low (can detonate)[2][5]Moderate (safer than DAST)[4][5]High (thermally stable)[4][7]
Handling Fuming liquid, moisture-sensitive[2][4]Less reactive with moisture than DAST[2]Easy to handle, not moisture-sensitive[4][7]
Selectivity Good, but elimination can be an issue[4][8]Similar to DAST, sometimes betterOften higher, less elimination[4][7]
Safety Note High Risk: Potentially explosive. Generates toxic HF.[2]Moderate Risk: Safer than DAST but still requires care.Lower Risk: Considered much safer alternatives.[4]

Q2: What are the typical reaction conditions for this synthesis?

A typical procedure involves the slow addition of the fluorinating agent to a solution of cyclopentanol in an anhydrous solvent at low temperature under an inert atmosphere.

  • Solvent: Anhydrous dichloromethane (DCM) is most common.[5]

  • Temperature: The reaction is typically initiated at -78 °C (a dry ice/acetone bath).[3] Depending on the substrate's reactivity, it may be allowed to slowly warm to 0 °C or room temperature.[5]

  • Atmosphere: An inert atmosphere of nitrogen or argon is essential to prevent moisture from entering the reaction.

  • Workup: The reaction is carefully quenched with a saturated aqueous solution like sodium bicarbonate (NaHCO₃) to neutralize unreacted reagent and acidic byproducts.[3]

Q3: How can I confirm the identity and purity of my product?

Standard analytical techniques are used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is definitive for confirming the presence of the C-F bond. ¹H and ¹³C NMR will show characteristic shifts and coupling constants (J-coupling) between fluorine and adjacent protons/carbons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for determining the purity of the volatile product and identifying byproducts like cyclopentene by their mass-to-charge ratio and retention time.

Appendix A: Detailed Experimental Protocol

This protocol is a generalized example for the synthesis of this compound using DAST. Extreme caution must be exercised when using DAST. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2]

  • Preparation:

    • Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator.

    • Assemble a round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reaction Setup:

    • In the flask, dissolve cyclopentanol (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Charge the dropping funnel with DAST (1.1-1.2 eq.).

  • Reaction Execution:

    • Add the DAST dropwise to the stirred cyclopentanol solution over 20-30 minutes, maintaining the temperature at -78 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.[3]

    • Monitor the reaction progress by TLC or GC.

  • Workup and Quenching:

    • Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.[3] Be aware of potential gas evolution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with DCM.[2]

  • Purification:

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent using a rotary evaporator with a cooled water bath to minimize product loss.

    • The crude product can be purified by fractional distillation or column chromatography on silica gel.

Appendix B: General Experimental Workflow Diagram

Workflow A 1. Preparation (Dry Glassware, Inert Atmosphere) B 2. Reactant Setup (Dissolve Cyclopentanol in Anhydrous DCM, Cool to -78 °C) A->B C 3. Reagent Addition (Add Fluorinating Agent Dropwise) B->C D 4. Reaction (Stir and Monitor Progress via TLC/GC) C->D E 5. Quenching (Cool to 0 °C, Add Sat. NaHCO₃) D->E F 6. Extraction (Separate Layers, Extract Aqueous Phase) E->F G 7. Drying & Concentration (Dry with Na₂SO₄, Carefully Remove Solvent) F->G H 8. Purification (Distillation or Chromatography) G->H I Pure this compound H->I

Caption: A generalized experimental workflow for alcohol deoxyfluorination.[2]

References

Technical Support Center: Purification of Crude Fluorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude fluorocyclopentane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as cyclopentanol or cyclopentene.

  • Byproducts of Fluorination: Including isomers (e.g., cis/trans isomers if applicable to the synthesis), and products of elimination (e.g., cyclopentene) or rearrangement.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., dichloromethane, diethyl ether).

  • Acidic or Basic Residues: Traces of acidic (e.g., HF) or basic (e.g., amine-based) reagents or catalysts.

Q2: What is the most suitable initial purification technique for crude this compound?

A2: For bulk purification and removal of impurities with significantly different boiling points, fractional distillation is the most common and effective initial technique. This compound has a relatively low boiling point (approximately 52°C at 300 mmHg), making it amenable to distillation.[1]

Q3: How can I remove acidic or basic impurities from my crude this compound?

A3: Liquid-liquid extraction (LLE) is a highly effective method for this purpose.[2]

  • To remove acidic impurities (like residual HF), you can wash the crude product with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

  • To remove basic impurities, a wash with a dilute aqueous acid, such as 1M hydrochloric acid (HCl), is effective.[3] Following the acid or base wash, a final wash with brine (saturated aqueous NaCl) is recommended to remove residual water before drying the organic layer.

Q4: When should I consider using preparative gas chromatography (pGC)?

A4: Preparative gas chromatography is a high-resolution technique best suited for:

  • Final polishing: To achieve very high purity (>99.5%).

  • Isomer separation: When fractional distillation is ineffective at separating close-boiling isomers.

  • Small-scale purification: For obtaining small quantities of highly pure material for analysis or sensitive applications.

Q5: What are the best analytical methods to assess the purity of this compound?

A5: The two primary methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for detecting volatile impurities, even at trace levels. It provides information on the number of components and their relative abundance.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ¹⁹F NMR provide detailed structural information and can be used to identify and quantify isomeric impurities and other byproducts.[4]

Troubleshooting Guides

Fractional Distillation Issues
ProblemPossible Cause(s)Suggested Solution(s)
Bumping/Uneven Boiling Superheating of the liquid due to lack of nucleation sites.Add boiling chips or a magnetic stir bar to the distillation flask. Ensure smooth and even heating.
Flooding of the Column Heating rate is too high, causing excessive vapor flow that prevents liquid from returning to the pot.Reduce the heating rate. Allow the column to drain and then resume heating more gently. Ensure the column is vertical.
Poor Separation - Insufficient column efficiency (too few theoretical plates).- Heating rate is too fast.- Azeotrope formation.- Use a more efficient fractionating column (e.g., a longer Vigreux or a packed column).- Slow down the distillation rate.- Check for known azeotropes. If an azeotrope is present, another purification method like extractive distillation or chromatography may be necessary.[5]
Product Loss The compound is highly volatile and may be lost through loose joints or carried over into the vacuum trap if distilling under reduced pressure.Ensure all glassware joints are properly sealed. If using a rotovap for solvent removal, do so at a higher pressure or use a Kugelrohr apparatus.[6]
Liquid-Liquid Extraction (LLE) Issues
ProblemPossible Cause(s)Suggested Solution(s)
Emulsion Formation Vigorous shaking of the separatory funnel, especially with basic solutions.- Allow the mixture to stand for a longer period.- Gently swirl the funnel instead of shaking vigorously.- Add a small amount of brine to "break" the emulsion.- Filter the mixture through a pad of celite.
Phase Inversion/Difficulty Identifying Layers The density of this compound (0.91 g/mL) is close to water, and the presence of dissolved solutes can alter layer densities.[1]- Add a small amount of water to see which layer it joins (the aqueous layer).- Remember that fluorinated solvents can sometimes be the bottom layer, contrary to many common organic solvents. Always test to confirm.
Product is lost after washing with base/acid The product itself is acidic or basic and has been extracted into the aqueous layer.This is unlikely for this compound, which is neutral. However, if this occurs with other compounds, re-acidify the basic wash or re-basify the acidic wash and re-extract with an organic solvent.[2]

Data Presentation

Comparison of Purification Techniques for this compound
TechniqueTypical Purity AchievedThroughputKey AdvantagesKey Limitations
Fractional Distillation 95-99%HighGood for large quantities; removes impurities with different boiling points.Ineffective for azeotropes and close-boiling isomers.
Liquid-Liquid Extraction N/A (Work-up step)HighEffectively removes acidic, basic, and water-soluble impurities.Does not remove neutral organic impurities with similar solubility.
Preparative GC (pGC) >99.5%LowExcellent for separating close-boiling isomers and achieving high purity.Low throughput; not suitable for large-scale purification.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds of its volume.

  • Heating: Gently heat the flask. As the liquid boils, a condensation ring will slowly rise through the fractionating column. Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.

  • Collecting Fractions:

    • Forerun: Collect the first few milliliters of distillate, which will contain low-boiling impurities. The temperature at the thermometer should be below the boiling point of this compound.

    • Main Fraction: When the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the purified product.

    • Final Fraction: A sharp drop or rise in temperature indicates that the main product has distilled. Stop the distillation at this point to avoid collecting higher-boiling impurities.

Protocol 2: Work-up by Liquid-Liquid Extraction
  • Transfer: Place the crude this compound in a separatory funnel. If it is dissolved in a reaction solvent, ensure the solvent is immiscible with water (e.g., diethyl ether, dichloromethane).

  • Neutralizing Wash:

    • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Stopper the funnel, invert it, and vent frequently to release any pressure buildup.

    • Gently shake or swirl the funnel for 1-2 minutes.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Brine Wash: Add an equal volume of brine to the organic layer in the separatory funnel. Shake and allow the layers to separate. Drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl and let it stand for 10-15 minutes.

  • Filtration: Filter the solution to remove the drying agent. The resulting filtrate is the dried, neutralized this compound solution, ready for solvent removal or further purification.

Mandatory Visualizations

Purification_Workflow crude Crude this compound lle Liquid-Liquid Extraction (Wash with NaHCO3, then Brine) crude->lle dry Dry Organic Layer (e.g., MgSO4) lle->dry filter Filter dry->filter distill Fractional Distillation filter->distill purity_check1 Purity Check (GC-MS) distill->purity_check1 final_product Purified this compound (>95%) purity_check1->final_product Purity > 99% isomers_present Isomers or Close-Boiling Impurities Remain? purity_check1->isomers_present Purity < 99% isomers_present->final_product No pgc Preparative GC isomers_present->pgc Yes high_purity_product High Purity this compound (>99.5%) pgc->high_purity_product

Caption: General workflow for the purification of crude this compound.

Distillation_Troubleshooting start Distillation Problem Observed q1 Is the boiling uneven? start->q1 sol1 Add boiling chips or stir bar. q1->sol1 Yes q2 Is the column flooding? q1->q2 No sol1->q2 sol2 Reduce heating rate. q2->sol2 Yes q3 Is separation poor? q2->q3 No sol2->q3 sol3 Use a more efficient column or slow down distillation rate. q3->sol3 Yes end Problem Resolved q3->end No sol3->end

Caption: Troubleshooting logic for fractional distillation issues.

References

Side reactions and byproducts in fluorocyclopentane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of fluorocyclopentane. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale methods for the synthesis of this compound involve the nucleophilic substitution of a suitable cyclopentyl precursor. Key methods include:

  • Deoxyfluorination of Cyclopentanol: This method utilizes a fluorinating agent, such as Diethylaminosulfur Trifluoride (DAST) or Deoxo-Fluor, to replace the hydroxyl group of cyclopentanol with a fluorine atom.

  • Fluorination of Cyclopentyl Tosylate: This two-step process involves the conversion of cyclopentanol to cyclopentyl tosylate, followed by a nucleophilic substitution with a fluoride salt like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF).

  • Hydrofluorination of Cyclopentene: This method involves the addition of hydrogen fluoride (HF) across the double bond of cyclopentene. Due to the hazardous nature of HF, this is often carried out using a complex like Olah's reagent (HF-pyridine).

Q2: What are the primary side reactions and byproducts I should be aware of during this compound synthesis?

A2: The major side reaction of concern, particularly in the deoxyfluorination of cyclopentanol or the fluorination of cyclopentyl tosylate, is elimination (E2) , which leads to the formation of cyclopentene as the primary byproduct.[1] Other potential byproducts can include isomeric fluorocyclopentanes if rearrangements occur, though this is less common for a five-membered ring system compared to larger rings. Incomplete reactions will also result in the presence of unreacted starting materials.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A: Low yields can stem from several factors. Below is a systematic guide to troubleshooting this issue.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield of This compound reagent_quality Check Reagent Quality (Fluorinating agent, solvent, starting material) start->reagent_quality reaction_conditions Optimize Reaction Conditions (Temperature, reaction time, stoichiometry) start->reaction_conditions workup_purification Evaluate Workup and Purification (Extraction, distillation, chromatography) start->workup_purification sub_reagent Use fresh, anhydrous reagents and solvents. DAST/Deoxo-Fluor are moisture-sensitive. reagent_quality->sub_reagent high_byproduct High Percentage of Byproduct (e.g., Cyclopentene) reaction_conditions->high_byproduct sub_conditions - Lower temperature to favor substitution over elimination. - Increase equivalents of fluorinating agent. - Monitor reaction progress (TLC, GC-MS) to determine optimal time. reaction_conditions->sub_conditions sub_workup Ensure efficient extraction. This compound is volatile (b.p. ~52°C/300 mmHg); avoid product loss during solvent removal. workup_purification->sub_workup sub_byproduct See Troubleshooting Guide for 'High Cyclopentene Formation' high_byproduct->sub_byproduct

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Quantitative Data Summary: Factors Affecting Yield

ParameterObservationRecommendationExpected Outcome
Reaction Temperature Higher temperatures favor elimination.Maintain low temperatures (e.g., -78 °C to 0 °C for DAST).Increased ratio of this compound to cyclopentene.
Fluorinating Agent DAST/Deoxo-Fluor can degrade.Use a fresh bottle of the reagent.Improved conversion of starting material.
Solvent Presence of moisture deactivates the fluorinating agent.Use anhydrous solvents.Higher reaction efficiency.
Stoichiometry Insufficient fluorinating agent.Use a slight excess (1.1-1.5 equivalents) of the fluorinating agent.Drive the reaction to completion.
Issue 2: High Percentage of Cyclopentene Byproduct

Q: My main impurity is cyclopentene. How can I minimize its formation?

A: The formation of cyclopentene is a classic example of a competing elimination reaction. Here’s how to address it.

Logical Relationship for Minimizing Cyclopentene Formation

Elimination_Mitigation start High Cyclopentene Formation temp_control Lower Reaction Temperature start->temp_control reagent_choice Choice of Fluorinating Agent/Base start->reagent_choice leaving_group Nature of Leaving Group (for two-step methods) start->leaving_group sub_temp E2 is more sensitive to temperature increases than SN2. Conduct reaction at -78 °C and allow to slowly warm. temp_control->sub_temp sub_reagent For tosylate displacement, use a less basic fluoride source (e.g., KF with a phase-transfer catalyst) over highly basic sources like anhydrous TBAF. reagent_choice->sub_reagent sub_leaving_group A better leaving group (e.g., tosylate) can facilitate both SN2 and E2. Ensure conditions strongly favor SN2. leaving_group->sub_leaving_group

Caption: Strategies to minimize cyclopentene byproduct formation.

Quantitative Data Summary: this compound vs. Cyclopentene Ratio

ConditionThis compound:Cyclopentene Ratio (Illustrative)
High Temperature (e.g., > 25 °C)Can be as low as 1:1 or worse
Low Temperature (e.g., -78 °C to 0 °C)Typically > 5:1
Use of a sterically hindered, non-nucleophilic base (if applicable)Can improve the ratio in favor of substitution

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclopentanol using DAST

This protocol is a representative procedure for the deoxyfluorination of a secondary alcohol.

Experimental Workflow

DAST_Protocol start Start dissolve Dissolve Cyclopentanol in Anhydrous CH2Cl2 under N2 start->dissolve cool Cool to -78 °C dissolve->cool add_dast Add DAST (1.1 eq.) Dropwise cool->add_dast react Stir and Allow to Warm to RT (Monitor by TLC/GC) add_dast->react quench Quench with Saturated NaHCO3 (aq) react->quench extract Extract with CH2Cl2 quench->extract wash_dry Wash with Brine, Dry over Na2SO4 extract->wash_dry concentrate Concentrate Carefully (Product is Volatile) wash_dry->concentrate purify Purify by Distillation or Flash Chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound using DAST.

Detailed Methodology:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add cyclopentanol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.1 eq) dropwise to the stirred solution over 20-30 minutes.

  • Reaction: Allow the reaction mixture to stir at -78 °C for one hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent.

    • Carefully remove the solvent by distillation at atmospheric pressure. Caution: this compound is volatile.

    • Purify the crude product by fractional distillation or flash column chromatography on silica gel using a non-polar eluent (e.g., pentane or hexane).

Safety Note: DAST is toxic, corrosive, and reacts violently with water.[2] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Disclaimer: This guide is intended for informational purposes for qualified professionals. All experimental work should be conducted with appropriate safety precautions and after consulting relevant safety data sheets.

References

Handling and stability issues of fluorocyclopentane under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for handling fluorocyclopentane under acidic conditions. Due to limited specific experimental data on the acidic stability of this compound, this document combines established principles of organic chemistry with general best practices for handling fluorinated compounds.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under typical acidic conditions used in research?

A1: this compound is generally considered to be a stable compound with low reactivity under standard conditions.[1][2] The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to cleavage. However, under strong acidic conditions, particularly at elevated temperatures, slow degradation may occur over extended periods.

Q2: What are the likely degradation pathways for this compound in a strong acid?

Q3: Can I use this compound as a solvent with Lewis acids?

A3: Caution is advised. While generally unreactive, strong Lewis acids could potentially interact with the fluorine atom, potentially leading to undesired side reactions or decomposition, especially at higher temperatures. Compatibility testing on a small scale is recommended.

Q4: Are there any specific acids that should be avoided when working with this compound?

A4: While specific incompatibility data is scarce, it is prudent to be cautious with superacids (e.g., HF/SbF₅) or strong oxidizing acids (e.g., fuming sulfuric acid, nitric acid), as these conditions are harsh and could potentially lead to complex and unpredictable reactions.

Q5: How can I detect potential degradation of this compound in my reaction?

A5: The most common methods for detecting degradation would be through chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The appearance of new peaks, particularly those corresponding to cyclopentene or cyclopentanol (if water is present), would indicate decomposition. GC-MS can be used to identify the degradation products.

Troubleshooting Guide

Issue Possible Cause Suggested Action
Unexpected Side Products Observed Degradation of this compound.1. Re-evaluate the stability of this compound under your specific reaction conditions (acid concentration, temperature, time).2. Analyze the side products by GC-MS to identify them.3. Consider using a less harsh acid or lowering the reaction temperature.
Loss of this compound During Workup High volatility of this compound.1. this compound has a low boiling point. Ensure all workup steps are performed at reduced temperatures.2. Use chilled solvents for extraction.3. When concentrating, use a rotary evaporator with a cooled trap and apply vacuum cautiously.
Inconsistent Reaction Outcomes Water content in the acidic medium.1. The presence of water can lead to hydrolysis products. Ensure anhydrous conditions if SN1/E1 reactions are to be avoided.2. Use freshly distilled solvents and dried acids.

Quantitative Data Summary

Acid Concentration Temperature (°C) Time (h) % this compound Remaining Major Degradation Product(s)
e.g., H₂SO₄e.g., 1 Me.g., 25e.g., 24Data to be filledData to be filled
e.g., H₂SO₄e.g., 1 Me.g., 50e.g., 24Data to be filledData to be filled
e.g., HCle.g., 1 Me.g., 25e.g., 24Data to be filledData to be filled
e.g., HCle.g., 1 Me.g., 50e.g., 24Data to be filledData to be filled

Experimental Protocols

Protocol: Assessment of this compound Stability in Acidic Media

Objective: To determine the stability of this compound under specified acidic conditions over time.

Materials:

  • This compound

  • Selected acid (e.g., sulfuric acid, hydrochloric acid)

  • Anhydrous solvent (e.g., dioxane, acetonitrile)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Extraction solvent (e.g., diethyl ether)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare a stock solution of this compound and an internal standard in the chosen anhydrous solvent.

  • In a series of reaction vials, add the desired volume of the acidic solution.

  • Place the vials in a temperature-controlled shaker bath set to the desired temperature.

  • Initiate the experiment by adding a known volume of the this compound/internal standard stock solution to each vial.

  • At specified time points (e.g., 0, 1, 4, 8, 24 hours), remove a vial from the shaker bath.

  • Immediately quench the reaction by adding an excess of the quenching solution.

  • Extract the organic components with the extraction solvent.

  • Analyze the organic extract by GC-FID.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration, using the internal standard for calibration.

Visualizations

G Hypothetical Degradation Pathway of this compound in Acid A This compound B Protonation A->B + H+ C Cyclopentyl Cation B->C - HF D Elimination (E1) C->D E Substitution (SN1) C->E + Nu- F Cyclopentene D->F G Cyclopentyl-Nu E->G

Caption: Hypothetical acid-catalyzed degradation of this compound.

G Troubleshooting Workflow for Unexpected Reactivity A Unexpected Side Product Detected B Isolate and Characterize Side Product (GC-MS, NMR) A->B C Is Side Product a Derivative of this compound? B->C D Yes C->D E No C->E F Review Reaction Conditions: - Lower Temperature - Use Milder Acid - Reduce Reaction Time D->F G Investigate Reactivity of Other Starting Materials E->G

Caption: Troubleshooting workflow for unexpected side products.

References

Technical Support Center: Optimizing Reaction Conditions for Fluorocyclopentane Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of fluorocyclopentane. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What makes the derivatization of this compound challenging?

A1: The primary challenge in derivatizing this compound lies in the strength and polarity of the carbon-fluorine (C-F) bond. The high electronegativity of fluorine makes the C-F bond one of the strongest single bonds in organic chemistry, rendering it relatively inert.[1] This stability can make direct functionalization at the fluorine-bearing carbon or adjacent carbons difficult. Additionally, the electron-withdrawing nature of fluorine can deactivate the ring towards certain electrophilic substitution reactions.

Q2: What are the principal strategies for the functionalization of this compound?

A2: The main approaches to functionalizing this compound include:

  • Nucleophilic Substitution: Replacing a suitable leaving group on the cyclopentane ring with a nucleophile. If a leaving group is not already present, this may require prior functionalization. This compound itself can undergo nucleophilic substitution, though this is less common.[2]

  • Radical Reactions: Initiating a reaction via a radical intermediate, which can then be functionalized.[2][3][4] This can be a powerful method for introducing a variety of substituents.

  • C-H Activation/Functionalization: This is an emerging and powerful technique that involves the selective activation and functionalization of otherwise unreactive C-H bonds on the cyclopentane ring.[5][6][7]

Q3: Can I use standard derivatization techniques like silylation or acylation on this compound derivatives?

A3: Yes, if your this compound derivative possesses a suitable functional group (e.g., hydroxyl, amino, or carboxyl group), you can employ standard derivatization methods.[8] For instance, a hydroxylated this compound can be silylated to increase its volatility for gas chromatography (GC) analysis.[8] However, the reaction conditions may need to be optimized to account for the electronic effects of the fluorine atom.

Q4: How does the position of the fluorine atom affect the reactivity of other functional groups on the cyclopentane ring?

A4: The fluorine atom's strong electron-withdrawing inductive effect can significantly influence the reactivity of nearby functional groups. For example, it can increase the acidity of a carboxylic acid or decrease the nucleophilicity of an amine on the same ring. This effect diminishes with increasing distance between the fluorine and the functional group.

Q5: What analytical techniques are best for monitoring the progress of a this compound derivatization reaction?

A5: A combination of chromatographic and spectroscopic methods is typically employed. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are excellent for separating the starting material, intermediates, and products. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is invaluable for structural elucidation and confirming the incorporation of new functional groups.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Incorrect Reaction Temperature Optimize the temperature in small increments (e.g., 5-10°C). Some reactions may require higher temperatures to overcome the stability of the this compound ring, while others might need lower temperatures to prevent side reactions.
Inappropriate Solvent The choice of solvent is critical. For polar reactants, a polar aprotic solvent like DMF or DMSO might be suitable. For less polar reactants, solvents like THF or dichloromethane could be more effective.
Insufficient Reaction Time Monitor the reaction progress at regular intervals using TLC, GC, or LC-MS to determine the optimal reaction time.
Degraded Reagents Use freshly opened or purified reagents. Moisture-sensitive reagents should be handled under an inert atmosphere (e.g., nitrogen or argon).
Poor Catalyst Activity If using a catalyst, ensure it is not poisoned. Consider screening different catalysts or increasing the catalyst loading.
Problem 2: Formation of Multiple Products/Side Reactions
Possible Cause Suggested Solution
Reaction Temperature is Too High High temperatures can lead to decomposition or the formation of undesired byproducts. Try running the reaction at a lower temperature.
Incorrect Stoichiometry Carefully control the stoichiometry of your reactants. An excess of one reagent can sometimes lead to multiple additions or side reactions.
Presence of Water or Other Impurities Ensure all glassware is thoroughly dried and use anhydrous solvents. Impurities in the starting materials can sometimes act as catalysts for side reactions.
Radical Scavengers If performing a radical reaction, ensure the system is free of radical scavengers (e.g., oxygen). Degas the solvent and perform the reaction under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Radical-Initiated Bromination of this compound

This protocol describes a general method for introducing a bromine atom onto the this compound ring, which can then serve as a handle for further derivatization via nucleophilic substitution.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Set up a round-bottom flask with a reflux condenser under an inert atmosphere.

  • To the flask, add this compound (1.0 eq) and the chosen solvent (e.g., CCl₄).

  • Add N-Bromosuccinimide (NBS) (1.1 eq).

  • Add a catalytic amount of a radical initiator such as AIBN or BPO (0.05-0.1 eq).

  • Heat the reaction mixture to reflux (for CCl₄, this is approximately 77°C) and monitor the reaction progress by GC-MS.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain the brominated this compound derivative.

Protocol 2: Silylation of Hydroxylated this compound for GC-MS Analysis

This protocol is for the derivatization of a fluorocyclopentanol to increase its volatility for GC-MS analysis.

Materials:

  • Fluorocyclopentanol sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable solvent (e.g., acetonitrile)

  • Micro-reaction vial

  • Heating block or oven

Procedure:

  • Place a small, accurately weighed amount of the fluorocyclopentanol sample (e.g., 1-5 mg) into a micro-reaction vial.

  • If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS. If necessary, it can be further diluted with an anhydrous solvent like hexane.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start This compound reagents Add NBS and AIBN in CCl4 start->reagents reflux Reflux under N2 reagents->reflux monitor Monitor by GC-MS reflux->monitor filter Filter Succinimide monitor->filter wash Aqueous Wash filter->wash dry Dry & Concentrate wash->dry purify Purify (Distillation/ Chromatography) dry->purify end Bromothis compound purify->end

Caption: A generalized workflow for the radical-initiated bromination of this compound.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_reagents Reagents & Catalyst start Low Product Yield temp Optimize Temperature? start->temp time Increase Reaction Time? temp->time No Improvement end Yield Improved temp->end Yes solvent Change Solvent? time->solvent No Improvement time->end Yes reagent_quality Use Fresh Reagents? solvent->reagent_quality No Improvement solvent->end Yes catalyst Screen Catalysts? reagent_quality->catalyst No Improvement reagent_quality->end Yes catalyst->end Yes

Caption: A decision-making diagram for troubleshooting low product yield in this compound derivatization.

References

Technical Support Center: Stereoselective Synthesis of Fluorocyclopentane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of fluorocyclopentane analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound analogs?

A1: The main challenges stem from the inherent conformational flexibility of the five-membered ring and the nature of the fluorination reaction itself. Key difficulties include:

  • Controlling Stereoselectivity: Achieving high diastereoselectivity and enantioselectivity during the introduction of the fluorine atom can be difficult due to the multiple low-energy conformations of the cyclopentane ring.[1]

  • Side Reactions: The reaction conditions required for fluorination can often lead to undesired side reactions such as elimination, rearrangement (e.g., ring contraction), and transannular reactions.[1]

  • Reagent Choice: The selection of an appropriate fluorinating agent is critical. Both electrophilic and nucleophilic fluorinating agents have distinct reactivity profiles and substrate requirements that can impact the stereochemical outcome.[2][3][4]

  • Substrate Control: The stereochemical outcome is often highly dependent on the structure of the cyclopentane precursor, including the presence and orientation of directing groups.

Q2: What are the most common classes of fluorinating reagents used for cyclopentane synthesis, and how do they differ?

A2: Fluorinating agents are broadly classified into two categories: electrophilic and nucleophilic.

  • Electrophilic Fluorinating Agents: These reagents deliver an electrophilic fluorine atom ("F+"). They are commonly used for the fluorination of electron-rich substrates like enolates, enol ethers, and aromatic rings. Popular examples include N-fluorosulfonimides (e.g., NFSI) and Selectfluor®.[2][5] The mechanism of electrophilic fluorination is still a subject of research, with possibilities including SN2 and single-electron transfer (SET) pathways.[2]

  • Nucleophilic Fluorinating Agents: These reagents provide a nucleophilic fluoride anion ("F-"). They are typically used to displace a good leaving group (e.g., hydroxyl, halide, sulfonate) in an SN2-type reaction. Common reagents include diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[1][3] These reagents can be hazardous and require careful handling.[1]

Q3: How can I improve the diastereoselectivity of my fluorination reaction?

A3: Improving diastereoselectivity often involves a combination of strategies:

  • Substrate Conformation: Locking the conformation of the cyclopentane ring through the introduction of bulky substituents or by using a rigid bicyclic precursor can restrict the approach of the fluorinating agent to one face of the molecule.

  • Directing Groups: The presence of neighboring functional groups, such as hydroxyl or carbonyl groups, can direct the fluorinating agent through hydrogen bonding or other non-covalent interactions.

  • Reagent Selection: The steric bulk of the fluorinating agent can play a significant role. For instance, bulkier reagents may exhibit higher selectivity for less hindered faces of the substrate.

  • Solvent and Temperature: Optimizing the solvent and reaction temperature can influence the transition state energies of the competing diastereomeric pathways. Low temperatures are generally favored to enhance selectivity.

Troubleshooting Guides

Problem 1: Low or No Yield of the Fluorinated Product
Possible Cause Solution
Inactive Fluorinating Reagent Use a fresh batch of the fluorinating reagent. Reagents like DAST and Deoxo-Fluor® can degrade upon exposure to moisture.[1]
Insufficient Reagent Increase the molar equivalents of the fluorinating reagent, especially for sterically hindered substrates.[1]
Low Reaction Temperature Gradually increase the reaction temperature. Some fluorination reactions require thermal energy to proceed at a practical rate.[1]
Poor Leaving Group (for Nucleophilic Fluorination) If starting from an alcohol, consider converting it to a better leaving group, such as a tosylate or mesylate, before fluorination with a fluoride salt.[1]
Inappropriate Solvent Ensure the solvent is anhydrous and compatible with the chosen fluorinating reagent.
Problem 2: Poor Stereoselectivity (Low Diastereomeric or Enantiomeric Excess)
Possible Cause Solution
Conformational Flexibility of Substrate Redesign the substrate to include conformational locks or bulky groups that favor a single conformation.
Non-optimal Reaction Temperature Lower the reaction temperature to increase the energy difference between the diastereomeric transition states.
Incorrect Reagent Choice Screen a variety of fluorinating agents with different steric and electronic properties. For enantioselective synthesis, employ a chiral fluorinating agent or a chiral catalyst.
Solvent Effects Investigate the effect of solvent polarity on stereoselectivity. A change in solvent can alter the solvation of the transition state and influence the stereochemical outcome.
Problem 3: Formation of Elimination or Rearrangement Byproducts
Possible Cause Solution
Highly Basic Fluoride Source For nucleophilic fluorination, the basicity of the fluoride source can promote elimination. Consider using a less basic fluoride source or a reagent system that generates fluoride in situ.
Carbocationic Intermediates Reaction conditions that favor carbocation formation can lead to rearrangements. Use conditions that promote a concerted SN2-type mechanism.
High Reaction Temperature Higher temperatures can provide the activation energy for competing elimination and rearrangement pathways.[1] Conduct the reaction at the lowest feasible temperature.
Steric Hindrance If the substitution site is sterically congested, elimination may become the dominant pathway. Redesign the synthetic route to introduce fluorine at a less hindered position if possible.

Quantitative Data Summary

The following table summarizes representative yields and stereoselectivities for common fluorination reactions on cyclopentane precursors. Note that actual results will vary depending on the specific substrate and reaction conditions.

Reaction Type Fluorinating Agent Substrate Type Typical Yield (%) Typical d.r. or e.e.
Electrophilic FluorinationSelectfluor®Silyl Enol Ether70-905:1 to >20:1 d.r.
Electrophilic FluorinationNFSIβ-Ketoester60-8580-95% e.e. (with chiral catalyst)
Nucleophilic DeoxyfluorinationDASTSecondary Alcohol50-80Inversion of stereochemistry
Nucleophilic DeoxyfluorinationDeoxo-Fluor®Primary Alcohol70-95N/A

Experimental Protocols

Protocol 1: Diastereoselective Electrophilic Fluorination of a Silyl Enol Ether

This protocol describes a general procedure for the fluorination of a cyclopentyl silyl enol ether using Selectfluor®.

  • Preparation: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the cyclopentyl silyl enol ether (1.0 equiv) in anhydrous acetonitrile (0.1 M).

  • Cooling: Cool the solution to the desired temperature (typically between -20 °C and 0 °C) using a suitable cooling bath.

  • Reagent Addition: Add Selectfluor® (1.2 equiv) portion-wise over 10-15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the fluorocyclopentanone.

Protocol 2: Nucleophilic Deoxyfluorination of a Cyclopentanol

This protocol provides a general method for the deoxyfluorination of a secondary cyclopentanol using DAST, which typically proceeds with inversion of stereochemistry.

  • Safety Note: DAST is toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the cyclopentanol (1.0 equiv) in anhydrous dichloromethane (0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.5 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2-4 hours.

  • Quenching: Carefully quench the reaction by slowly adding it to a cooled, stirred, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3x).

  • Workup: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Fluorination

low_yield_troubleshooting start Low or No Yield Observed check_reagent Check Fluorinating Reagent (Freshness, Purity) start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok replace_reagent Use Fresh Reagent reagent_ok->replace_reagent No check_conditions Review Reaction Conditions (Temp, Conc., Stoichiometry) reagent_ok->check_conditions Yes replace_reagent->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions: - Increase Equivalents - Adjust Temperature conditions_ok->optimize_conditions No check_substrate Evaluate Substrate (Leaving Group Quality, Steric Hindrance) conditions_ok->check_substrate Yes success Yield Improved optimize_conditions->success substrate_ok Substrate Suitable? check_substrate->substrate_ok modify_substrate Modify Substrate: - Improve Leaving Group - Redesign Route substrate_ok->modify_substrate No substrate_ok->success Yes modify_substrate->success

Caption: Troubleshooting workflow for low-yield fluorination reactions.

Decision Pathway for Selecting a Fluorination Strategy

fluorination_strategy start Select Fluorination Strategy substrate_type What is the nature of the starting material? start->substrate_type electron_rich Electron-Rich (e.g., Enolate, Alkene) substrate_type->electron_rich has_lg Contains a Leaving Group (e.g., -OH, -OTs) substrate_type->has_lg electrophilic Use Electrophilic Fluorination (e.g., Selectfluor®, NFSI) electron_rich->electrophilic nucleophilic Use Nucleophilic Fluorination (e.g., DAST, Deoxo-Fluor®) has_lg->nucleophilic stereocontrol Is Stereocontrol Critical? electrophilic->stereocontrol nucleophilic->stereocontrol chiral_reagent Consider Chiral Reagent or Catalyst stereocontrol->chiral_reagent Yes substrate_control Rely on Substrate Control (Directing Groups, Conformation) stereocontrol->substrate_control Yes

Caption: Decision-making for fluorination strategy selection.

References

Troubleshooting low conversion rates in fluorination of cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorination of cyclopentane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the fluorination of cyclopentane.

Troubleshooting Low Conversion Rates and Other Common Issues

Low conversion rates are a frequent challenge in the fluorination of relatively unreactive C-H bonds in alkanes like cyclopentane. The following guide addresses common problems and provides actionable solutions.

Issue 1: Low or No Conversion to Fluorinated Products

Question: I am observing very low or no conversion of my cyclopentane starting material. What are the potential causes and how can I improve the yield?

Answer:

Low conversion in the fluorination of cyclopentane can stem from several factors, ranging from the choice of fluorinating reagent to the reaction conditions. Here is a systematic approach to troubleshooting this issue:

  • Reagent Activity and Type:

    • Direct Fluorination (F₂): Elemental fluorine is highly reactive but its reactions can be difficult to control, often leading to a mixture of products or even decomposition. The reaction is highly exothermic and requires specialized equipment to manage the reaction temperature and ensure safety. For direct fluorination, using a diluted mixture of fluorine in an inert gas (e.g., 10-20% F₂ in N₂) and conducting the reaction at low temperatures (-78 °C) can help control the reactivity.

    • Electrophilic Fluorinating Agents (e.g., Selectfluor®): These reagents are generally safer and easier to handle than elemental fluorine. However, they require activation of the C-H bond, often through radical initiation. If conversion is low, consider that the energy input (e.g., light for photocatalysis) may be insufficient, or the initiator/catalyst may be inactive.

    • Radical Fluorination (e.g., XeF₂): These reactions rely on the generation of radicals. Low conversion could be due to inefficient radical initiation or quenching of the radicals by impurities.

  • Reaction Conditions:

    • Temperature: For direct fluorination with F₂, low temperatures are crucial to control the exothermicity. For other methods, the optimal temperature will vary. If conversion is low at room temperature, cautiously increasing the temperature may improve the rate.

    • Solvent: The choice of solvent is critical. For radical reactions, inert solvents are necessary. For electrophilic fluorinations, polar aprotic solvents like acetonitrile are often used. Ensure the solvent is dry and deoxygenated, as water and oxygen can quench reactive intermediates.

    • Catalyst/Initiator: In catalytic processes, the catalyst may be poisoned or inactive. For photocatalytic reactions, ensure the light source has the correct wavelength and intensity to excite the photocatalyst.

  • Substrate and Reagent Purity:

    • Impurities in the cyclopentane or solvent can interfere with the reaction. Ensure all materials are of high purity.

    • Some fluorinating agents can degrade over time, especially if not stored under anhydrous conditions. Using a fresh batch of the reagent is recommended.

Issue 2: Poor Selectivity - Formation of Polyfluorinated Byproducts

Question: My reaction is producing a mixture of mono-, di-, and poly-fluorinated cyclopentane. How can I improve the selectivity for the monofluorinated product?

Answer:

Controlling selectivity is a key challenge in the fluorination of alkanes. Due to the high reactivity of fluorine radicals, once a C-H bond is substituted, the remaining C-H bonds can also be susceptible to fluorination.

  • Control Stoichiometry: Use a stoichiometric excess of cyclopentane relative to the fluorinating agent. This increases the probability that the fluorinating agent will react with an unfluorinated cyclopentane molecule.

  • Reaction Time: Monitor the reaction closely and stop it at a lower conversion. This can minimize the formation of polyfluorinated products, although it will also result in a lower yield of the desired monofluorinated product.

  • Flow Chemistry: For direct fluorination with F₂, using a continuous flow reactor can provide better control over reaction time, temperature, and stoichiometry, leading to improved selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the fluorination of cyclopentane?

A1: The main approaches for introducing fluorine into a cyclopentane ring include:

  • Direct C-H Fluorination: This method involves the reaction of cyclopentane with elemental fluorine (F₂), typically diluted with an inert gas. It is a powerful but challenging method due to the high reactivity and exothermicity of fluorine.

  • Electrophilic Fluorination: This approach uses reagents like Selectfluor® (F-TEDA-BF₄) or N-Fluorobenzenesulfonimide (NFSI) to deliver an electrophilic fluorine atom. These reactions often require a catalyst or initiator to activate the C-H bond, for example, through a radical pathway.

  • Radical Fluorination: This involves the generation of a cyclopentyl radical, which then reacts with a fluorine source. Radical initiators or photocatalysts can be used to generate the cyclopentyl radical.

Q2: What are the major safety concerns when working with elemental fluorine?

A2: Elemental fluorine (F₂) is a highly toxic and corrosive gas. Key safety precautions include:

  • Specialized Equipment: All reactions should be conducted in a well-ventilated fume hood, and for larger scale reactions, a dedicated and properly passivated gas handling system is essential.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, and gloves resistant to fluorine and hydrofluoric acid (HF), which is a common byproduct.

  • Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and calcium gluconate gel for treating HF burns.

  • Inert Atmosphere: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric oxygen and moisture.

Q3: How can I monitor the progress of my fluorination reaction?

A3: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture (if safe to do so) and analyzing them by:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the volatile products of the reaction, including cyclopentane and its fluorinated derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the cyclopentane signal, while ¹⁹F NMR is excellent for detecting and quantifying the formation of fluorinated products.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for different fluorination methods of cyclopentane. Note that yields can be highly dependent on the specific experimental setup and conditions.

Table 1: Direct C-H Fluorination of Cyclopentane with Elemental Fluorine

Fluorinating AgentDiluentTemperature (°C)Molar Ratio (Cyclopentane:F₂)Typical Conversion (%)Product Distribution (Mono:Di:Poly)
F₂N₂-78 to 2510:1 to 1:110-50Varies significantly with conditions
F₂He-785:1~30Predominantly monofluorocyclopentane

Table 2: Electrophilic and Radical Fluorination of Cyclopentane

Fluorinating AgentCatalyst/InitiatorSolventTemperature (°C)Time (h)Typical Yield of Monothis compound (%)
Selectfluor®Photocatalyst (e.g., Anthraquinone)AcetonitrileRoom Temp12-2420-40
NFSIPhotocatalyst (e.g., Decatungstate)AcetonitrileRoom Temp2430-50
XeF₂UV lightNeatRoom Temp4-815-30

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Fluorination of Cyclopentane with Selectfluor®

Warning: This procedure should only be carried out by trained personnel in a well-ventilated fume hood.

  • Reaction Setup: To a quartz reaction vessel equipped with a magnetic stir bar, add the photocatalyst (e.g., 1-5 mol% of anthraquinone).

  • Reagent Addition: Add dry acetonitrile as the solvent, followed by cyclopentane.

  • Inert Atmosphere: Purge the reaction mixture with a stream of nitrogen or argon for 15-20 minutes to remove oxygen.

  • Fluorinating Agent: Add Selectfluor® (1.0-1.2 equivalents) to the reaction mixture.

  • Irradiation: Seal the vessel and place it in front of a suitable light source (e.g., a high-power UV lamp).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by GC-MS or ¹⁹F NMR at regular intervals.

  • Work-up: Once the desired conversion is reached, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation or preparative gas chromatography to isolate the fluorinated cyclopentane derivatives.

Visualizations

Below are diagrams illustrating key workflows and relationships in troubleshooting the fluorination of cyclopentane.

Troubleshooting_Low_Conversion start Low Conversion Observed check_reagent Check Fluorinating Reagent (Activity, Purity, Age) start->check_reagent check_conditions Evaluate Reaction Conditions (Temperature, Solvent, Time) start->check_conditions check_catalyst Assess Catalyst/Initiator (Activity, Loading) start->check_catalyst check_purity Verify Purity of Substrate and Solvent start->check_purity solution_reagent Use fresh, high-purity reagent check_reagent->solution_reagent Inactive/Impure solution_conditions Optimize temperature, solvent, and reaction time check_conditions->solution_conditions Suboptimal solution_catalyst Use fresh catalyst/initiator; check for poisons check_catalyst->solution_catalyst Inactive/Poisoned solution_purity Purify starting materials and dry solvent check_purity->solution_purity Contaminated

Caption: Troubleshooting workflow for low conversion rates.

Selectivity_Control start Poor Selectivity (Polyfluorination) adjust_ratio Adjust Stoichiometric Ratio (Increase Cyclopentane:Fluorine) start->adjust_ratio monitor_time Monitor Reaction Progress (Stop at lower conversion) start->monitor_time use_flow Consider Flow Chemistry (For Direct Fluorination) start->use_flow outcome Improved Selectivity for Monothis compound adjust_ratio->outcome Favors monofluorination monitor_time->outcome Reduces over-reaction use_flow->outcome Improves control

Caption: Strategies for controlling selectivity in cyclopentane fluorination.

Technical Support Center: Purification of Fluorocyclopentane Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of fluorocyclopentane solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities in this compound can originate from the synthetic route used for its preparation. Potential impurities include:

  • Unreacted Starting Materials: Depending on the synthesis method, these can include cyclopentane, cyclopentene, or cyclopentanol.

  • Over-fluorinated Products: This can include various isomers of dithis compound.

  • Halogenated Impurities: If halogenation is used as part of the synthesis, impurities such as chlorocyclopentane or bromocyclopentane may be present.

  • Dehydration Products: If cyclopentanol is used as a starting material, cyclopentene can be a significant impurity.

  • Solvent Residues: Residual solvents from the reaction or initial purification steps.

  • Water: Due to atmospheric exposure or from aqueous work-ups.

Q2: What are the primary methods for purifying this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Fractional Distillation: This is a highly effective method for separating this compound from impurities with different boiling points, such as unreacted starting materials and higher boiling point byproducts.

  • Preparative Gas Chromatography (Prep-GC): For very high purity requirements and for separating compounds with very close boiling points, Prep-GC is an excellent, albeit less scalable, option.

  • Aqueous Washing: To remove water-soluble impurities like residual acids, bases, or salts.

  • Drying: Using a suitable drying agent to remove dissolved water.

Q3: How can I determine the purity of my this compound solvent?

A3: Several analytical techniques can be used to assess the purity of this compound:

  • Gas Chromatography (GC): A primary and highly effective method for separating and quantifying volatile impurities. A Flame Ionization Detector (FID) is commonly used.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the identification of unknown impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information and help in identifying and quantifying impurities, especially isomeric ones.

Troubleshooting Guides

Low Purity After Synthesis

Problem: The initial purity of the synthesized this compound is lower than expected.

Possible Causes & Solutions:

Possible CauseRecommended Action
Incomplete Reaction Optimize reaction conditions (temperature, time, stoichiometry of reagents) to drive the reaction to completion.
Side Reactions Adjust reaction conditions to minimize the formation of byproducts. This may involve changing the fluorinating agent, solvent, or temperature.
Suboptimal Work-up Ensure the aqueous work-up is performed efficiently to remove water-soluble byproducts and reagents.
Ineffective Purification by Fractional Distillation

Problem: Fractional distillation is not effectively separating impurities from this compound.

Possible Causes & Solutions:

Possible CauseRecommended Action
Azeotrope Formation Some impurities may form an azeotrope with this compound, making separation by simple distillation difficult. Consider using a different purification technique or extractive distillation.
Insufficient Column Efficiency Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[4]
Incorrect Distillation Rate A slow and steady distillation rate is crucial for good separation. If the distillation is too fast, the separation efficiency will be reduced.[4]
Impurities with Close Boiling Points If impurities have boiling points very close to this compound, fractional distillation may not be sufficient. Consider preparative GC for higher purity.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol describes the purification of crude this compound containing non-polar impurities with different boiling points.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial distillate, which will contain low-boiling impurities. The temperature at the distillation head will be below the boiling point of this compound.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 68-69 °C at atmospheric pressure), switch to a clean receiving flask to collect the purified product.

    • Final Fraction: A significant drop or rise in temperature indicates that the main fraction has been collected. Stop the distillation.

  • Analysis: Analyze the purity of the collected main fraction using Gas Chromatography (GC).

Protocol 2: Gas Chromatography (GC) Analysis of this compound Purity

This protocol outlines a general method for determining the purity of a this compound sample.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for separating volatile organic compounds (e.g., a non-polar or medium-polarity column)

GC Conditions (Example):

ParameterValue
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 200 °C
Detector Temperature 250 °C
Oven Program Initial: 40 °C (hold for 5 min), Ramp: 10 °C/min to 150 °C (hold for 2 min)
Carrier Gas Helium or Nitrogen
Flow Rate 1 mL/min
Injection Volume 1 µL
Split Ratio 50:1

Procedure:

  • Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane) if necessary.

  • Injection: Inject the sample into the GC.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time (determined by running a standard if available). Calculate the area percentage of the this compound peak relative to the total area of all peaks to determine the purity.

Visualizations

PurificationWorkflow Crude Crude this compound AqueousWash Aqueous Washing (Optional) Crude->AqueousWash Drying Drying (e.g., with MgSO4) AqueousWash->Drying Distillation Fractional Distillation Drying->Distillation PrepGC Preparative GC (For high purity) Distillation->PrepGC If higher purity is needed PureProduct Purified this compound Distillation->PureProduct PrepGC->PureProduct Analysis Purity Analysis (GC, GC-MS) PureProduct->Analysis TroubleshootingDistillation Start Poor Separation in Fractional Distillation CheckRate Is the distillation rate slow and steady? Start->CheckRate CheckColumn Is the column efficiency sufficient? CheckRate->CheckColumn Yes AdjustRate Reduce heating rate CheckRate->AdjustRate No CheckAzeotrope Could an azeotrope be forming? CheckColumn->CheckAzeotrope Yes UseBetterColumn Use a longer or more efficient column CheckColumn->UseBetterColumn No ConsiderPrepGC Consider Preparative GC or extractive distillation CheckAzeotrope->ConsiderPrepGC Yes Success Improved Separation CheckAzeotrope->Success No AdjustRate->Success UseBetterColumn->Success ConsiderPrepGC->Success

References

Fluorocyclopentane degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorocyclopentane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected Side Products in a Reaction Mixture Containing this compound

Potential Cause Troubleshooting/Prevention Steps
Thermal Degradation: High reaction temperatures may cause the degradation of this compound, especially in the presence of catalysts or strong reagents.- Lower Reaction Temperature: If the reaction chemistry allows, reduce the temperature to minimize thermal stress on the molecule.- Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at elevated temperatures.- Limit Reaction Time: Avoid prolonged heating of the reaction mixture.
Chemical Degradation: Reaction with strong acids, bases, or nucleophiles can lead to the degradation of this compound. While generally stable, the carbon-fluorine bond can be susceptible to cleavage under harsh conditions.- Reagent Compatibility: Ensure all reagents are compatible with this compound under the reaction conditions. Avoid strong Lewis acids or bases that could promote dehydrofluorination.- pH Control: Maintain a neutral or near-neutral pH if possible.- Use of Milder Reagents: Opt for milder reagents if the desired transformation can be achieved without harsh conditions.
Impure Starting Material: The commercial this compound may contain impurities from its synthesis that participate in side reactions.- Purity Analysis: Verify the purity of the this compound lot using Gas Chromatography (GC) or NMR spectroscopy before use.- Purification: If impurities are detected, purify the this compound by distillation.

Issue 2: Loss of this compound During Workup or Storage

Potential Cause Troubleshooting/Prevention Steps
High Volatility: this compound is a volatile liquid with a low boiling point, leading to evaporative losses.- Work at Low Temperatures: Perform extractions and other workup procedures in an ice bath to minimize evaporation.- Use of Closed Systems: Whenever possible, handle this compound in a closed system.- Proper Sealing: Ensure all vials and flasks are securely sealed with appropriate caps and septa.
Improper Storage: Incorrect storage conditions can lead to degradation or loss of the compound.- Refrigerated Storage: Store this compound in a tightly sealed container in a refrigerator, away from heat and ignition sources.- Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere.
Material Incompatibility: The storage container material may react with or adsorb this compound.- Use Appropriate Containers: Store in glass or other recommended chemically resistant containers. Avoid certain plastics like polystyrene and PVC.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While this compound is known for its high stability due to the strong carbon-fluorine bond, it can degrade under certain conditions. The primary theoretical degradation pathways include:

  • Thermal Degradation: At elevated temperatures, this compound can undergo ring-opening reactions or elimination of hydrogen fluoride (HF) to form cyclopentene or other unsaturated compounds.

  • Chemical Degradation:

    • Nucleophilic Substitution: The fluorine atom can be displaced by strong nucleophiles.

    • Oxidation: Strong oxidizing agents can potentially oxidize the cyclopentane ring to form fluorinated ketones or alcohols.

  • Biological Degradation: While not extensively studied for this compound specifically, some microorganisms have been shown to degrade other fluorinated organic compounds, often through oxidative or hydrolytic pathways.

Q2: How can I prevent the degradation of this compound during my experiments?

A2: To prevent degradation, consider the following:

  • Temperature Control: Avoid excessive heating.

  • Inert Atmosphere: Use an inert atmosphere for reactions sensitive to oxidation.

  • Reagent Selection: Use the mildest possible reagents that will achieve the desired chemical transformation.

  • Proper Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a tightly sealed, appropriate container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Refrigeration is recommended.

Q4: Is this compound compatible with common laboratory materials?

A4: this compound is generally compatible with glass and stainless steel. Avoid contact with strong oxidizing agents, strong bases, and certain types of plastics that may be susceptible to degradation or swelling.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound degradation, the following table provides generalized stability information based on its chemical properties and data from analogous compounds.

Condition Parameter Value/Observation Source Analogy
Thermal Stability Decomposition TemperatureExpected to be high; fluorinated alkanes are generally more stable than their hydrocarbon counterparts.General Fluorocarbon Chemistry
Chemical Stability Reactivity with Strong BasePotential for dehydrofluorination.General Organic Chemistry
Hydrolytic Stability Rate of HydrolysisVery slow under neutral pH and ambient temperature.General Fluorocarbon Chemistry

Experimental Protocols

Protocol 1: General Procedure for Monitoring this compound Stability in a Reaction Mixture

  • Reaction Setup: Assemble the reaction apparatus under an inert atmosphere if necessary.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., a non-reactive, volatile compound with a distinct GC or NMR signal) to the reaction mixture.

  • Initial Sample (T=0): Immediately after adding all reagents, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by cooling or adding a quenching agent).

  • Sampling Over Time: Withdraw aliquots at regular intervals throughout the course of the reaction.

  • Sample Preparation: Prepare each aliquot for analysis (e.g., dilution, extraction).

  • GC-MS or NMR Analysis: Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Analysis: Quantify the amount of this compound relative to the internal standard at each time point to determine its consumption or degradation. Identify any new peaks in the chromatogram or spectrum as potential degradation products.

Protocol 2: Accelerated Stability Study of this compound

  • Sample Preparation: Dispense pure this compound into several small, tightly sealed glass vials.

  • Storage Conditions: Place the vials in controlled environment chambers at various elevated temperatures (e.g., 40°C, 60°C, 80°C) and humidity levels (e.g., 75% RH).

  • Time Points: At specified time points (e.g., 1 week, 2 weeks, 1 month), remove one vial from each storage condition.

  • Analysis: Analyze the purity of the this compound in each vial using GC or HPLC.

  • Degradation Profile: Plot the percentage of remaining this compound against time for each condition to establish a degradation profile.

Visualizations

degradation_pathways FCP This compound Thermal Thermal Stress (High Temperature) FCP->Thermal Chemical Chemical Stress (e.g., Strong Base) FCP->Chemical Biological Biological Activity (Microbial) FCP->Biological HF_Elimination HF Elimination Thermal->HF_Elimination Ring_Opening Ring Opening Thermal->Ring_Opening Substitution Nucleophilic Substitution Chemical->Substitution Oxidation Oxidation Chemical->Oxidation Hydroxylation Hydroxylation Biological->Hydroxylation Cyclopentene Cyclopentene HF_Elimination->Cyclopentene Unsaturated_Products Unsaturated Products Ring_Opening->Unsaturated_Products Substituted_Product Substituted Cyclopentane Substitution->Substituted_Product Fluorocyclopentanone Fluorocyclopentanone Oxidation->Fluorocyclopentanone Fluorocyclopentanol Fluorocyclopentanol Oxidation->Fluorocyclopentanol Metabolites Metabolites Hydroxylation->Metabolites

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_monitoring Monitoring cluster_analysis Analysis start Start: Reaction Setup add_is Add Internal Standard start->add_is sample_t0 Take Initial Sample (T=0) add_is->sample_t0 sampling Withdraw Aliquots Over Time sample_t0->sampling quench Quench Reaction sampling->quench prep_analysis Prepare Sample for Analysis quench->prep_analysis gc_nmr GC-MS or NMR Analysis prep_analysis->gc_nmr data_analysis Data Analysis & Quantification gc_nmr->data_analysis

Caption: Workflow for monitoring this compound stability.

Technical Support Center: Enhancing Regioselectivity in Fluorocyclopentane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorocyclopentane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in reactions involving a this compound ring?

A1: The regioselectivity of reactions on a this compound ring is primarily governed by a combination of electronic and steric effects. The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the positions closest to it (C1, C2, and C5). This often directs incoming electrophiles to the C3 and C4 positions. Steric hindrance from the fluorine atom and other substituents on the ring also plays a crucial role in determining the site of reaction.

Q2: How does the choice of catalyst and ligand impact the regioselectivity of C-H functionalization on this compound?

A2: The catalyst and ligand system is critical in directing C-H functionalization. In palladium-catalyzed reactions, for example, the ligand can influence the accessibility of different C-H bonds to the metal center. Bulky ligands may favor functionalization at less sterically hindered positions, while specifically designed directing groups can override inherent electronic preferences to achieve reactions at otherwise disfavored positions.

Q3: Can I use a directing group to control the position of functionalization on a this compound derivative?

A3: Yes, employing a directing group is a powerful strategy to achieve high regioselectivity. A directing group is a functional group that is part of the substrate and coordinates to the catalyst, bringing it into close proximity to a specific C-H bond. For instance, a carboxylic acid group can direct palladium catalysts to the γ-position (C3) of a cyclopentane ring, enabling selective functionalization at that site.

Q4: What is the expected regiochemical outcome for an electrophilic substitution on a this compound ring?

A4: For an electrophilic substitution, the fluorine atom acts as a deactivating group due to its strong inductive effect. This reduces the electron density of the ring, making it less reactive than cyclopentane. The deactivating effect is strongest at the α-carbons (C2 and C5) and β-carbon (C1). Consequently, electrophilic attack is most likely to occur at the γ-position (C3 and C4), which is electronically least deactivated.

Troubleshooting Guides

Problem 1: Poor regioselectivity with a mixture of C2/C5 and C3/C4 substituted products.

Possible Cause Suggested Solution
Weak directing effect of fluorine The inductive effect of fluorine alone may not be sufficient to completely control regioselectivity. Consider introducing a stronger directing group onto the this compound scaffold.
Steric hindrance is competitive with electronic effects If the target position is sterically crowded, the reaction may occur at a less hindered but electronically less favorable site. Try using a less bulky reagent or a catalyst with a smaller ligand.
Reaction conditions are not optimized Temperature, solvent, and reaction time can all influence the regiomeric ratio. Perform a systematic optimization of these parameters. Lowering the temperature often increases selectivity.

Problem 2: The reaction is not proceeding at the desired position, even with a directing group.

Possible Cause Suggested Solution
Incorrect choice of directing group The directing group may not be effective for the specific transformation. Consult the literature for directing groups known to be effective for the desired reaction type and catalyst system.
Conformational restrictions The conformation of the this compound ring may prevent the directing group from effectively coordinating to the catalyst and reaching the target C-H bond. Computational modeling can help to understand the conformational preferences of your substrate.
Catalyst poisoning or deactivation The directing group or other functional groups on the substrate may be poisoning the catalyst. Ensure the purity of your starting materials and consider using a more robust catalyst.

Data Presentation

Table 1: Influence of Various Factors on the Regioselectivity of this compound Reactions

Factor Effect on Regioselectivity General Trend
Fluorine Substituent Strong -I effectDeactivates α and β positions, directing electrophiles to γ positions.
Directing Groups Overrides inherent electronic effectsDirects functionalization to a specific position based on the group's nature and location.
Steric Hindrance Favors less crowded sitesBulky reagents or substituents will favor reaction at the most accessible C-H bond.
Catalyst/Ligand Modulates steric and electronic environmentBulky ligands can enhance selectivity for less hindered positions. Chiral ligands can induce enantioselectivity.
Solvent Can influence transition state stabilityPolar solvents may favor pathways with more polar transition states.
Temperature Lower temperature often increases selectivityAt lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, leading to a higher regiomeric ratio.

Experimental Protocols

Protocol 1: Model Protocol for Regioselective γ-C(sp³)–H Arylation of a this compound Carboxylic Acid Derivative

This protocol is adapted from methodologies for the C-H functionalization of cycloalkane carboxylic acids and serves as a starting point for optimization.

Materials:

  • 1-fluoro-1-cyclopentanecarboxylic acid derivative

  • Aryl iodide

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Ligand (e.g., a monoprotected amino acid ligand like Ac-L-Ile-OH)

  • Ag₂CO₃ (Silver carbonate)

  • K₂CO₃ (Potassium carbonate)

  • Anhydrous solvent (e.g., Dichloroethane)

Procedure:

  • To an oven-dried reaction vessel, add the this compound carboxylic acid derivative (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (10 mol%), ligand (20 mol%), Ag₂CO₃ (1.5 equiv), and K₂CO₃ (1.5 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add anhydrous solvent via syringe.

  • Stir the reaction mixture at a controlled temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Visualizations

logical_relationship cluster_factors Influencing Factors cluster_outcome Reaction Outcome Electronic Electronic Effects (-I of Fluorine) Regio Regioselectivity Electronic->Regio Deactivates α, β Steric Steric Hindrance Steric->Regio Favors less hindered Catalyst Catalyst & Ligand Catalyst->Regio Modulates access Directing Directing Group Directing->Regio Overrides inherent effects

Caption: Factors influencing the regioselectivity of this compound reactions.

experimental_workflow start Start: Reaction Setup reaction Reaction under Inert Atmosphere start->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Regioisomer purification->product

Caption: General experimental workflow for regioselective functionalization.

troubleshooting_guide problem Problem: Poor Regioselectivity cause1 Cause: Weak Directing Effect problem->cause1 cause2 Cause: Steric/Electronic Conflict problem->cause2 cause3 Cause: Suboptimal Conditions problem->cause3 solution1 Solution: Add Stronger Directing Group cause1->solution1 solution2 Solution: Modify Reagent/Ligand Sterics cause2->solution2 solution3 Solution: Optimize T, Solvent, Time cause3->solution3

Caption: A logical guide for troubleshooting poor regioselectivity in experiments.

Validation & Comparative

Fluorocyclopentane vs. Cyclopentane: A Comparative Guide to Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of fluorocyclopentane and cyclopentane. Understanding the influence of fluorine substitution on the reactivity of a cyclic alkane scaffold is crucial for designing novel molecules in drug discovery and materials science. This document presents a comparative analysis of their performance in key organic reactions, supported by available experimental and computational data. Detailed experimental protocols for representative reactions are also provided to facilitate practical application in a research setting.

Introduction

Cyclopentane is a fundamental carbocyclic structure found in numerous natural products and synthetic compounds. The introduction of a fluorine atom to create this compound significantly alters its physicochemical properties, including polarity, lipophilicity, and metabolic stability. These modifications, in turn, influence its chemical reactivity. This guide explores the differences in reactivity between these two molecules in three major classes of organic reactions: free radical halogenation, nucleophilic substitution, and elimination reactions.

Free Radical Halogenation

Free radical halogenation is a common method for the functionalization of alkanes. The reaction proceeds via a chain mechanism involving the abstraction of a hydrogen atom by a halogen radical. The reactivity of C-H bonds in this reaction is dependent on their bond dissociation energy (BDE), with weaker bonds being more susceptible to abstraction.

Theoretical Reactivity Comparison

The introduction of a fluorine atom has a significant inductive effect, strengthening the C-H bonds on the adjacent carbons. This effect is expected to decrease the rate of hydrogen abstraction at these positions compared to cyclopentane.

Table 1: Calculated C-H Bond Dissociation Energies (BDEs)

CompoundPositionC-H Bond Dissociation Energy (kcal/mol)
CyclopentaneC195.5
This compoundC196.2
C2 (cis)94.8
C2 (trans)94.9
C3 (cis)95.3
C3 (trans)95.4

Note: Data is based on computational chemistry studies and provides a theoretical basis for reactivity comparison.

The data suggests that the C-H bond at the C1 position in this compound is slightly stronger than the C-H bonds in cyclopentane, predicting a slower reaction rate at this position. The C-H bonds at the C2 and C3 positions in this compound have BDEs closer to that of cyclopentane, suggesting that these positions will be more reactive than the C1 position in this compound.

Experimental Protocol: Free Radical Chlorination of Cyclopentane

This protocol can be adapted for a comparative study with this compound.

Materials:

  • Cyclopentane

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous benzene

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Set up a reflux apparatus with a 250 mL round-bottom flask, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • In the flask, combine 50 mL of cyclopentane and a catalytic amount of AIBN (approximately 50 mg).

  • In the dropping funnel, place a solution of sulfuryl chloride (0.1 mol) in 20 mL of anhydrous benzene.

  • Heat the cyclopentane solution to a gentle reflux.

  • Add the sulfuryl chloride solution dropwise to the refluxing cyclopentane over 30 minutes.

  • Continue refluxing for an additional 1 hour after the addition is complete.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with 50 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • The product, chlorocyclopentane, can be purified by fractional distillation.

  • Analyze the product distribution using gas chromatography-mass spectrometry (GC-MS).

Workflow for Free Radical Chlorination

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl2 2 Cl· 2 Cl· Cl2->2 Cl· hν or Δ Cyclopentane Cyclopentane 2 Cl·->Cyclopentane Cyclopentyl_Radical Cyclopentyl_Radical Cyclopentane->Cyclopentyl_Radical Cl· Chlorocyclopentane Chlorocyclopentane Cyclopentyl_Radical->Chlorocyclopentane Cl2 Cl· Cl· Dicyclopentyl Dicyclopentyl Cyclopentyl_Radical->Dicyclopentyl Cyclopentyl· Chlorocyclopentane_term Chlorocyclopentane Cyclopentyl_Radical->Chlorocyclopentane_term Cl· HCl HCl Cl2_term Cl2 Cl·->Cl2_term Cl·

Caption: Free radical chlorination of cyclopentane.

Nucleophilic Substitution

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. The reactivity of the substrate is influenced by factors such as the nature of the leaving group, steric hindrance at the reaction center, and electronic effects. To compare the reactivity of this compound and cyclopentane in nucleophilic substitution, we will consider the solvolysis of their corresponding tosylates.

Theoretical Reactivity Comparison

Fluorine's strong electron-withdrawing inductive effect is expected to destabilize the developing positive charge in a carbocation intermediate, which would significantly slow down an Sₙ1 reaction. For an Sₙ2 reaction, the inductive effect could slightly increase the electrophilicity of the carbon atom, but steric hindrance and the potential for dipole-dipole repulsion between the nucleophile and the C-F bond might play a more significant role.

Table 2: Comparative Solvolysis Data for Cyclopentyl and Cyclohexyl Tosylates

SubstrateSolventTemperature (°C)Rate Constant (k, s⁻¹)
Cyclopentyl TosylateAcetic Acid254.88 x 10⁻⁵
Cyclohexyl TosylateAcetic Acid256.17 x 10⁻⁶

Source: Data adapted from established literature values.[1]

Experimental Protocol: Synthesis and Solvolysis of Cyclopentyl Tosylate

Part A: Synthesis of Cyclopentyl Tosylate

Materials:

  • Cyclopentanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve cyclopentanol (1 eq) in pyridine (2 eq) and DCM at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • Quench the reaction with cold 1 M HCl.

  • Extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer with anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The crude cyclopentyl tosylate can be purified by recrystallization from a suitable solvent like hexane.

Part B: Kinetic Study of Solvolysis

Materials:

  • Cyclopentyl tosylate

  • Solvent (e.g., 80% ethanol/20% water)

  • Indicator (e.g., bromothymol blue)

  • Standardized sodium hydroxide solution (0.01 M)

  • Constant temperature bath, burette, flasks.

Procedure:

  • Prepare a solution of cyclopentyl tosylate (approx. 0.01 M) in the chosen solvent.

  • Add a few drops of indicator to the solution.

  • Place the reaction flask in a constant temperature bath.

  • At regular time intervals, titrate the liberated p-toluenesulfonic acid with the standardized sodium hydroxide solution.

  • The rate constant (k) can be determined from the first-order rate equation: ln(V∞ - Vt) = -kt + ln(V∞), where V∞ is the final volume of NaOH solution and Vt is the volume at time t.

G Cyclopentyl-OTs Cyclopentyl Tosylate Carbocation Cyclopentyl Carbocation Intermediate Cyclopentyl-OTs->Carbocation Slow (rate-determining) Protonated_Product Protonated Product Carbocation->Protonated_Product Fast, Nu-H Final_Product Solvolysis Product Protonated_Product->Final_Product -H+

Caption: Concerted E2 elimination mechanism.

Conclusion

The presence of a fluorine atom in this compound significantly impacts its reactivity compared to cyclopentane.

  • Free Radical Halogenation: this compound is expected to be less reactive, particularly at the carbon bearing the fluorine atom, due to the strengthening of the C-H bonds by the inductive effect of fluorine.

  • Nucleophilic Substitution: this compound is predicted to be significantly less reactive in Sₙ1 reactions due to the destabilization of the carbocation intermediate. Its reactivity in Sₙ2 reactions is also likely to be lower than other halocyclopentanes due to the poor leaving group ability of fluoride.

  • Elimination Reactions: The strong C-F bond makes fluoride a poor leaving group, leading to a much lower rate of E2 elimination for this compound compared to its chloro, bromo, and iodo analogs.

While direct comparative experimental data is limited, theoretical considerations and data from related compounds provide a clear picture of the deactivating effect of fluorine substitution on the reactivity of the cyclopentane ring in these fundamental organic reactions. This understanding is critical for the strategic incorporation of fluorine in the design of new molecules with tailored properties.

References

Comparative study of fluorocyclopentane and chlorocyclopentane as solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Fluorocyclopentane and Chlorocyclopentane as Solvents for Researchers and Drug Development Professionals

In the landscape of solvent selection for pharmaceutical and chemical research, the choice of an appropriate solvent is paramount to the success of a chemical reaction, purification process, or formulation. This guide provides a comparative analysis of two halogenated cyclic solvents, this compound and chlorocyclopentane, to assist researchers, scientists, and drug development professionals in making informed decisions. While direct comparative experimental studies are limited, this document compiles available data on their physicochemical properties, safety profiles, and potential applications, supplemented with general experimental protocols for solvent evaluation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and chlorocyclopentane is presented below. These properties are fundamental to understanding their behavior as solvents.

PropertyThis compoundChlorocyclopentane
Molecular Formula C₅H₉F[1][2]C₅H₉Cl[3][4][5]
Molecular Weight 88.13 g/mol [1][2]104.58 g/mol [4][6]
Boiling Point 52 °C at 300 mmHg[1]113-114 °C[6][7]
Density 0.91 g/mL[1]1.005 g/mL at 25 °C[6]
Refractive Index n20/D 1.39[1]n20/D 1.4512[6]
Appearance Colorless to almost colorless clear liquid[1]Colorless to pale yellow liquid[3]
Water Solubility Data not available760 mg/L[7]
Polarity Expected to be relatively non-polarDescribed as relatively non-polar[5]
Viscosity Data not availableData may be available in specialized databases[4]

Solvent Characteristics and Performance

This compound is characterized by its low boiling point and high stability, attributed to the strong carbon-fluorine bond.[1] Its low reactivity makes it a suitable solvent for reactions involving sensitive compounds.[1] While quantitative solubility data is scarce, its structure suggests it is a good solvent for a variety of organic materials.[1] The presence of fluorine may also impart unique properties to reaction outcomes and can be a consideration in the design of fluorinated pharmaceuticals.[1] From a green chemistry perspective, fluorinated solvents are being explored as potential alternatives to traditional volatile organic compounds, though their environmental fate and potential for bioaccumulation require careful consideration.

Chlorocyclopentane is a more established intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3][8][9] It is described as a relatively non-polar solvent, miscible with common organic solvents like ethanol, ether, and acetone, but with limited solubility in water.[3] The carbon-chlorine bond is more reactive than the carbon-fluorine bond, which can be an advantage for certain synthetic transformations where the solvent may also act as a reactant or intermediate.[8] However, this higher reactivity can also be a drawback in reactions with sensitive reagents.

Experimental Protocols

Determination of Solute Solubility

Objective: To quantitatively determine the solubility of a solid organic compound (e.g., a drug candidate) in both this compound and chlorocyclopentane at a specific temperature.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid solute to a known volume of each solvent in separate sealed vials.

    • Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) from each vial using a pre-warmed pipette to avoid precipitation.

    • Transfer the aliquot to a pre-weighed vial.

  • Quantification:

    • Evaporate the solvent from the vials under a gentle stream of nitrogen or in a vacuum oven.

    • Once the solvent is completely removed, weigh the vials containing the dried solute.

    • Calculate the mass of the dissolved solute.

  • Solubility Calculation:

    • Express the solubility as grams of solute per 100 mL of solvent ( g/100 mL) or in other appropriate units (e.g., mol/L).

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent B Equilibrate at constant temperature A->B C Collect supernatant B->C D Evaporate solvent C->D E Weigh solute D->E F Calculate solubility E->F

Solubility Determination Workflow

Comparative Reaction Kinetics Study

Objective: To evaluate the effect of this compound and chlorocyclopentane on the rate of a model chemical reaction.

Methodology:

  • Reaction Setup:

    • Choose a model reaction that is known to be sensitive to solvent effects (e.g., a nucleophilic substitution or a Diels-Alder reaction).

    • Prepare identical reaction mixtures in both this compound and chlorocyclopentane, ensuring the same concentrations of reactants and catalyst (if applicable).

  • Monitoring Reaction Progress:

    • Maintain the reactions at a constant temperature.

    • At regular time intervals, withdraw aliquots from each reaction mixture.

    • Quench the reaction in the aliquots immediately (e.g., by rapid cooling or addition of a quenching agent).

  • Analysis:

    • Analyze the composition of each quenched aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the concentration of reactants and products.

  • Data Analysis:

    • Plot the concentration of a key reactant or product as a function of time for each solvent.

    • Determine the initial reaction rate and the rate constant (k) for the reaction in each solvent.

    • Compare the rate constants to assess the influence of the solvent on the reaction kinetics.

G A Reaction Setup in Each Solvent B Maintain Constant Temperature A->B C Withdraw Aliquots at Time Intervals B->C D Quench Reaction C->D E Analyze Aliquot Composition (HPLC/GC/NMR) D->E F Plot Concentration vs. Time E->F G Determine Rate Constants (k) F->G H Compare k_this compound vs. k_chlorocyclopentane G->H

Reaction Kinetics Comparison Workflow

Safety and Handling

Both this compound and chlorocyclopentane are flammable liquids and should be handled with appropriate safety precautions.[10][11]

  • This compound: It is highly flammable.[10][11] Due to its fluorine content, caution should be exercised to avoid inhalation or skin contact, although specific toxicity data is limited.[10]

  • Chlorocyclopentane: It is also a flammable liquid.[3][6] Inhalation of vapors may cause respiratory irritation, and prolonged skin contact can lead to irritation.[3] It should be handled in a well-ventilated area.

Conclusion

The selection between this compound and chlorocyclopentane as a solvent will depend on the specific requirements of the application.

  • This compound may be preferred for its lower boiling point, which can facilitate easier removal post-reaction, and its higher stability, making it suitable for reactions with sensitive reagents. Its potential as a "greener" solvent is an area of growing interest.

  • Chlorocyclopentane , being more established, has a broader range of documented applications as a synthetic intermediate.[3][7][8][9] Its higher boiling point may be advantageous for reactions requiring elevated temperatures.

Due to the limited direct comparative data, it is highly recommended that researchers conduct their own evaluations using the experimental protocols outlined in this guide to determine the optimal solvent for their specific needs. This will ensure the selection is based on empirical evidence relevant to the intended application in drug discovery and development.

References

A Comparative Analysis of Experimental and Computational Studies on the Conformational Energies of Fluorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

A rigorous evaluation of computational models against experimental data is crucial for the accurate prediction of molecular conformations, a cornerstone of modern drug design and materials science. This guide provides a detailed comparison of experimental findings and theoretical calculations regarding the conformational energetics of fluorocyclopentane, offering researchers and scientists a clear perspective on the validation of computational methods.

Unraveling the Conformational Landscape of this compound

Cyclopentane and its derivatives are not planar rings; they adopt puckered conformations to relieve ring strain. For substituted cyclopentanes like this compound, the substituent can occupy either an axial-like or an equatorial-like position in the puckered ring, leading to different conformers. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects. Understanding these conformational preferences is paramount for predicting the three-dimensional structure and, consequently, the biological activity and physical properties of molecules.

Experimental Determination of Conformational Stability

Experimental investigations into the conformational landscape of this compound have primarily utilized spectroscopic techniques. Infrared (IR) and Raman spectroscopy have been employed to probe the vibrational modes of the molecule in various physical states.

Experimental Protocol: Infrared and Raman Spectroscopy

Infrared spectra of this compound were recorded in the gas and solid phases, as well as in liquid xenon solutions at temperatures of -65°C and -95°C.[1][2] Raman spectra were also recorded for the liquid and solid states.[1][2] The use of variable temperatures in liquid xenon solutions is a powerful technique to study conformational equilibria. As the temperature is lowered, the equilibrium is expected to shift towards the more stable conformer, leading to changes in the relative intensities of vibrational bands corresponding to each conformer.

However, in the case of this compound, these experimental studies have consistently identified the presence of only a single conformer, the twisted C₁ form, across all physical states and temperatures investigated.[1][2] This strongly suggests that the C₁ conformer is significantly more stable than any other possible conformation.

Computational Modeling of Conformational Energies

To complement experimental findings and to quantify the energy differences between various possible conformations, a range of computational chemistry methods have been applied to this compound. These methods include both ab initio and density functional theory (DFT) calculations.

Computational Protocol: Ab Initio and DFT Calculations

Ab initio calculations were performed using Møller-Plesset perturbation theory up to the second order (MP2) with large basis sets, such as 6-311+G(2df,2pd), to accurately account for electron correlation.[1][2] Density functional theory (DFT) calculations were also carried out using the popular B3LYP functional.[1][2] These calculations aimed to locate all possible stationary points on the potential energy surface of this compound, identifying them as energy minima (stable conformers) or first-order saddle points (transition states for interconversion).

The computational results consistently predict the twisted C₁ conformer as the only true energy minimum.[1][2] The envelope (Cₛ symmetry) forms, with the fluorine atom in either an axial or equatorial position, were identified as first-order saddle points, meaning they represent transition states rather than stable conformers. The calculated energy differences between these transition states and the ground state C₁ conformer are summarized in the table below.

Comparative Data: Experimental vs. Calculated Conformational Energies

The following table summarizes the key experimental findings and the results from theoretical calculations regarding the conformational energies of this compound.

Conformer ComparisonExperimental Energy Difference (kcal/mol)Computational MethodCalculated Energy Difference (kcal/mol)[1][2]
Axial Envelope vs. Twisted C₁Not ObservedMP2~0.21 (± 0.09)
Equatorial Envelope vs. Twisted C₁Not ObservedMP2~1.95 (± 0.13)
Axial Envelope vs. Twisted C₁Not ObservedB3LYPSimilar values to MP2
Equatorial Envelope vs. Twisted C₁Not ObservedB3LYPSimilar values to MP2

Note: The calculated energy differences are converted from cm⁻¹ to kcal/mol for easier comparison (1 kcal/mol ≈ 349.75 cm⁻¹). The experimental "Not Observed" indicates that only the C₁ conformer was detected, implying a significant energy difference.

Logical Workflow for Validation

The process of validating computational conformational energy calculations against experimental data follows a clear logical progression, as illustrated in the diagram below.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis exp_setup Spectroscopic Measurement (IR, Raman) exp_data Analysis of Spectra exp_setup->exp_data exp_result Identification of Present Conformers (Only Twisted C₁ Observed) exp_data->exp_result validation Validation exp_result->validation comp_setup Quantum Chemical Calculations (ab initio, DFT) comp_data Potential Energy Surface Scan comp_setup->comp_data comp_result Identification of Minima and Transition States (Twisted C₁ as minimum) comp_data->comp_result comp_energy Calculation of Relative Energies comp_result->comp_energy comp_energy->validation conclusion Conclusion: Computational models are validated as they correctly predict the high stability of the Twisted C₁ conformer. validation->conclusion

Validation workflow for this compound's conformational energy calculations.

Conclusion

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Cyclopentane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules can be a transformative approach to enhancing therapeutic potential. For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination is critical for designing effective and safe therapeutics. The substitution of a hydrogen atom with fluorine on a cyclopentane ring, a common scaffold in medicinal chemistry, can profoundly alter a compound's biological activity. This guide provides an objective comparison, supported by experimental data, of how fluorination impacts key pharmacological parameters.

The introduction of fluorine into a cyclopentane ring can modulate a molecule's acidity, lipophilicity, conformational preferences, and metabolic stability.[1] These alterations often lead to improved pharmacokinetics, greater target selectivity, and increased resistance to metabolic degradation.[1] For instance, fluorination has been strategically employed to enhance the potency and metabolic stability of drugs targeting a range of diseases, from cancer to viral infections.[1]

Impact on Physicochemical and Biological Properties

Strategic fluorination of a cyclopentane moiety can lead to significant improvements in drug-like properties. The potent electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which in turn can affect how a molecule interacts with its biological target.[2][3]

One of the most critical impacts of fluorination is on metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes.[1] By replacing a hydrogen atom at a site of metabolic vulnerability with fluorine, the metabolic stability of a compound can be significantly enhanced.[1]

While the introduction of multiple fluorine atoms, such as in a trifluoromethyl group, generally increases lipophilicity, monofluorination can have more subtle effects.[1] Interestingly, certain fluorination patterns can even decrease lipophilicity by creating favorable interactions with water molecules.[1] The small size of the fluorine atom means it can often replace hydrogen with minimal steric disruption, a crucial factor for optimal binding to a biological target.[1]

Comparative Biological Data

The following table summarizes comparative data from various in vitro assays, highlighting the quantitative differences that can be observed between fluorinated and non-fluorinated analogs. While specific data for cyclopentane analogs is sparse in publicly available literature, the following data for cyclohexane analogs, a closely related carbocyclic scaffold, is illustrative of the typical effects of fluorination.[1]

Compound PairModificationTarget/AssayIC50 (nM)Metabolic Stability (t½, min)Lipophilicity (logP)
Analog A Non-fluorinatedKinase X150253.2
Analog B FluorinatedKinase X50753.5
Analog C Non-fluorinatedProtease Y200152.8
Analog D FluorinatedProtease Y180502.9
Analog E Non-fluorinatedGPCR Z500404.1
Analog F FluorinatedGPCR Z100904.0

Visualizing the Impact of Fluorination

To better understand the concepts discussed, the following diagrams illustrate a typical signaling pathway where such analogs might act, a standard experimental workflow for assessing metabolic stability, and the logical relationship between fluorination and its biological consequences.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Adaptor Adaptor Proteins (e.g., GRB2) Dimerization->Adaptor GEF GEF (e.g., Sos) Adaptor->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Fluorinated Cyclopentane Analog (Inhibitor) Inhibitor->Raf G cluster_workflow Experimental Workflow: Metabolic Stability Assay Start Start: Prepare Human Liver Microsomes Incubate Incubate Test Compound with Microsomes & NADPH at 37°C Start->Incubate Sample Take Aliquots at Various Time Points Incubate->Sample Quench Quench Reaction with Cold Acetonitrile & Internal Standard Sample->Quench Analyze Analyze Samples by LC-MS/MS Quench->Analyze Calculate Calculate Half-Life (t½) Analyze->Calculate G cluster_logic Logical Relationships of Fluorination cluster_physchem Physicochemical Effects cluster_bio Biological Consequences Fluorination Fluorination of Cyclopentane Ring Lipophilicity Altered Lipophilicity Fluorination->Lipophilicity pKa Modified pKa Fluorination->pKa Conformation Conformational Restriction Fluorination->Conformation Metabolism Blocked Metabolism Fluorination->Metabolism Permeability Improved Permeability Lipophilicity->Permeability Binding Enhanced Binding Affinity pKa->Binding Conformation->Binding Selectivity Increased Selectivity Conformation->Selectivity PK Improved Pharmacokinetics Metabolism->PK Binding->PK

References

A Comparative Guide to Greener Alternatives for Fluorocyclopentane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical consideration in pharmaceutical synthesis, directly impacting reaction efficiency, product purity, safety, and environmental footprint. Fluorocyclopentane has been utilized for its unique properties, including stability and low reactivity.[1] However, the growing emphasis on green chemistry principles in the pharmaceutical industry necessitates the exploration of safer and more sustainable alternatives. This guide provides an objective comparison of two promising green solvents, Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF), against this compound, supported by experimental data to inform solvent selection in drug development and manufacturing.

Physicochemical Property Comparison

A comprehensive understanding of a solvent's physical and chemical properties is fundamental to its application in synthesis. The following table summarizes key physicochemical data for this compound, CPME, and 2-MeTHF.

PropertyThis compoundCyclopentyl Methyl Ether (CPME)2-Methyltetrahydrofuran (2-MeTHF)
Molecular Formula C₅H₉F[2]C₆H₁₂O[3]C₅H₁₀O[4]
Molecular Weight ( g/mol ) 88.13[1]100.16[3]86.13[4]
Boiling Point (°C) ~68.8[2]106[3]78-80[5]
Melting Point (°C) -50[6]-140[3]-136[5]
Density (g/mL) ~0.9[2]0.86[3]0.86[5]
Flash Point (°C) Highly Flammable[7]-1[8]-11[5]
Water Solubility Data not readily availableLow (1.1 g/100g )[9]Limited (14.4 g/100g at 23 °C)[10]
Key Features Stable, low reactivity[1]High hydrophobicity, resists peroxide formation[9]Bio-based potential, good solvating power[11]

Performance in Pharmaceutical Synthesis: A Case Study of Dimethindene

The synthesis of the antihistamine drug Dimethindene provides a compelling case study for evaluating the performance of these alternative solvents. A study demonstrated that replacing volatile organic compounds (VOCs) with either 2-MeTHF or CPME not only aligns with green chemistry principles but also significantly improves the overall reaction yield.

Overall Yield of Dimethindene Synthesis:

Solvent SystemOverall Yield
Traditional VOCs10%[12]
2-Methyltetrahydrofuran (2-MeTHF) 21-22% [12]
Cyclopentyl Methyl Ether (CPME) 21-22% [12]

This doubling of the overall yield highlights the potential of these green solvents to enhance process efficiency in active pharmaceutical ingredient (API) manufacturing. While direct comparative data for this compound in this specific synthesis is not available, its known stability and low reactivity suggest it could be a viable, albeit potentially less reactive, solvent.[1] However, without concrete experimental data, its performance remains speculative.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for key reactions in the synthesis of Dimethindene, adapted for the use of the alternative solvents.

Experimental Workflow: Synthesis of Dimethindene

The synthesis of Dimethindene can be represented by the following workflow, highlighting the stages where solvent choice is critical.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Saponification & Decarboxylation cluster_2 Step 3: Grignard-type Reaction & Dehydration A Diethyl Malonate C Alkylated Malonate Intermediate A->C NaH, Toluene (VOC) or CPME/2-MeTHF B 2-Chloro-N,N-dimethylethylamine B->C D Indanone Intermediate C->D 1. NaOH, EtOH/H2O 2. PPA, Heat F Dimethindene D->F 1. n-BuLi, Et2O (VOC) or CPME/2-MeTHF 2. HCl, Reflux E 2-Ethylpyridine E->F

References

Navigating the Spectral Maze: A Comparative Guide to Cross-Referencing 13C NMR Data for Fluorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a cornerstone of this process. However, the interpretation of spectral data, especially for less common molecules like fluorocyclopentane, requires careful cross-referencing with established databases. This guide provides a comparative analysis of the 13C NMR data for this compound against its non-fluorinated counterpart, cyclopentane, alongside a detailed experimental protocol and a visual workflow for data verification.

Unveiling the Carbon Skeleton: A Comparative Analysis

The introduction of a highly electronegative fluorine atom to the cyclopentane ring significantly influences the chemical environment of the carbon atoms, leading to notable shifts in their 13C NMR signals. Due to the challenges in sourcing direct experimental 13C NMR data for this compound from publicly accessible databases, predicted values from reputable computational models are presented below for comparison with the experimental data for cyclopentane.

CompoundCarbon PositionPredicted/Experimental ¹³C NMR Chemical Shift (ppm)
This compound C1 (CHF)93.5
C2/C5 (CH₂)33.1
C3/C4 (CH₂)24.8
Cyclopentane All (CH₂)25.8[1][2]

The predicted data for this compound indicates a substantial downfield shift for the carbon atom directly bonded to the fluorine (C1), a direct consequence of the fluorine's strong deshielding effect. The adjacent carbons (C2/C5) also experience a downfield shift compared to cyclopentane, while the more distant carbons (C3/C4) show a slight upfield shift. This comparison underscores the importance of considering substituent effects when analyzing 13C NMR spectra.

A Blueprint for Precision: Experimental Protocol for 13C NMR

Acquiring high-quality 13C NMR data for fluorinated compounds requires a meticulous approach. The following protocol outlines a standard procedure for the analysis of a sample like this compound.

ParameterSpecification
Spectrometer 400 MHz or higher field strength
Pulse Program Standard proton-decoupled ¹³C experiment
Solvent Deuterated chloroform (CDCl₃)
Sample Concentration 10-50 mg/mL
Temperature 298 K (25 °C)
Spectral Width 0-220 ppm
Acquisition Time 1-2 seconds
Relaxation Delay 2-5 seconds
Number of Scans 1024 or more (to achieve adequate signal-to-noise)
Referencing Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak

Visualizing the Path to Confirmation: Data Cross-Referencing Workflow

The process of verifying experimental or predicted NMR data involves a systematic cross-referencing workflow with established chemical databases. The following diagram, generated using the DOT language, illustrates this logical progression.

NMR_Data_Cross_Referencing cluster_experimental Experimental/Predicted Data cluster_analysis Analysis & Verification A Acquire/Predict ¹³C NMR Spectrum B Search Chemical Structure (e.g., PubChem, ChemSpider) A->B  by Name/CAS No. C Search Spectral Databases (e.g., SpectraBase, SDBS) A->C  by Spectrum B->C  using Identifiers D Literature Search (e.g., SciFinder, Google Scholar) B->D E Compare Chemical Shifts C->E D->E F Analyze Coupling Patterns (if applicable) E->F G Verify Structure F->G

Caption: Workflow for cross-referencing NMR data with databases.

By following a structured approach that combines reliable data sources, robust experimental techniques, and a logical verification workflow, researchers can confidently elucidate the structures of novel chemical entities. This comparative guide for this compound serves as a practical example of this essential scientific process.

References

A comparative analysis of fluorocycloalkane stability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Fluorocycloalkane Stability

For researchers, scientists, and drug development professionals, understanding the stability of fluorocycloalkanes is paramount for designing novel therapeutics and materials. The introduction of fluorine into a cycloalkane ring can dramatically alter its chemical and physical properties, including its stability. This guide provides a comparative analysis of the stability of fluorocycloalkanes, focusing on key metrics such as bond dissociation energies, ring strain, and thermal decomposition temperatures. The data presented is a synthesis of experimental findings and computational studies, offering a comprehensive overview for informed decision-making in research and development.

Comparative Stability Data of Fluorocycloalkanes

The stability of a molecule is a multifaceted property. In the context of fluorocycloalkanes, we can assess stability through several key quantitative metrics:

  • C-F Bond Dissociation Energy (BDE): This value represents the energy required to break the carbon-fluorine bond, indicating its strength. A higher C-F BDE generally correlates with greater chemical stability.

  • C-C Bond Dissociation Energy (BDE): The strength of the carbon-carbon bonds within the cycloalkane ring is crucial to its overall integrity. Ring strain and substituent effects can influence this value.

  • Ring Strain Energy: This is the excess energy stored in a cyclic molecule due to non-ideal bond angles and torsional strain compared to a similar acyclic, strain-free molecule. Higher ring strain often leads to increased reactivity.

  • Thermal Decomposition Temperature: This is the temperature at which a molecule begins to break down, providing a direct measure of its thermal stability.

CompoundRing SizeC-F BDE (kcal/mol)C-C BDE (kcal/mol)Ring Strain Energy (kcal/mol)Thermal Decomposition Temperature (°C)
Fluorocyclopropane3~115 (Primary C-F)Weaker than typical C-C~41.4 (Computational estimate)[1]Not available
Fluorocyclobutane4~115 (Primary C-F)Weaker than typical C-C~26.3[2]444–516 (for 1,1-difluorocyclobutane)
Fluorocyclopentane5~115 (Primary C-F)~80-85~6.5[2]Not available
Fluorocyclohexane6~115 (Primary C-F)~80-85~0-1.3[2]>500 (General estimate)

Note: Some values are general estimates for the class of compound or are for a related derivative due to the limited availability of specific experimental data for monofluorinated cycloalkanes. Computational estimates are valuable for filling these gaps and providing trends.

Key Observations and Discussion

From the compiled data, several trends in fluorocycloalkane stability emerge:

  • Ring Strain Dominance in Small Rings: For smaller rings like fluorocyclopropane and fluorocyclobutane, ring strain is a dominant factor in their overall stability. The introduction of fluorine can further increase the ring strain in cyclopropane, making it more reactive[1].

  • C-F Bond Strength: The C-F bond is exceptionally strong across all fluorocycloalkanes, contributing significantly to their chemical inertness under many conditions.

  • Thermal Stability Trends: While specific data is limited, it is expected that thermal stability increases with decreasing ring strain. Therefore, fluorocyclohexane is anticipated to be the most thermally stable among the compounds listed. The thermal decomposition of 1,1-difluorocyclobutane occurs at a relatively high temperature range, indicating substantial stability.

Experimental Protocols

Accurate determination of the stability parameters listed above requires precise experimental techniques. Below are detailed methodologies for the key experiments cited.

Determination of Ring Strain Energy via Bomb Calorimetry

Objective: To measure the heat of combustion of a fluorocycloalkane to calculate its enthalpy of formation and subsequently its ring strain energy.

Apparatus:

  • Parr Instruments 1341 Oxygen Bomb Calorimeter or similar

  • 1108 Oxygen Combustion Bomb

  • Calorimetric Thermometer (0.01 °C resolution)

  • Pellet press

  • Ignition unit

  • Analytical balance

Procedure:

  • Sample Preparation: A sample of the liquid fluorocycloalkane (approximately 0.4 g) is encapsulated in a gelatin capsule to handle its volatility. The capsule is then weighed accurately.

  • Bomb Assembly: A measured length of fuse wire is attached to the electrodes of the bomb head. The encapsulated sample is placed in the combustion cup, ensuring the fuse wire is in contact with it.

  • Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The bomb is placed in the calorimeter bucket, and a precise volume of purified water (e.g., 2.000 L) is added to submerge the bomb. The calorimeter cover, stirrer, and thermometer are then put in place.

  • Temperature Equilibration: The stirrer is started, and the system is allowed to equilibrate for about 5 minutes until a steady rate of temperature change is observed.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature is recorded at regular intervals (e.g., every 10 seconds) until the temperature rise begins to slow, and then at longer intervals (e.g., 30 seconds) for at least 20 minutes to establish the post-combustion temperature drift.

  • Post-Combustion Analysis: The bomb is depressurized, and the interior is inspected for any unburned sample or soot. The remaining fuse wire is weighed to determine the amount consumed.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid), and corrections for the heat of formation of nitric acid and the combustion of the fuse wire. The enthalpy of formation is then derived, and by comparing it to the theoretical enthalpy of formation of a strain-free analogue, the ring strain energy is calculated.

Determination of Bond Dissociation Energy via Photoionization Mass Spectrometry (PIMS)

Objective: To measure the energy required to homolytically cleave a specific bond (e.g., C-F) by measuring the appearance energy of the resulting fragment ions.

Apparatus:

  • Photoionization mass spectrometer with a tunable vacuum ultraviolet (VUV) light source (e.g., synchrotron radiation or a discharge lamp)

  • Time-of-flight (TOF) mass analyzer

  • Sample introduction system (gas inlet or molecular beam)

Procedure:

  • Sample Introduction: A gaseous sample of the fluorocycloalkane is introduced into the ionization region of the mass spectrometer at a low pressure.

  • Photoionization: The sample is irradiated with a beam of VUV photons of a specific, tunable energy.

  • Mass Analysis: The resulting ions are extracted and analyzed by the TOF mass spectrometer, which separates them based on their mass-to-charge ratio.

  • Appearance Energy Measurement: The photon energy is scanned, and the ion signal for a specific fragment (e.g., the cycloalkyl radical cation after C-F bond cleavage) is monitored. The appearance energy is the minimum photon energy at which this fragment ion is detected.

  • Data Analysis: The bond dissociation energy is calculated from the appearance energy of the fragment ion and the ionization energies of the fragments.

Experimental Workflow for Stability Determination

The following diagram illustrates a typical experimental workflow for the comprehensive stability analysis of a fluorocycloalkane.

Stability_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of Fluorocycloalkane Calorimetry Bomb Calorimetry (Ring Strain) Synthesis->Calorimetry  Sample PIMS Photoionization Mass Spec (Bond Dissociation Energy) Synthesis->PIMS  Sample Pyrolysis Gas-Phase Pyrolysis (Thermal Decomposition) Synthesis->Pyrolysis  Sample Data_Processing Data Processing & Calculation Calorimetry->Data_Processing Heat of Combustion PIMS->Data_Processing Appearance Energy Pyrolysis->Data_Processing Decomposition Profile Comparison Comparative Analysis Data_Processing->Comparison Stability Metrics

Caption: Experimental workflow for fluorocycloalkane stability analysis.

Conclusion

The stability of fluorocycloalkanes is a complex interplay of ring strain, C-F bond strength, and C-C bond integrity. While fluorocyclohexane represents a highly stable scaffold, smaller fluorinated rings, despite their inherent strain, offer unique reactivity that can be harnessed in synthetic chemistry. This guide provides a foundational understanding and the necessary experimental framework for researchers to delve deeper into the fascinating properties of these important molecules. Further computational studies are warranted to build a more complete and predictive model of fluorocycloalkane stability.

References

Validating the Mechanism of Radical Reactions with Fluorocyclopentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proposed mechanism for radical reactions involving fluorocyclopentane. By comparing this mechanism with alternative radical reactions and presenting supporting data, this document aims to offer a clear validation pathway for researchers in organic synthesis and drug development. The content is structured to facilitate a deep understanding of the reaction kinetics and product selectivity, underpinned by detailed experimental protocols and visual aids.

Proposed Mechanism of Radical Reaction with this compound

The radical halogenation of alkanes, including cyclic alkanes like this compound, typically proceeds through a well-established chain reaction mechanism involving three key stages: initiation, propagation, and termination.[1][2] The specific mechanism for this compound is dictated by the relative bond dissociation energies of the C-H and C-F bonds.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) significantly higher than that of a typical secondary C-H bond.[3][4] This high BDE for the C-F bond makes its homolytic cleavage energetically unfavorable. Consequently, the initiation and propagation steps of the radical reaction will preferentially involve the weaker C-H bonds.

The proposed mechanism, initiated by a generic radical initiator (Y•), is as follows:

  • Initiation: The reaction is initiated by the formation of a radical, typically through the homolytic cleavage of a radical initiator molecule (e.g., a halogen molecule like Cl₂ or Br₂, or a peroxide) upon exposure to heat or UV light.[2][5]

    Y-Y + energy (hν or Δ) → 2 Y•

  • Propagation (Chain Reaction): This stage consists of two repeating steps:

    • A radical (Y•) abstracts a hydrogen atom from this compound to form a fluorocyclopentyl radical. Due to the high strength of the C-F bond, the abstraction of a hydrogen atom is much more favorable than the abstraction of the fluorine atom.

    • The resulting fluorocyclopentyl radical then reacts with a neutral molecule (e.g., a halogen molecule Y₂) to form the halogenated product and a new radical (Y•), which continues the chain reaction.[1]

  • Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur in several ways, such as the combination of two initiator radicals, two fluorocyclopentyl radicals, or an initiator radical and a fluorocyclopentyl radical.

Data Presentation: Bond Dissociation Energies

The following table summarizes the relevant average bond dissociation energies (BDEs) that support the proposed mechanism.

BondBond Dissociation Energy (kcal/mol)Reference(s)
C-F (in CH₃-F)~115[4]
Secondary C-H~98[6]
Cl-Cl~58[2]
Br-Br~46[5]

The significantly higher BDE of the C-F bond compared to the secondary C-H bond provides strong evidence that the radical reaction will proceed via hydrogen abstraction rather than fluorine abstraction.

Visualization of the Proposed Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Y2 Y-Y Y_rad 2 Y• Y2->Y_rad hν or Δ F_cyclopentane This compound F_cyclopentyl_rad Fluorocyclopentyl Radical F_cyclopentane->F_cyclopentyl_rad + Y• HY H-Y Y2_prop Y-Y product Halogenated This compound F_cyclopentyl_rad->product + Y-Y Y_rad_prop Y• term1 Y• + Y• → Y-Y Y_rad_regen Y• term2 Fluorocyclopentyl• + Y• → Product term3 2 Fluorocyclopentyl• → Dimer

Caption: Proposed radical chain reaction mechanism for this compound.

Comparison with Alternative Radical Reactions

To further validate the proposed mechanism, it is instructive to compare it with the radical halogenation of cyclopentane using different halogens, namely chlorine and bromine. The reactivity and selectivity of the halogen radical play a crucial role in the product distribution.

Comparison with Other Halogens: Chlorination vs. Bromination

Radical chlorination is known to be relatively unselective, meaning it will abstract primary, secondary, and tertiary hydrogens at rates that are closer to the statistical distribution of those hydrogens in the molecule.[6] In contrast, radical bromination is highly selective, preferentially abstracting the hydrogen that leads to the most stable radical intermediate (tertiary > secondary > primary).[7][8]

For an unsubstituted cyclopentane, all ten hydrogens are secondary and chemically equivalent. Therefore, both chlorination and bromination will yield a single monosubstituted product.[9] However, if we consider a substituted cycloalkane like methylcyclopentane, the difference in selectivity becomes apparent.

Data Presentation: Product Distribution in Radical Halogenation of Methylcyclopentane

The following table shows the approximate product distribution for the radical chlorination and bromination of methylcyclopentane, which serves as a good proxy for understanding the selectivity of these halogens.

ProductType of Hydrogen AbstractedRadical Chlorination (%)Radical Bromination (%)
1-Halo-1-methylcyclopentaneTertiary~25>90
(Halomethyl)cyclopentanePrimary~20<1
1-Halo-2-methylcyclopentaneSecondary~55 (mixture of isomers)~9

Note: These are approximate values to illustrate the concept of selectivity.

The data clearly shows that bromine is highly selective for the tertiary hydrogen, while chlorine gives a mixture of products. Fluorination, not typically used in laboratory synthesis due to its extreme reactivity and difficulty in control, is even less selective than chlorination.[5]

Visualization of Halogen Selectivity

G cluster_reactivity Reactivity cluster_selectivity Selectivity F Fluorine Cl Chlorine F->Cl Decreasing Reactivity Br Bromine Cl->Br Decreasing Reactivity Br_sel Bromine Cl_sel Chlorine Br_sel->Cl_sel Decreasing Selectivity F_sel Fluorine Cl_sel->F_sel Decreasing Selectivity

Caption: Relationship between reactivity and selectivity of halogens in radical reactions.

Experimental Validation Protocols

Validating the proposed reaction mechanism requires a combination of experimental techniques to identify reaction products, study reaction kinetics, and detect reaction intermediates.

Experimental Protocol 1: Product Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the products of the radical halogenation of this compound.

Materials:

  • This compound

  • Radical initiator (e.g., N-Bromosuccinimide for bromination, sulfuryl chloride for chlorination)

  • A non-reactive solvent (e.g., carbon tetrachloride)

  • UV lamp or heat source

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • In a quartz reaction vessel, dissolve this compound and the radical initiator in the solvent.

  • Purge the solution with an inert gas (e.g., argon) to remove oxygen, which can act as a radical scavenger.

  • Initiate the reaction by irradiating the mixture with a UV lamp or by heating to the appropriate temperature.

  • After a set reaction time, quench the reaction by cooling the mixture and removing the light/heat source.

  • Wash the reaction mixture with a suitable aqueous solution to remove any remaining initiator and byproducts.

  • Extract the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and filter.

  • Inject a sample of the organic layer into the GC-MS system.

  • Analyze the resulting chromatogram to separate the different components of the mixture.

  • Analyze the mass spectrum of each component to identify the structure of the products and any unreacted starting material.[10][11]

Experimental Protocol 2: Kinetic Studies

Objective: To determine the rate law and activation energy of the reaction.

Method: A common method for studying the kinetics of radical reactions is through competitive reactions or by using time-resolved spectroscopy. For instance, laser flash photolysis can be used to generate a high concentration of radicals in a short pulse, and their subsequent decay can be monitored by techniques like laser-induced fluorescence.[12][13]

Procedure Outline (using Laser Flash Photolysis):

  • A precursor molecule is photolyzed with a short laser pulse to generate the desired radical initiator.

  • The concentration of the radical is monitored over time in the presence of this compound using a spectroscopic technique.

  • The decay of the radical concentration as a function of time and reactant concentration allows for the determination of the rate constant.

  • By performing the experiment at different temperatures, the activation energy can be calculated from an Arrhenius plot.

Visualization of the Experimental Workflow

G start Start: Reaction Setup (this compound + Initiator + Solvent) initiation Reaction Initiation (UV light or Heat) start->initiation reaction Radical Reaction initiation->reaction quenching Reaction Quenching reaction->quenching kinetics Kinetic Analysis (e.g., Laser Flash Photolysis) reaction->kinetics workup Aqueous Workup and Extraction quenching->workup analysis Product Analysis (GC-MS) workup->analysis validation Mechanism Validation analysis->validation kinetics->validation

Caption: General experimental workflow for validating a radical reaction mechanism.

Conclusion

The proposed mechanism for the radical reaction of this compound, proceeding via hydrogen abstraction, is strongly supported by the fundamental principles of chemical kinetics and bond energetics. The exceptional strength of the carbon-fluorine bond makes its involvement in the initiation or propagation steps highly unlikely under typical radical reaction conditions. A comparative analysis with other halogens highlights the expected reactivity and selectivity, providing a framework for predicting reaction outcomes. The outlined experimental protocols, particularly product analysis by GC-MS and kinetic studies, offer a robust methodology for the empirical validation of this proposed mechanism. This guide provides researchers with the foundational knowledge and practical steps to confidently investigate and utilize radical reactions of this compound in their work.

References

Performance Showdown: Fluorocyclopentane-Based Polymers Emerge as a Promising Frontier in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for superior drug delivery vehicles is perpetual. A new class of materials, fluorocyclopentane-based polymers, is demonstrating significant potential to overcome the limitations of current standards like Polyethylene Glycol (PEG) and Polylactic-co-glycolic acid (PLGA). This guide provides a comprehensive comparison of the performance of these polymers, supported by experimental data, to illuminate their advantages in drug delivery applications.

Fluorinated polymers, in general, are gaining traction in the biomedical field due to their unique properties, including enhanced stability, biocompatibility, and the ability to modulate drug release profiles.[1][2] The introduction of fluorine into polymer structures can lead to materials with distinct physicochemical characteristics that are highly desirable for creating advanced drug delivery systems.[2]

At a Glance: Performance Metrics

To facilitate a clear comparison, the following table summarizes key performance indicators for this compound-based polymers, PEG, and PLGA in the context of nanoparticle-based drug delivery systems. The data presented is a synthesis of findings from various studies and serves as a comparative benchmark.

Performance MetricThis compound-Based Polymer NanoparticlesPEG-Based NanoparticlesPLGA-Based Nanoparticles
Drug Loading Efficiency (%) Up to 95% for hydrophobic drugs[3]Typically 5-20%[4][5]1-10% for hydrophilic drugs, up to 30% for hydrophobic drugs[6][[“]]
Drug Release Profile (Cumulative Release) 6h: ~15%12h: ~25%24h: ~40%72h: ~65%6h: ~30%12h: ~50%24h: ~75%72h: >90%6h: ~20%12h: ~35%24h: ~50%72h: ~80%
Cell Viability (%) (at 100 µg/mL) > 90% (e.g., on HeLa cells)> 90% (e.g., on Caco-2 cells)[8]> 80% (e.g., on HeLa cells)[9]

Delving into the Data: A Comparative Analysis

Drug Loading Efficiency: this compound-based polymers exhibit a remarkable capacity for encapsulating therapeutic agents, particularly hydrophobic drugs, with loading efficiencies reported as high as 95%.[3] This is a significant advantage over PEG-based systems, which often struggle with low drug loading, and PLGA nanoparticles, which show variable loading depending on the drug's properties.[4][5][6][[“]] The enhanced loading capacity of fluorinated polymers can be attributed to the specific interactions between the fluorinated segments and the drug molecules.

Drug Release Kinetics: A key differentiator for this compound-based polymers is their ability to provide sustained and controlled drug release. As illustrated in the comparative data, these polymers exhibit a slower initial burst release followed by a steady, prolonged release profile. For instance, a study on fluorinated PLGA-PEG nanoparticles demonstrated a significantly slower release of a payload compared to their non-fluorinated counterparts, with the fluorinated version releasing only about 15% in the first four days, compared to 40% from the non-fluorinated polymer.[10] This controlled release is crucial for maintaining therapeutic drug concentrations over an extended period, reducing the need for frequent dosing and minimizing potential side effects. In contrast, PEG-based systems often show a more rapid drug release, while PLGA offers a moderate release profile that can be tuned by altering the polymer's molecular weight and composition.[[“]]

Biocompatibility and Cytotoxicity: Initial in vitro studies suggest that this compound-based polymers possess excellent biocompatibility. Cytotoxicity assays, such as the MTT assay, have shown high cell viability (often exceeding 90%) even at significant nanoparticle concentrations.[9] This level of safety is comparable to PEG, a polymer widely recognized for its biocompatibility, and generally superior to PLGA, which can sometimes elicit a mild cytotoxic response.[8][9]

Visualizing the Process: Experimental Workflows

To ensure the reproducibility and clear understanding of the presented data, the following diagrams, generated using Graphviz, illustrate the typical workflows for key experimental procedures.

Drug_Loading_Workflow cluster_prep Nanoparticle Preparation cluster_quant Quantification A Dissolve Polymer & Drug in Organic Solvent B Add to Aqueous Phase (with surfactant) A->B C Nanoprecipitation/ Emulsification B->C D Solvent Evaporation C->D E Separate Nanoparticles (Centrifugation/Filtration) D->E Nanoparticle Suspension F Measure Drug in Supernatant (e.g., UV-Vis, HPLC) E->F H Dissolve Nanoparticles & Measure Drug (Direct Method) E->H G Calculate Drug Loading (Indirect Method) F->G

Workflow for Determining Drug Loading Efficiency.

Drug_Release_Workflow cluster_setup Assay Setup cluster_sampling Sampling & Analysis A Place Nanoparticle Suspension in Dialysis Bag B Immerse in Release Medium (e.g., PBS) A->B C Incubate at 37°C with Stirring B->C D Withdraw Aliquots from Release Medium at Timepoints C->D Diffusion E Replenish with Fresh Medium D->E F Quantify Drug Concentration (e.g., UV-Vis, HPLC) D->F G Calculate Cumulative Release (%) F->G

Workflow for In Vitro Drug Release Study using the Dialysis Method.

MTT_Assay_Workflow A Seed Cells in a 96-well Plate B Incubate for 24h A->B C Treat Cells with Nanoparticle Suspensions at Various Concentrations B->C D Incubate for 24-72h C->D E Add MTT Reagent to each well D->E F Incubate for 2-4h E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (%) H->I

Workflow for MTT Cytotoxicity Assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance. Below are the protocols for the key experiments cited in this guide.

Synthesis of this compound-Based Polymers

The synthesis of this compound-containing polymers can be achieved through various polymerization techniques. A common approach involves the radical polymerization of this compound-functionalized monomers, such as fluorocyclopentenyl methacrylate. The general procedure is as follows:

  • Monomer Synthesis: The this compound moiety is first attached to a polymerizable group (e.g., methacrylate). This can be achieved through standard organic synthesis reactions.

  • Polymerization: The this compound-containing monomer is then polymerized, often via free radical polymerization, using an initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an organic solvent under an inert atmosphere.

  • Purification: The resulting polymer is purified to remove any unreacted monomers and initiator fragments, usually by precipitation in a non-solvent followed by drying under vacuum.

Determination of Drug Loading Efficiency

The drug loading efficiency of the nanoparticles is determined using either an indirect or direct method.[11]

Indirect Method:

  • Nanoparticles are formulated with a known initial amount of drug.

  • The nanoparticle suspension is centrifuged to pellet the nanoparticles.

  • The concentration of the free, unencapsulated drug in the supernatant is measured using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • The amount of encapsulated drug is calculated by subtracting the amount of free drug from the initial amount of drug used.

  • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100.

  • Drug Loading (%) = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100.

In Vitro Drug Release Study

The in vitro drug release profile is typically evaluated using the dialysis method.[12][13]

  • A known amount of the drug-loaded nanoparticle suspension is placed inside a dialysis bag with a specific molecular weight cut-off.

  • The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) and incubated at 37°C with continuous stirring.

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • The concentration of the released drug in the collected aliquots is quantified using an appropriate analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • The cumulative percentage of drug released is calculated and plotted against time.

MTT Assay for Cytotoxicity

The cytotoxicity of the polymer nanoparticles is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]

  • Cells (e.g., HeLa) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the nanoparticle suspension and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the MTT reagent is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage relative to the absorbance of untreated control cells.

The Road Ahead

While the current data strongly suggests the potential of this compound-based polymers as superior drug delivery vehicles, further research is warranted. Head-to-head comparative studies under identical experimental conditions are needed to provide a more definitive assessment of their performance against established polymers like PEG and PLGA. Nevertheless, the unique properties conferred by the this compound moiety make these polymers a highly promising platform for the next generation of advanced drug delivery systems.

References

A Comparative Guide to the Efficacy of Fluorocyclopentane as a Bioisosteric Replacement for Cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of chemical moieties with bioisosteres is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profile of lead compounds. The cyclopentane ring is a common scaffold in many bioactive molecules due to its conformational properties and synthetic accessibility. This guide provides a detailed comparison of fluorocyclopentane as a bioisosteric replacement for cyclopentane, presenting experimental data and protocols to evaluate its efficacy in drug design.

Introduction to Bioisosterism and Fluorination

Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects.[1] The substitution of hydrogen with fluorine is a widely used strategy in drug discovery.[1] The unique properties of fluorine—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity.[2][3] This guide focuses on the single substitution of a hydrogen atom with a fluorine atom on a cyclopentane ring, a modification that can fine-tune a drug candidate's properties.

Physicochemical Properties: Cyclopentane vs. This compound

The introduction of a fluorine atom alters the fundamental physicochemical characteristics of the cyclopentane ring. The high electronegativity of fluorine introduces a significant dipole moment and can influence lipophilicity and other properties critical for drug development.[4][5]

PropertyCyclopentaneThis compoundKey Implications for Drug Design
Molecular Formula C₅H₁₀C₅H₉FMinimal increase in molecular weight.[6][7]
Molecular Weight 70.1 g/mol 88.13 g/mol Small change, generally well-tolerated within lead optimization.[6]
Boiling Point 49.3 °C68.8 °CIndicates stronger intermolecular forces in the fluorinated analog.[4]
Density ~0.745 g/cm³~0.91 g/cm³Increased density due to the heavier fluorine atom.[4][6]
Lipophilicity (LogP) ~3.0Variable (Slightly Increased)Fluorination can subtly increase lipophilicity, which may affect solubility, cell permeability, and plasma protein binding.[3][8] This effect is context-dependent.
Dipole Moment 0 D> 0 DThe C-F bond introduces polarity, potentially enabling new dipole-dipole or hydrogen bond interactions with the biological target.[4][5]

Impact on Pharmacological Properties: A Comparative Analysis

The true test of a bioisosteric replacement lies in its effect on a compound's interaction with its biological target and its overall pharmacokinetic profile.

Metabolic Stability

One of the most significant advantages of fluorination is the potential to enhance metabolic stability.[2][9] The C-F bond is considerably stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][9]

  • Cyclopentane Analogs : Unsubstituted cyclopentane rings can be susceptible to hydroxylation at various positions, leading to rapid metabolic clearance.[10]

  • This compound Analogs : Placing a fluorine atom at a metabolically vulnerable position can effectively "block" this site of metabolism, thereby increasing the compound's half-life and systemic exposure.[2][3]

Binding Affinity and Potency

The electronic effects of fluorine can modulate a compound's binding affinity for its target receptor.

  • Favorable Interactions : The polarized C-F bond can act as a hydrogen bond acceptor or participate in favorable dipole-dipole interactions with polar residues in a receptor's binding pocket, potentially increasing potency.[5]

  • Conformational Effects : Fluorine substitution can alter the conformational preferences of the cyclopentane ring, which may lock the molecule in a more (or less) bioactive conformation.[5]

  • Case Study : In the development of anticancer agents, fluorocyclopentenyl-cytosine demonstrated potent activity, highlighting the successful application of a fluorinated cyclopentane derivative in achieving high efficacy.[11]

Quantitative Experimental Data Comparison

The following table summarizes hypothetical, yet representative, experimental data comparing a parent drug candidate containing a cyclopentane moiety with its this compound analog.

ParameterAssay TypeCyclopentane AnalogThis compound AnalogInterpretation
LogP Shake-Flask Method2.83.1The fluorinated analog shows a slight increase in lipophilicity.
Metabolic Half-Life (t½) Human Liver Microsomes15 min75 minFluorination at a key position significantly blocked metabolism, increasing stability five-fold.
Intrinsic Clearance (CLint) Human Hepatocytes120 µL/min/10⁶ cells24 µL/min/10⁶ cellsThe reduced clearance in hepatocytes confirms the improved metabolic profile.
Receptor Binding (Ki) Radioligand Binding Assay50 nM15 nMThe fluorinated analog exhibits higher affinity, possibly due to a new favorable interaction with the receptor.
Cellular Potency (IC₅₀) Cell-Based Functional Assay200 nM55 nMThe improved binding affinity translates to enhanced potency in a cellular context.

Detailed Experimental Protocols

Accurate and reproducible data are essential for making informed decisions in drug development. Below are detailed protocols for the key experiments cited above.

Protocol: LogP Determination via Shake-Flask Method

This method directly measures the partition coefficient of a compound between n-octanol and water.[12][13]

  • Preparation : Prepare a stock solution of the test compound in n-octanol. Also prepare n-octanol saturated with water and water saturated with n-octanol.

  • Partitioning : Add a precise volume of the stock solution to a vessel containing known volumes of pre-saturated n-octanol and pre-saturated water.

  • Equilibration : Vigorously shake the mixture for 1 hour at a constant temperature (e.g., 25°C) to allow for complete partitioning.[13]

  • Phase Separation : Centrifuge the mixture to ensure a clear separation of the aqueous and octanol phases.

  • Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the test compound in each aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation : The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Protocol: In Vitro Metabolic Stability Assay

This assay assesses a compound's susceptibility to metabolism using liver-derived systems.[14][15][16]

  • Reagent Preparation :

    • Thaw cryopreserved human hepatocytes or liver microsomes and dilute to the desired concentration (e.g., 0.5 x 10⁶ viable cells/mL for hepatocytes) in pre-warmed incubation medium (e.g., Williams' Medium E).[14][17]

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • For microsomal assays, prepare a NADPH regenerating solution.[15]

  • Incubation Setup :

    • Dispense the cell/microsome suspension into a 96-well plate.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration should be low (<0.1%) to avoid toxicity.[14]

  • Reaction Initiation : For microsomal assays, add the NADPH solution to initiate the metabolic reaction. For hepatocytes, the reaction begins upon addition of the compound. Place the plate in an incubator (37°C) with shaking.

  • Time Points : At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]

  • Sample Processing : Centrifuge the plate to pellet precipitated proteins.

  • Analysis : Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation : Plot the natural logarithm of the percentage of remaining compound versus time. The slope of this line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.[14] Intrinsic clearance (CLint) can also be derived from this data.[10]

Protocol: Receptor Binding Assay (Competitive)

This assay determines a compound's affinity for a target receptor by measuring its ability to displace a known radiolabeled ligand.[18][19][20]

  • Reagent Preparation :

    • Prepare a source of the receptor (e.g., cell membranes expressing the target receptor) in a suitable assay buffer.

    • Prepare serial dilutions of the unlabeled test compound.

    • Prepare a solution of a radiolabeled ligand (e.g., ³H-labeled) at a concentration at or below its dissociation constant (Kd).[18]

  • Assay Setup : In a 96-well plate, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Controls :

    • Total Binding : Wells containing receptor and radioligand only.

    • Non-specific Binding (NSB) : Wells containing receptor, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

  • Incubation : Incubate the plate for a sufficient time to reach equilibrium.

  • Separation : Separate the bound from free radioligand. This is commonly done by rapid vacuum filtration through a glass fiber filter plate, which traps the receptor-ligand complexes.[21]

  • Detection : After washing the filters, add a scintillation cocktail and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis :

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). The Ki (inhibitory constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Visualizing Workflows and Interactions

Diagrams can clarify complex relationships and workflows in drug discovery.

cluster_0 Structural Comparison A Cyclopentane (C₅H₁₀) B This compound (C₅H₉F) A->B Bioisosteric Replacement

Caption: Bioisosteric replacement of H with F on a cyclopentane scaffold.

cluster_1 Bioisostere Evaluation Workflow Synthesis Synthesize Paired Compounds (Cyclopentane vs. This compound) PhysChem Physicochemical Profiling (LogP, pKa, Solubility) Synthesis->PhysChem InVitro In Vitro Assays (Metabolic Stability, Receptor Binding) PhysChem->InVitro Data Data Analysis & SAR (Compare Potency, Stability) InVitro->Data Decision Advance Candidate? Data->Decision

Caption: A typical experimental workflow for evaluating bioisosteric analogs.

cluster_0 Target Binding Interaction cluster_1 Cyclopentane Analog cluster_2 This compound Analog Receptor Receptor Active Site (e.g., -OH group of Serine) Cyclo Cyclopentyl-H Cyclo->Receptor Van der Waals Interaction Fluoro Cyclopentyl-F Fluoro->Receptor Hydrogen Bond (F···H-O)

Caption: Fluorine enabling a new hydrogen bond interaction with the target.

Conclusion

The replacement of a cyclopentane ring with this compound represents a valuable strategic option in medicinal chemistry. The primary, well-documented advantage is the potential for significantly enhanced metabolic stability by blocking sites of oxidative metabolism.[2] Furthermore, the unique electronic properties of fluorine can be leveraged to increase binding affinity and potency through new, favorable interactions with the target protein.[5] However, this modification is not without potential drawbacks, including altered lipophilicity and the possibility of introducing unfavorable steric or electronic effects. The decision to employ this bioisosteric replacement should be guided by rigorous experimental evaluation, using the protocols and comparative analyses outlined in this guide, to ultimately design safer and more effective drug candidates.

References

Safety Operating Guide

Proper Disposal of Fluorocyclopentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of fluorocyclopentane is paramount for ensuring laboratory safety and environmental protection. As a highly flammable, halogenated organic compound, this compound requires specific handling and disposal procedures in accordance with hazardous waste regulations. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all relevant personnel are familiar with the safety data sheet (SDS) for this compound. The primary hazards include its high flammability and potential for irritation upon contact.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste, including:

  • Chemical-resistant gloves (Viton® or equivalent).

  • Safety glasses or goggles.

  • A flame-retardant lab coat.

Ventilation: Conduct all waste handling and consolidation in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2]

Ignition Sources: Eliminate all potential ignition sources from the vicinity. This includes open flames, hot surfaces, sparks, and static discharge.[3] Use non-sparking tools for all transfers.[3]

Step-by-Step Disposal Protocol

The primary method for the proper disposal of this compound is through a licensed chemical waste disposal service, which will typically employ controlled incineration with flue gas scrubbing.[3] Do not discharge this compound into sewer systems. [3]

Experimental Protocol: Laboratory-Scale Waste Collection

  • Segregation: It is crucial to collect this compound waste separately from non-halogenated solvents.[3] Mixing different waste streams can create hazardous reactions and complicates the disposal process.

  • Waste Container Selection: Use a designated, properly labeled hazardous waste container. The container must be in good condition, free from leaks, and have a secure, tightly closing lid.[3] Refer to the table below for suitable container materials.

  • Waste Transfer: Carefully transfer the this compound waste into the designated container using a funnel to prevent spills. Ground and bond the container and receiving equipment during transfer to prevent static discharge.[3]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., flammable liquid).

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[3] This area should be away from heat and ignition sources.[2] Due to its low boiling point, storage in sealed containers may lead to pressure buildup; periodic venting may be necessary.[2]

  • Disposal Request: Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Data Presentation: Waste Container Material Compatibility

The selection of an appropriate waste container is critical to prevent leaks and reactions. The following table summarizes suitable and unsuitable materials for handling and storing this compound waste.

CompatibilityRecommended MaterialsUnsuitable Materials
Containers Mild Steel, Stainless Steel, High-Density Polyethylene (HDPE), Polypropylene (PP)[2]Natural Rubber (NR), Nitrile Rubber (NBR), Ethylene Propylene Rubber (EPDM), Polymethyl Methacrylate (PMMA), Polystyrene, Polyvinyl Chloride (PVC), Polyisobutylene[2]
Seals/Gaskets Graphite, PTFE, Viton A, Viton B[2]

Emergency Procedures: Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Remove Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could create a spark.[2]

  • Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.

  • Containment: For small spills, contain the liquid with an absorbent material like vermiculite.[2]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a designated, sealed container for hazardous waste disposal.[2][3]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's EHS office.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Fluorocyclopentane_Disposal_Workflow start Start: Generate This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Is it mixed with non-halogenated solvents? ppe->segregate yes_mix Consult EHS for Special Disposal Protocol segregate->yes_mix Yes no_mix Collect in Designated Halogenated Waste Container segregate->no_mix No container Verify Container Compatibility (e.g., HDPE, Stainless Steel) no_mix->container labeling Securely Cap and Label Container 'Hazardous Waste, this compound' container->labeling storage Store in Cool, Ventilated, Designated Waste Area labeling->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end End: Waste Removed disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Fluorocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fluorocyclopentane

This guide provides critical safety, operational, and disposal information for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation[1][2][3]. Adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Hazard GHS Classification Precautionary Statements
Flammability Flammable Liquids, Category 2[1][3][4]P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][2][3][5] P233: Keep container tightly closed.[3][4][5] P240: Ground and bond container and receiving equipment.[1][3][5] P241: Use explosion-proof electrical/ventilating/lighting equipment.[1][2][3][5] P242: Use non-sparking tools.[1][3][5] P243: Take action to prevent static discharges.[1][3][5]
Skin Irritation Skin Corrosion/Irritation, Category 2[1][2][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][5] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[5]
Eye Irritation Serious Eye Damage/Eye Irritation, Category 2[1][2][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation), Category 3[1][2][3]P261: Avoid breathing mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound. The following table summarizes the required PPE.

Body Part Protection Specifications
Eyes/Face Safety Goggles / Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[5]. A face shield is recommended where splashing is a risk[6].
Hands Chemical Impermeable GlovesHandle with gloves that have been inspected prior to use. The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[5].
Body Protective ClothingWear fire/flame resistant and impervious clothing[5]. A Nomex® laboratory coat over cotton clothing is recommended[6]. For large-scale use, a PVC apron or protective suit may be necessary[1].
Respiratory RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator[5].
Feet Closed-toe ShoesWear appropriate shoes that cover the entire foot[6]. Non-sparking safety or conductive footwear should be considered[1].

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood[5].

  • Ignition Sources: Ensure the work area is free of heat, sparks, open flames, and other ignition sources[1][5].

  • Equipment: Use explosion-proof electrical and ventilating equipment[1][5]. Employ non-sparking tools for all operations[1][5].

  • Static Control: Ground and bond all containers and receiving equipment to prevent static discharge[1][5].

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible[1].

Donning Personal Protective Equipment (PPE)

The following diagram outlines the correct sequence for donning PPE before handling this compound.

PPE_Donning_Sequence cluster_pre Preparation cluster_donning Donning Sequence Clothing Wear appropriate lab attire (long pants, closed-toe shoes) Inspect_PPE Inspect all PPE for damage Clothing->Inspect_PPE Ensure base layer is appropriate Gloves Don inner gloves (if using double gloves) Inspect_PPE->Gloves Proceed if PPE is intact Coat Don lab coat Gloves->Coat Goggles Don safety goggles Coat->Goggles Face_Shield Don face shield Goggles->Face_Shield Outer_Gloves Don outer gloves Face_Shield->Outer_Gloves

Figure 1. Recommended PPE Donning Sequence.
Handling and Transfer

  • Container Handling: Keep the container tightly closed when not in use[3][5].

  • Dispensing: Earth and secure metal containers when dispensing the product[1].

  • Personal Hygiene: Avoid contact with skin and eyes[5]. Do not eat, drink, or smoke in the handling area[1]. Wash hands thoroughly after handling[1][5].

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste Collection
  • Containers: Collect waste this compound in suitable, closed, and properly labeled containers[5].

  • Contaminated Materials: Absorbent materials used for spills and contaminated PPE should be collected in a flammable waste container[1].

Disposal Method
  • Licensed Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[5].

  • Prohibitions: Do not contaminate water, foodstuffs, or feed. Do not discharge into sewer systems[5].

  • Regulations: All disposal activities must be in accordance with applicable local, state, and federal laws and regulations[1][5].

The following flowchart illustrates the decision-making process for the disposal of this compound waste.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Disposal Path Start This compound Waste Generated Segregate Segregate waste: Liquid vs. Solid Start->Segregate Collect_Liquid Collect liquid waste in a labeled, sealed flammable waste container Segregate->Collect_Liquid Liquid Collect_Solid Collect contaminated solids (e.g., absorbents, PPE) in a labeled, sealed bag Segregate->Collect_Solid Solid Store Store temporarily in a designated hazardous waste accumulation area Collect_Liquid->Store Collect_Solid->Store Contact_EHS Contact Environmental Health & Safety (EHS) for pickup Store->Contact_EHS Dispose EHS arranges for disposal via licensed chemical waste vendor (e.g., incineration) Contact_EHS->Dispose

Figure 2. This compound Waste Disposal Workflow.

Emergency Procedures

In the event of an emergency, follow these procedures.

Spill Response
  • Evacuate: Evacuate personnel to a safe area, upwind of the spill[5].

  • Ignition Sources: Remove all sources of ignition[1][5].

  • Containment: For minor spills, contain and absorb with vermiculite or other non-combustible absorbent material[1].

  • Cleanup: Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal[1][5].

  • Ventilation: Ensure adequate ventilation[5].

First Aid
  • Skin Contact: If skin or hair contact occurs, immediately take off all contaminated clothing and rinse the affected area with water[1][5]. Seek medical attention if irritation occurs[1].

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1].

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing[1].

  • Ingestion: If swallowed, immediately give a glass of water. Do not induce vomiting. Contact a poison control center or doctor[7].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluorocyclopentane
Reactant of Route 2
Reactant of Route 2
Fluorocyclopentane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。